(2S)-1-Boc-aziridine-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-8(2,3)13-7(12)9-4-5(9)6(10)11/h5H,4H2,1-3H3,(H,10,11)/t5-,9?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJKDYRGASHUBX-GXRJOMEUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00703867 | |
| Record name | (2S)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00703867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181212-91-9 | |
| Record name | (2S)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00703867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Enantioselective Synthesis of (2S)-1-Boc-aziridine-2-carboxylic acid
Executive Summary
(2S)-1-Boc-aziridine-2-carboxylic acid is a highly valuable, conformationally constrained amino acid analogue that serves as a pivotal chiral building block in medicinal chemistry and organic synthesis. Its strained three-membered ring imparts unique reactivity, making it a precursor for a diverse array of complex nitrogen-containing molecules, including non-proteinogenic amino acids, peptide mimetics, and pharmacologically active agents.[1][2][3] The synthesis of this compound in an enantiomerically pure form is non-trivial, requiring precise control over stereochemistry while managing the inherent instability of the aziridine ring. This guide provides an in-depth exploration of the most reliable and field-proven synthetic strategy, proceeding from the chiral pool precursor L-serine. We will dissect the causality behind each experimental step, present a detailed, validated protocol, and offer insights into process optimization and characterization, providing researchers with a comprehensive framework for its successful synthesis.
Introduction: The Strategic Value of a Strained Chiral Synthon
The title compound, with the chemical structure (S)-1-(tert-butoxycarbonyl)aziridine-2-carboxylic acid, belongs to a class of molecules that are synthetically potent due to the principle of ring strain.[2] The aziridine ring, an N-heterocyclic analogue of cyclopropane, possesses approximately 26 kcal/mol of strain energy. This stored energy can be strategically released in ring-opening reactions, allowing for regio- and stereoselective introduction of nucleophiles to construct more complex acyclic structures.[4]
The key attributes making this compound a target of high interest are:
-
Pre-defined Stereochemistry: The (S)-configuration at the C2 position is preserved from the starting material, offering a direct route to chiral products.
-
Orthogonal Protection: The Boc (tert-butoxycarbonyl) group on the nitrogen and the carboxylic acid at C2 represent two distinct functional handles that can be manipulated independently in subsequent synthetic steps. The Boc group is acid-labile, while the carboxylic acid can undergo standard esterification or amidation reactions.
-
Bioisostere and Mimetic: It serves as a constrained mimetic of serine or alanine in peptide structures, often conferring resistance to enzymatic degradation and inducing specific secondary conformations.
The primary synthetic challenge lies in constructing the strained ring without compromising the stereochemical integrity of the chiral center or inducing premature ring-opening. The strategy detailed herein, starting from L-serine, is the most widely adopted due to its reliability, cost-effectiveness, and high fidelity in preserving enantiopurity.
The Canonical Synthesis from L-Serine: A Mechanistic Walkthrough
The conversion of L-serine to this compound is a classic example of leveraging a readily available chiral precursor. The core logic involves a multi-step sequence of protection, activation, and intramolecular cyclization, followed by deprotection.
Workflow Overview: L-Serine to Target Aziridine
Caption: Overall synthetic workflow from L-serine.
Step 1 & 2: Orthogonal Protection of L-Serine
Causality: To prevent unwanted side reactions, both the amine and carboxylic acid functionalities of L-serine must be masked before activating the hydroxyl group.
-
N-Protection: The amine is protected with a Boc group using di-tert-butyl dicarbonate ((Boc)₂O). This is crucial for two reasons: it prevents the amine from acting as a nucleophile in subsequent steps and it activates the N-H proton, making it easier to deprotonate during the final cyclization. A mild base like sodium hydroxide is typically used.[5]
-
C-Protection: The carboxylic acid is converted to a methyl ester. This prevents it from acting as a nucleophile or being deprotonated by the bases used later. A common method involves using methyl iodide with a base like potassium carbonate in DMF.[5] Alternatively, diazomethane can be used, though it requires special handling precautions.[5]
Step 3: Activation of the Primary Hydroxyl Group
Causality: The hydroxyl group is a poor leaving group. To facilitate the intramolecular SN2 reaction needed for ring closure, it must be converted into an excellent leaving group. Methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like triethylamine (Et₃N) are ideal for this transformation. The base neutralizes the HCl generated during the reaction. This step forms a stable but reactive O-mesyl or O-tosyl intermediate.
Step 4: Base-Mediated Intramolecular Cyclization
Causality: This is the key ring-forming step. A moderately strong base (e.g., potassium carbonate) deprotonates the Boc-protected nitrogen, generating an amide anion. This anion then acts as an intramolecular nucleophile, attacking the adjacent carbon bearing the mesylate leaving group.
Caption: Key intramolecular SN2 cyclization step.
This reaction proceeds via an SN2 mechanism, which involves an inversion of configuration at the carbon being attacked (C3 of the serine backbone). Since this carbon becomes an achiral CH₂ group in the final product, this inversion is mechanistically important but does not affect the stereochemistry of the final product, which is dictated solely by the C2 center.
Step 5: Saponification to the Final Product
Causality: The final step is the hydrolysis of the methyl ester to liberate the free carboxylic acid. This must be done under carefully controlled, mild conditions to avoid nucleophilic ring-opening of the strained aziridine. Lithium hydroxide (LiOH) in a mixture of THF and water at low temperatures (e.g., 0 °C) is the standard method. Subsequent careful acidification with a weak acid or dropwise addition of a strong acid at low temperature yields the final product.
Validated Experimental Protocol
This protocol is a synthesized composite of established procedures, designed for robust performance in a standard research laboratory.
Materials & Reagents
| Reagent | M.W. | Typical Molar Eq. | Notes |
| L-Serine | 105.09 | 1.0 | Starting material |
| Di-tert-butyl dicarbonate | 218.25 | 1.1 | Boc-protection |
| Sodium Hydroxide (1N) | 40.00 | ~2.1 | Base for Boc-protection |
| Methyl Iodide | 141.94 | 2.0 | Esterification; handle in fume hood |
| Potassium Carbonate | 138.21 | 1.1 (esterification) & 1.5 (cyclization) | Base |
| Methanesulfonyl Chloride | 114.55 | 1.1 | Activation; handle in fume hood |
| Triethylamine | 101.19 | 1.5 | Base for mesylation |
| Lithium Hydroxide | 23.95 | 1.5 - 2.0 | Saponification |
| Solvents | - | - | Dioxane, DMF, CH₂Cl₂, THF, H₂O |
Step-by-Step Methodology
-
N-Boc-L-Serine: Dissolve L-serine (1.0 eq) in 1N NaOH (aq) (2.1 eq) at 0 °C. Add a solution of (Boc)₂O (1.1 eq) in dioxane dropwise.[5] Allow the mixture to warm to room temperature and stir for 4-6 hours until TLC indicates complete consumption of starting material. Acidify the reaction mixture carefully with cold 1N HCl to pH 2-3 and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-serine as a white solid, which is often used without further purification.
-
N-Boc-L-Serine Methyl Ester: To a solution of N-Boc-L-serine (1.0 eq) in anhydrous DMF at 0 °C, add solid potassium carbonate (1.1 eq). Stir for 15 minutes, then add methyl iodide (2.0 eq) dropwise.[5] Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor by TLC. Upon completion, pour the mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to afford the methyl ester, typically as a viscous oil.
-
Activation and Cyclization to Methyl (2S)-1-Boc-aziridine-2-carboxylate: Dissolve the N-Boc-L-serine methyl ester (1.0 eq) in anhydrous CH₂Cl₂ and cool to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.1 eq). Stir at 0 °C for 1 hour. After TLC confirms formation of the mesylate, filter the mixture to remove triethylamine hydrochloride. Concentrate the filtrate, then redissolve the crude mesylate in a solvent like THF or acetonitrile. Add potassium carbonate (1.5 eq) and heat the mixture to reflux (or stir vigorously at room temperature) for 12-24 hours until cyclization is complete. Filter off the solids and concentrate the filtrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure aziridine ester.
-
Saponification to this compound: Dissolve the purified methyl ester (1.0 eq) in a 3:1 mixture of THF/water and cool to 0 °C. Add solid lithium hydroxide (1.5 eq) and stir at 0 °C for 2-4 hours, monitoring carefully by TLC. Upon completion, carefully add cold 1N HCl dropwise to adjust the pH to ~3. Extract the product with ethyl acetate, dry the organic phase over Na₂SO₄, filter, and remove the solvent in vacuo to yield the final product, this compound, typically as a white solid.[6][7]
Self-Validation and Characterization
-
Purity Assessment: TLC and HPLC analysis should be used at each step. The final product's purity should be >97%.[6]
-
Structural Verification:
-
¹H NMR (CDCl₃, 400 MHz): Expect signals around δ 1.45 (s, 9H, C(CH₃)₃), 2.3-2.6 (m, 2H, aziridine CH₂), 3.2-3.4 (m, 1H, aziridine CH), and a broad singlet for the COOH proton.
-
¹³C NMR (CDCl₃, 100 MHz): Key signals should appear around δ 28.2 (C(CH₃)₃), 32-34 (aziridine ring carbons), 81.5 (quaternary C of Boc), 160-162 (Boc C=O), and 170-173 (acid C=O).[8]
-
-
Enantiomeric Purity: Chiral HPLC or derivatization with a chiral agent followed by NMR/GC analysis can be used to confirm the enantiomeric excess (% ee), which should be >99%.
Alternative Synthetic Strategies
While the L-serine route is dominant, other approaches exist, primarily falling under the category of asymmetric aziridination.
| Strategy | Principle | Advantages | Disadvantages |
| Synthesis from L-Serine | Intramolecular cyclization of a chiral pool starting material. | High enantiopurity (>99% ee), readily available starting material, well-established and scalable. | Multi-step process requiring protection/deprotection. |
| Catalytic Asymmetric Aziridination | Reaction of an alkene (e.g., ethyl acrylate) with a nitrogen source (e.g., a nitrene precursor) using a chiral catalyst (Rh, Cu, etc.).[9][10] | Fewer steps, potentially broader substrate scope for substituted aziridines. | Lower enantioselectivity for this specific target, catalyst cost, optimization can be complex.[11] |
| Aza-Darzens Reaction | Reaction of an N-activated imine with an α-haloester enolate.[12] | Convergent approach. | Often produces racemic mixtures unless a chiral auxiliary or catalyst is used; stereocontrol can be challenging.[12] |
For the specific synthesis of enantiopure this compound, the chiral pool approach from L-serine remains the most practical and efficient method for achieving high chemical and optical purity.
Conclusion
The synthesis of enantiomerically pure this compound is a cornerstone process for chemists working on peptide modifications and chiral drug development. The strategy originating from L-serine stands as a testament to elegant synthetic design, transforming a simple, natural amino acid into a high-value, reactive intermediate. By understanding the mechanistic rationale behind each protection, activation, and cyclization step, researchers can reliably execute this synthesis and troubleshoot effectively. The detailed protocol and validation criteria provided in this guide offer a robust framework for obtaining this critical building block with the high degree of purity required for advanced applications.
References
-
Broekman, M., et al. Synthesis and Reactions of Aziridine-2-Carboxylic Esters. This thesis provides a background on the synthesis of aziridine-2-carboxylic esters, including methods starting from serine. [Link]
-
Garner, P., & Park, J. M. N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester. Organic Syntheses, Coll. Vol. 9, p.300 (1998); Vol. 70, p.18 (1992). A detailed, checked procedure for the protection and esterification of L-serine. [Link]
-
Harada, K., & Nakamura, I. Asymmetric synthesis of aziridine-2-carboxylic acid and the formation of chiral serine. Journal of the Chemical Society, Chemical Communications, 1978, (11), 547-548. Discusses asymmetric approaches to the aziridine core. [Link]
-
Zheng, Y., Rizzo, A., & Chiu, P. Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv, 2024. Describes modern catalytic methods for accessing chiral aziridine-2-carboxylates. [Link]
-
Maiorana, S., et al. 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. Molecules, 2021, 26(18), 5565. Reviews various aziridination reactions, including Aza-Darzens. [Link]
-
Alonso, E., et al. Asymmetric Synthesis of 2/i-Azirine Carboxylic Esters by an Alkaloid-Mediated Neber Reaction. The Journal of Organic Chemistry, 1993, 58(23), 6425–6427. Details related chemistry of strained nitrogen heterocycles. [Link]
-
Kuzmič, K., et al. The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Acta Chimica Slovenica, 2022, 69, 261-270. Provides protocols for converting D-serine to aziridine derivatives and their use in peptide synthesis. [Link]
-
Qadir, T., et al. A Review on Recent Advances in the Synthesis of Aziridines and their Applications in Organic Synthesis. ResearchGate, 2021. General review on the importance and synthesis of aziridines. [Link]
-
Organic Chemistry Portal. Synthesis of aziridines. Provides an overview of various synthetic methods for aziridines. [Link]
-
Tang, Y., et al. Mechanistic studies of aziridine formation catalyzed by mononuclear non-heme-iron enzymes. Nature Communications, 2025. Discusses enzymatic routes to aziridine formation. [Link]
-
Gross, P., et al. Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst. Journal of the American Chemical Society, 2024, 146(2), 1447–1454. Details a modern catalytic approach for aziridination. [Link]
-
Zheng, Y., Rizzo, A., & Chiu, P. Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. Cambridge Open Engage, 2024. [Link]
-
Chemical-Suppliers.com. This compound Product Page. Lists properties and suppliers. [Link]
-
Strumfs, B., et al. An Easy Route to Aziridine Ketones and Carbinols. Molecules, 2021, 26(23), 7356. Highlights the utility of aziridine derivatives as building blocks. [Link]
-
ResearchGate. Synthesis of aziridines from amino alcohols. Collection of articles related to aziridine synthesis from amino alcohols. [Link]
-
Wikipedia. Taurine. Provides context on related biochemical pathways, mentioning aziridine in chemical synthesis. [Link]
-
Ma, J., & Falck, J. R. Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines. Accounts of Chemical Research, 2020, 53(9), 1919–1932. Discusses the reactivity and ring-opening of aziridines. [Link]
-
Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Provides reference data for interpreting NMR and IR spectra of the target molecule. [Link]
-
Sinfoo Biotech. This compound Product Page. Provides chemical identifiers for the target compound. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. An Easy Route to Aziridine Ketones and Carbinols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound 97% | CAS: 1315000-92-0 | AChemBlock [achemblock.com]
- 7. This compound,(CAS# 1315000-92-0)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 8. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 9. Aziridine synthesis by aziridination [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Stereoselective Synthesis of Boc-Protected Aziridine-2-Carboxylates: A Senior Application Scientist's Field Guide
An In-Depth Technical Guide for Drug Development Professionals
Abstract
Aziridines, particularly chiral aziridine-2-carboxylates, are high-value synthetic intermediates in modern medicinal chemistry.[1][2] Their inherent ring strain (approx. 27 kcal/mol) makes them versatile precursors for the stereoselective synthesis of complex nitrogen-containing molecules, including unnatural amino acids, β-lactam antibiotics, and other pharmacologically relevant scaffolds.[1][3][4] The tert-butyloxycarbonyl (Boc) protecting group is frequently employed due to its stability under a wide range of conditions and its facile, orthogonal removal. This guide provides a comprehensive overview of robust and stereoselective methodologies for synthesizing Boc-protected aziridine-2-carboxylates, grounded in mechanistic understanding and field-proven protocols.
The Strategic Importance of Chiral Aziridine-2-Carboxylates
The power of aziridine-2-carboxylates lies in their dual nature: they are simultaneously constrained three-membered rings and functionalized amino acid precursors. This duality allows for precise control over stereochemistry during ring-opening reactions.[4][5][6] Nucleophilic attack can be directed to either the C2 or C3 position, and with appropriate N-activation (like the Boc group), these reactions proceed with high regio- and stereoselectivity.[3][7] This strategic utility has cemented their role as indispensable building blocks in the synthesis of complex molecules.[2][8]
This guide is structured around the primary synthetic disconnections used to construct the aziridine ring, focusing on methods that deliver high levels of stereocontrol.
Caption: Core strategies for stereoselective aziridine synthesis.
Intramolecular Ring-Closure of β-Amino Alcohols
A foundational and conceptually straightforward approach to aziridine synthesis involves the intramolecular cyclization of 1,2-amino alcohols.[3] This method relies on the stereospecific S(_N)2 displacement of a leaving group on the C2 carbon by the nitrogen atom. The stereochemistry of the starting amino alcohol directly dictates the stereochemistry of the resulting aziridine.
Mechanistic Rationale
The process begins with an enantiopure β-amino alcohol, often derived from the chiral pool (e.g., from amino acids like serine or threonine).[9] The hydroxyl group is first converted into a good leaving group, typically a sulfonate ester (e.g., mesylate or tosylate). Subsequent treatment with a non-nucleophilic base deprotonates the Boc-protected amine, generating an amide anion that executes an intramolecular backside attack, displacing the leaving group and forming the aziridine ring.[3] For the reaction to be efficient, the amine and the leaving group must be able to adopt an anti-periplanar conformation to allow for proper orbital overlap in the S(_N)2 transition state.
Caption: Workflow for aziridine synthesis via amino alcohol cyclization.
Field-Proven Protocol: Synthesis from L-Serine Methyl Ester
This protocol details the conversion of Boc-protected L-serine methyl ester to the corresponding (2S)-Boc-aziridine-2-carboxylate.
Step 1: Mesylation of the Hydroxyl Group
-
Dissolve Boc-L-serine methyl ester (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a flame-dried, three-neck flask under an argon atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) dropwise, followed by the slow, dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).
-
Stir the reaction mixture at 0 °C for 2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NaHCO(_3) solution. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate in vacuo. The crude mesylate is typically used in the next step without further purification.
Step 2: Base-Induced Cyclization
-
Dissolve the crude mesylate from Step 1 in anhydrous acetonitrile (MeCN, 0.2 M).
-
Add finely ground potassium carbonate (K(_2)CO(_3), 3.0 eq) to the solution.
-
Heat the suspension to 60 °C and stir vigorously for 12-18 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate in vacuo. Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure methyl (2S)-1-(tert-butoxycarbonyl)aziridine-2-carboxylate.
| Substrate Source | Leaving Group | Base | Yield (%) | Stereochemical Purity | Reference |
| L-Serine | Mesylate | K(_2)CO(_3) | 85-95 | >99% ee | [3][9] |
| L-Threonine | Tosylate | NaH | 80-90 | >99% ee, >95% de | [9] |
Organocatalytic Asymmetric Aziridination of α,β-Unsaturated Esters
One of the most elegant and powerful modern methods for stereoselective aziridination is the organocatalytic aza-Michael-initiated ring-closing (aza-MIRC) reaction.[10][11] This approach utilizes small chiral organic molecules, typically secondary amines, to catalyze the conjugate addition of a nitrogen source to an α,β-unsaturated carbonyl compound, followed by cyclization.
Mechanistic Rationale: Iminium-Enamine Catalysis
The catalytic cycle begins with the condensation of a chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether) with the α,β-unsaturated aldehyde or ester, forming a chiral iminium ion.[12][13] This activation lowers the LUMO of the Michael acceptor, facilitating a highly stereocontrolled conjugate addition of a nucleophilic nitrogen source (e.g., a Boc-protected hydroxylamine derivative). The resulting intermediate is an enamine, which then undergoes an intramolecular nucleophilic attack on the nitrogen atom, displacing its leaving group to form the aziridine ring and regenerate the catalyst.[10][11] The stereochemistry is primarily controlled during the initial Michael addition step, dictated by the steric environment of the chiral catalyst.
Caption: Catalytic cycle for the aza-MIRC reaction.
Field-Proven Protocol: Asymmetric Aziridination of Cinnamates
This protocol describes the synthesis of a trans-3-aryl-aziridine-2-carboxylate using a cinchona-derived primary amine catalyst.
Materials:
-
Methyl cinnamate (1.0 eq)
-
N-Boc-O-tosylhydroxylamine (TsONHBoc, 1.2 eq)
-
(9S)-9-Amino-9-deoxy-epi-quinine (chiral catalyst, 10 mol%)
-
Toluene (anhydrous, 0.1 M)
-
Molecular sieves (4 Å, activated)
Procedure:
-
To a flame-dried flask under argon, add methyl cinnamate, the chiral amine catalyst, and freshly activated 4 Å molecular sieves.
-
Add anhydrous toluene and cool the mixture to -20 °C.
-
In a separate flask, dissolve TsONHBoc in a minimal amount of anhydrous toluene and add this solution dropwise to the reaction mixture over 30 minutes.
-
Stir the reaction at -20 °C for 24-48 hours. The progress of the reaction should be monitored carefully by chiral HPLC to determine conversion and enantiomeric excess.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the molecular sieves, washing with ethyl acetate.
-
Concentrate the filtrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the desired Boc-protected aziridine-2-carboxylate.
| Alkene Substrate | Catalyst Loading | Yield (%) | d.r. (trans:cis) | ee (%) (trans) | Reference |
| Methyl Cinnamate | 10 mol% | 85 | >20:1 | 95 | [12][13] |
| Ethyl Crotonate | 10 mol% | 78 | >20:1 | 92 | [13] |
| tert-Butyl Acrylate | 20 mol% | 65 | N/A | 88 | [14] |
Diastereoselective Aza-Corey-Chaykovsky Aziridination
The Aza-Corey-Chaykovsky reaction provides a powerful route to aziridines from imines. A highly stereoselective variant involves the reaction of a sulfur ylide with an N-sulfinyl ketimino ester.[15] The chiral tert-butanesulfinyl group serves as an excellent chiral auxiliary, directing the nucleophilic attack of the ylide to one face of the imine.
Mechanistic Rationale
The reaction proceeds via the nucleophilic addition of a sulfur ylide (e.g., dimethylsulfoxonium methylide) to the electrophilic carbon of the N-tert-butanesulfinyl ketimino ester. This addition is highly diastereoselective, controlled by the chiral sulfinyl group which chelates to the incoming nucleophile or sterically blocks one face of the C=N bond. This attack forms a betaine intermediate, which then undergoes intramolecular ring closure with the displacement of dimethyl sulfoxide (DMSO) to furnish the three-membered aziridine ring.[15] The sulfinyl group can be readily cleaved under mild acidic conditions.
Field-Proven Protocol: Synthesis of α-Quaternary Aziridine-2-carboxylates
This protocol is adapted for the synthesis of highly substituted, sterically hindered aziridines.[15]
Materials:
-
Ethyl 2-((R)-N-tert-butanesulfinyl)imino-2-phenylacetate (1.0 eq)
-
Trimethylsulfoxonium iodide (1.5 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)
-
Anhydrous DMSO and THF
Procedure:
-
To a flame-dried, three-neck flask under argon, add trimethylsulfoxonium iodide and anhydrous DMSO.
-
Add NaH portion-wise at room temperature. The mixture will evolve hydrogen gas. Stir for 1 hour until the gas evolution ceases, indicating the formation of the ylide.
-
In a separate flask, dissolve the N-sulfinyl ketimino ester in anhydrous THF (0.1 M).
-
Cool both the ylide solution and the imine solution to 0 °C.
-
Slowly add the imine solution to the ylide solution via cannula.
-
Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of NH(_4)Cl.
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na(_2)SO(_4), and concentrate.
-
Purify by flash column chromatography to yield the α-quaternary aziridine-2-carboxylate.
| R¹ in Ketimino Ester | R² in Ketimino Ester | Yield (%) | d.r. | Reference |
| Phenyl | CO(_2)Et | 95 | >98:2 | [15] |
| 4-MeO-Ph | CO(_2)Et | 92 | >98:2 | [15] |
| Methyl | CO(_2)Et | 88 | 95:5 | [15] |
Conclusion and Outlook
The stereoselective synthesis of Boc-protected aziridine-2-carboxylates is a mature field with a diverse array of reliable and high-yielding methodologies. The choice of synthetic strategy is dictated by the desired substitution pattern, available starting materials, and required scale.
-
Ring-closure reactions from chiral amino alcohols are robust and ideal when the precursor is readily available from the chiral pool.
-
Organocatalytic aza-MIRC reactions represent the state-of-the-art for the asymmetric synthesis of trans-aziridines from simple olefins, offering high enantioselectivity with low catalyst loadings.
-
The Aza-Corey-Chaykovsky reaction is exceptionally powerful for constructing highly substituted and quaternary stereocenters with excellent diastereocontrol.
Future developments will likely focus on expanding the substrate scope, developing more sustainable catalytic systems (e.g., using earth-abundant metals or photocatalysis), and designing novel one-pot cascade reactions that leverage the reactivity of the aziridine ring in subsequent transformations.[10][16] For researchers in drug development, a mastery of these core techniques provides a significant strategic advantage in the rapid and efficient construction of novel chiral molecular entities.
References
-
Organic Chemistry Portal. (n.d.). Aziridine synthesis by ring closure reaction. Retrieved from [Link]
-
Çetinkaya, B., et al. (2006). Synthesis of New Ferrocenyl‐Substituted Aziridines via the Gabriel–Cromwell Reaction. Synthetic Communications, 35(8). Retrieved from [Link]
-
Çetinkaya, B., et al. (2006). Full article: Synthesis of New Ferrocenyl‐Substituted Aziridines via the Gabriel–Cromwell Reaction. Taylor & Francis Online. Retrieved from [Link]
-
Alvernhe, G., et al. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES, 85(12). Retrieved from [Link]
-
Demir, A. S., et al. (2021). Gabriel-Cromwell aziridination of amino sugars; chiral ferrocenoyl-aziridinyl sugar synthesis and their biological evaluation. PubMed. Retrieved from [Link]
-
Fokin, V. V., et al. (2014). Direct Stereospecific Synthesis of Unprotected N-H/N-Me Aziridines from Olefins. NIH. Retrieved from [Link]
-
Demir, A. S., et al. (2021). Gabriel-Cromwell Aziridination of Amino Sugars; Chiral Ferrocenoyl-Aziridinyl Sugar Synthesis and Their Biological Evaluation. ResearchGate. Retrieved from [Link]
-
Córdova, A., et al. (2007). Organocatalytic enantioselective aziridination of α,β- unsaturated aldehydes. Stockholm University. Retrieved from [Link]
-
Kaur, N. (2024). Aziridine synthesis by ring-closure of haloimines. ResearchGate. Retrieved from [Link]
-
Vesely, J., et al. (2007). Organocatalytic Enantioselective Aziridination of α,β‐Unsaturated Aldehydes. Sci-Hub. Retrieved from [Link]
-
Butler, C. R. (2004). AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. University of Illinois. Retrieved from [Link]
-
Krasavin, M., et al. (2022). Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones. NIH. Retrieved from [Link]
-
Musio, B., et al. (2021). Recent updates and future perspectives in aziridine synthesis and reactivity. PMC. Retrieved from [Link]
-
Córdova, A., et al. (2011). Catalytic asymmetric aziridination of α,β-unsaturated aldehydes. PubMed. Retrieved from [Link]
-
Mashima, K., et al. (2020). Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. ACS Publications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aziridines. Organic Chemistry Portal. Retrieved from [Link]
-
Córdova, A., et al. (2007). Organocatalytic enantioselective aziridination of alpha,beta-unsaturated aldehydes. PubMed. Retrieved from [Link]
-
Maras, A., et al. (2023). Recent Developments in Catalytic Asymmetric Aziridination. PMC - NIH. Retrieved from [Link]
-
Various Authors. (n.d.). Takemoto thiourea‐catalyzed asymmetric aziridination of α‐acyl acrylates. ResearchGate. Retrieved from [Link]
-
Córdova, A., et al. (2007). Organocatalytic Enantioselective Aziridination of α,β-Unsaturated Aldehydes. ResearchGate. Retrieved from [Link]
-
Sweeney, J. B., et al. (2006). Synthesis of α-amino acids by reaction of aziridine-2-carboxylic acids with carbon nucleophiles. Royal Society of Chemistry. Retrieved from [Link]
-
Wulff, W. D., et al. (2019). Stereoselective Multicomponent Reactions in the Synthesis or Transformations of Epoxides and Aziridines. MDPI. Retrieved from [Link]
-
Baldwin, J., et al. (1993). Amino acid synthesis via ring opening of N-sulphonyl aziridine-2-carboxylate esters with organometallic reagents. Semantic Scholar. Retrieved from [Link]
-
Atkinson, R. S. (2014). Aziridines : stereocontrol of ring-making and ring-breaking. University of Leicester. Retrieved from [Link]
-
Various Authors. (n.d.). Synthesis of aziridines from amino alcohols. ResearchGate. Retrieved from [Link]
-
Chiu, P., et al. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv. Retrieved from [Link]
-
Blakey, S. B., et al. (2024). Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst. Journal of the American Chemical Society. Retrieved from [Link]
-
Chiu, P., et al. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv. Retrieved from [Link]
-
Ghorai, M. K., et al. (2015). Diastereoselective Synthesis of α-Quaternary Aziridine-2-carboxylates via Aza-Corey-Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimino Esters. PubMed. Retrieved from [Link]
-
Various Authors. (n.d.). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Repository of the Radboud University. Retrieved from [Link]
-
Franklin, A. S., et al. (1999). Asymmetric Synthesis of 2H-Azirine 2-Carboxylate Esters. PubMed. Retrieved from [Link]
-
Ielo, L., & Dank, C. (2023). Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Various Authors. (n.d.). Synthesis of Aziridines. ResearchGate. Retrieved from [Link]
-
Krasavin, M., et al. (2019). An Easy Route to Aziridine Ketones and Carbinols. PMC - NIH. Retrieved from [Link]
-
Tanner, D. (1994). Chiral Aziridines—Their Synthesis and Use in Stereoselective Transformations. Angewandte Chemie International Edition in English. Retrieved from [Link]
-
Sławiński, J., et al. (2018). Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives. NIH. Retrieved from [Link]
- Determan, M. D., et al. (2013). Aziridine crosslinking agents for acrylic adhesives. Google Patents.
-
Liu, P., et al. (2023). Nickel-catalyzed diastereoselective hydroboration of acrylates with a vinylborane reagent. Chemical Science. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Developments in Catalytic Asymmetric Aziridination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Chiral Aziridines—Their Synthesis and Use in Stereoselective Transformations | Semantic Scholar [semanticscholar.org]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of α-amino acids by reaction of aziridine-2-carboxylic acids with carbon nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. khazna.ku.ac.ae [khazna.ku.ac.ae]
- 13. Catalytic asymmetric aziridination of α,β-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. figshare.le.ac.uk [figshare.le.ac.uk]
- 15. Diastereoselective Synthesis of α-Quaternary Aziridine-2-carboxylates via Aza-Corey-Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimino Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
(2S)-1-Boc-aziridine-2-carboxylic acid: A Keystone Chiral Building Block for Asymmetric Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(2S)-1-Boc-aziridine-2-carboxylic acid and its derivatives have established themselves as exceptionally versatile chiral building blocks in the field of medicinal chemistry. The inherent strain of the three-membered aziridine ring, combined with the defined stereocenter at the C2 position, offers a unique and powerful platform for the synthesis of a wide range of complex and biologically active molecules. This guide provides a comprehensive overview of its applications, supported by quantitative data for key transformations and detailed experimental protocols, to empower its use in the discovery and development of novel therapeutic agents.
Introduction: The Unique Value of a Strained Ring System
Aziridines, the nitrogen-containing analogs of epoxides, are endowed with significant ring strain (approximately 27 kcal/mol), which renders them susceptible to nucleophilic ring-opening reactions.[1][2][3] This inherent reactivity is the cornerstone of their synthetic utility. When this reactivity is incorporated into a chiral framework, such as in this compound, it becomes a powerful tool for asymmetric synthesis. The tert-butoxycarbonyl (Boc) group serves a dual purpose: it activates the aziridine ring towards nucleophilic attack by withdrawing electron density from the nitrogen atom, and it also functions as a standard protecting group in peptide synthesis and other organic transformations.[4][5]
The strategic placement of the carboxylic acid at the C2 position, adjacent to the stereocenter, provides a handle for further functionalization and incorporation into larger molecular scaffolds. This combination of features makes this compound a highly sought-after intermediate in drug development.[]
Core Applications in Drug Discovery
The synthetic utility of this compound is primarily derived from its capacity to undergo regioselective and stereospecific ring-opening reactions with a diverse array of nucleophiles. This reactivity provides access to a multitude of valuable chiral structures.
-
Synthesis of Unnatural Amino Acids: The ring-opening of activated aziridine-2-carboxylates is a direct and efficient route to novel α- and β-amino acids. These non-proteinogenic amino acids are critical components in the design of peptidomimetics, constrained peptides, and other drug candidates that often exhibit enhanced metabolic stability and unique conformational properties.[4][7][8]
-
Development of Enzyme Inhibitors: The electrophilic character of the aziridine ring makes it an effective "warhead" for the irreversible inhibition of enzymes. This is particularly true for enzymes that possess a nucleophilic residue, such as cysteine, in their active site.[8][9] A notable application is in the development of potent and selective inhibitors of Protein Disulfide Isomerase (PDI).[8][9][10]
-
Access to Chiral Heterocycles: this compound serves as a valuable precursor for the synthesis of various chiral nitrogen-containing heterocycles. These heterocyclic scaffolds are prevalent in a vast number of FDA-approved drugs and are considered privileged structures in medicinal chemistry.[11]
-
Constrained Dipeptide Surrogates: The rigid bicyclic structures that can be derived from aziridine-2-carboxylic acid can mimic the secondary structures of peptides, such as β-turns.[12][13] This makes them valuable tools in the design of peptidomimetics with improved pharmacological properties.
Synthesis of the Chiral Building Block
The enantioselective synthesis of aziridines is a well-established field, with several reliable methods available.[14][15][16] A common and effective strategy for preparing this compound and its esters starts from readily available chiral precursors like amino acids.
A typical synthetic route involves the conversion of an amino alcohol, derived from an α-amino acid, into the corresponding aziridine through an intramolecular cyclization.[4][17] For example, L-serine can be N-protected, the carboxylic acid reduced to an alcohol, and the resulting amino alcohol can then be converted to the aziridine.
Diagram 1: General Synthetic Logic for Aziridine-2-Carboxylates
Caption: Synthetic pathway from α-amino acids to aziridine-2-carboxylates.
The Chemistry of Ring-Opening: A Gateway to Molecular Diversity
The synthetic power of this compound is truly unlocked through its ring-opening reactions. The regioselectivity of the nucleophilic attack is a critical aspect and is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of Lewis acids.[11][18]
Generally, the attack can occur at either the C2 or C3 position of the aziridine ring.
-
Attack at C3 (Path A): This is the more common pathway for many nucleophiles, leading to the formation of α-substituted-β-amino acids. This regioselectivity is often favored due to steric hindrance at the C2 position, which bears the carboxylate group.[4]
-
Attack at C2 (Path B): While less common, attack at the C2 position can be achieved under specific conditions, leading to β-substituted-α-amino acids.
Diagram 2: Regioselective Ring-Opening of (2S)-1-Boc-aziridine-2-carboxylate
Caption: Regiochemical pathways for aziridine ring-opening reactions.
Key Transformations and Quantitative Data
The following table summarizes representative nucleophilic ring-opening reactions of N-activated aziridine-2-carboxylates, highlighting the versatility of this chiral building block.
| Nucleophile (Nu⁻) | Product Type | Regioselectivity (C3:C2) | Typical Yield (%) | Reference Insight |
| Organocuprates (R₂CuLi) | α-Alkyl-β-amino acids | High to excellent | 60-90 | Organocuprates are soft nucleophiles that generally favor attack at the less substituted C3 position.[17] |
| Thiols (RSH) | Cysteine analogs | Excellent | 85-98 | Thiolates are highly effective nucleophiles for aziridine ring-opening, often proceeding under mild conditions.[19] |
| Azides (N₃⁻) | α-Azido-β-amino acids | Excellent | 80-95 | The resulting azido group is a versatile handle for further transformations, such as reduction to an amine or cycloaddition reactions.[4] |
| Carboxylic Acids (RCOOH) | β-Aminoacetates | Good to excellent | 70-90 | This reaction can be catalyzed by organocatalysts like DBU or Lewis acids.[20] |
| Grignard Reagents (RMgX) | α-Alkyl-β-amino acids | Variable | 50-85 | Regioselectivity can be more variable with harder nucleophiles like Grignard reagents and may require careful optimization of reaction conditions.[17] |
Experimental Protocols: A Practical Guide
Protocol: Synthesis of a β-Thiolated Amino Acid Derivative
This protocol describes a typical procedure for the site-selective ring-opening of a peptide containing an aziridine-2-carboxylic acid residue with a thiol nucleophile.[19]
Materials:
-
Aziridine-containing peptide (1.0 eq)
-
Thiol (e.g., benzyl mercaptan, 1.5 eq)
-
Solvent: Acetonitrile/Water (1:1 v/v)
-
Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq)
-
Standard laboratory glassware and purification supplies (e.g., HPLC)
Procedure:
-
Dissolve the aziridine-containing peptide in the acetonitrile/water solvent mixture in a round-bottom flask.
-
Add the thiol nucleophile to the solution.
-
Add DBU to the reaction mixture and stir at room temperature.
-
Monitor the reaction progress by LC-MS until the starting material is consumed (typically 1-4 hours).
-
Upon completion, quench the reaction by adding a few drops of acetic acid.
-
Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Purify the crude product by reverse-phase HPLC to obtain the desired β-thiolated peptide.
Diagram 3: Experimental Workflow for Thiol-Mediated Ring-Opening
Caption: Step-by-step workflow for the synthesis of β-thiolated peptides.
Conclusion and Future Outlook
This compound is a testament to the power of strained-ring systems in modern organic synthesis. Its unique combination of chirality, reactivity, and functionality has cemented its role as a cornerstone building block for the construction of complex, biologically active molecules. The ability to predictably and stereoselectively introduce diverse functional groups through nucleophilic ring-opening reactions provides an invaluable platform for medicinal chemists and drug development professionals. As the demand for novel therapeutics with enhanced specificity and efficacy continues to grow, the strategic application of versatile chiral synthons like this compound will undoubtedly continue to expand, paving the way for the next generation of innovative medicines.
References
-
Sciforum. Enantiospecific, Stereoselective Synthesis of Enantiomerically Pure Aziridine-2-carboxylic Acids from Aspartic Acid. Available from: [Link].
-
Zhang, X. P. & Hu, Y. Effective Synthesis of Chiral N-Fluoroaryl Aziridines via Enantioselective Aziridination of Alkenes with Fluoroaryl Azides. PMC, National Institutes of Health. Available from: [Link].
-
Kim, D. et al. Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst. PubMed Central. Available from: [Link].
-
Wikipedia. Aziridines. Available from: [Link].
-
Takeda, Y., Morokuma, K. & Minakata, S. Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. Accounts of Chemical Research, ACS Publications, 2020. Available from: [Link].
-
ResearchGate. Enantioselective synthesis of C-silylated aziridines and addition of... Available from: [Link].
-
ResearchGate. Free energy profile for the reaction mechanism (aziridine ring opening,... Available from: [Link].
-
Ranjith, K. & Ha, H.-J. Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 2023. Available from: [Link].
-
MDPI. Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Available from: [Link].
-
Royal Society of Chemistry. Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions. Green Chemistry, 2014. Available from: [Link].
-
Choi, J., Yu, T.-H. & Ha, H.-J. Alkylative Aziridine Ring-Opening Reactions. Molecules, 2021. Available from: [Link].
-
ResearchGate. Synthesis of aziridines from amino alcohols. Available from: [Link].
-
Wageningen University & Research. SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Available from: [Link].
-
HETEROCYCLES. aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. 2012. Available from: [Link].
-
Semantic Scholar. Nucleophilic ring opening reactions of aziridines. Available from: [Link].
-
Ghorbani-Vaghei, R. et al. An Easy Route to Aziridine Ketones and Carbinols. PMC, National Institutes of Health. Available from: [Link].
-
D'hooghe, M. & De Kimpe, N. N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journal of Organic Chemistry, 2019. Available from: [Link].
-
Semantic Scholar. Ring-Opening Reactions of Aziridines with Carboxylic Acids Catalyzed by DBU. Available from: [Link].
-
Najera, C. et al. Unexplored Nucleophilic Ring Opening of Aziridines. Molecules, 2011. Available from: [Link].
-
Concellón, J. M. et al. β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates. The Journal of Organic Chemistry, ACS Publications, 2004. Available from: [Link].
-
Semantic Scholar. The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Available from: [Link].
-
ResearchGate. Conversion of N-Boc-aziridine 126 to (S)-2-amino-7-methoxytetralin 129... Available from: [Link].
-
ResearchGate. Aziridine-2-carboxylic acid derivatives and its open-ring isomers as a novel PDIA1 inhibitors. Available from: [Link].
-
McCoull, W. & Davis, F. A. Recent Synthetic Applications of Chiral Aziridines. Synthesis, 2000. Available from: [Link].
-
Sereika, K. et al. Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Scientific Reports, 2023. Available from: [Link].
-
ElectronicsAndBooks. On The Synthesis of (2S)-Aziridine-2-Carboxylic Acid Containing _ Peptides. Available from: [Link].
-
Chemical Suppliers. This compound. Available from: [Link].
-
ChemRxiv. Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. 2024. Available from: [Link].
-
ResearchGate. Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. Available from: [Link].
-
MDPI. Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. 2021. Available from: [Link].
-
Lubin-Germain, N. et al. Introduction of constrained Trp analogs in RW9 modulates structure and partition in membrane models. Bioorganic Chemistry, 2023. Available from: [Link].
Sources
- 1. Aziridines - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. mdpi.com [mdpi.com]
- 7. sciforum.net [sciforum.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Introduction of constrained Trp analogs in RW9 modulates structure and partition in membrane models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effective Synthesis of Chiral N-Fluoroaryl Aziridines via Enantioselective Aziridination of Alkenes with Fluoroaryl Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Technical Guide to the Regioselective Ring-Opening of N-Boc-Aziridine-2-Carboxylic Acid: A Gateway to Novel Amino Acid Scaffolds
Abstract
N-Boc-aziridine-2-carboxylic acid and its derivatives are powerful and versatile building blocks in modern organic synthesis, particularly in the development of novel pharmaceuticals and peptidomimetics. The inherent ring strain of the aziridine moiety, combined with the electronic influence of the N-Boc protecting group and the C2-carboxylic acid functionality, renders this scaffold susceptible to a wide array of regioselective ring-opening reactions. This guide provides an in-depth technical exploration of these transformations, offering field-proven insights into the mechanistic underpinnings, the causality behind experimental choices, and detailed protocols for researchers, scientists, and drug development professionals. We will delve into the critical factors governing regioselectivity and stereochemistry, the diverse range of nucleophiles that can be employed, and the strategic use of catalysts to unlock a vast chemical space of non-canonical amino acids.
The Strategic Value of the N-Boc-Aziridine-2-Carboxylic Acid Scaffold
The three-membered aziridine ring is characterized by significant angle strain (approximately 26-27 kcal/mol), which is the primary driving force for its reactivity in ring-opening reactions.[1] The presence of a tert-butyloxycarbonyl (Boc) group on the nitrogen atom serves a dual purpose. Firstly, it acts as a protecting group, preventing unwanted side reactions at the nitrogen. Secondly, as an electron-withdrawing group (EWG), it "activates" the aziridine ring, making the ring carbons more electrophilic and susceptible to nucleophilic attack.[1][2][3] This activation is crucial for achieving high reactivity and controlling the reaction pathway.[4][5]
The carboxylic acid moiety at the C2 position further influences the electronic properties of the ring, playing a pivotal role in directing the regioselectivity of nucleophilic attack. This unique combination of features makes N-Boc-aziridine-2-carboxylic acid a chiral synthon of immense value for the synthesis of diverse α- and β-amino acids, which are key components of many biologically active molecules.[1][3][6]
The Dichotomy of Nucleophilic Attack: Understanding Regioselectivity
The central challenge and opportunity in the chemistry of N-Boc-aziridine-2-carboxylic acid lies in controlling the regioselectivity of the ring-opening reaction. Nucleophilic attack can principally occur at two positions: the C2 carbon (α-carbon) or the C3 carbon (β-carbon). The outcome of this choice dictates the nature of the resulting amino acid derivative.
-
Attack at C3 (β-attack): This pathway leads to the formation of α-substituted-β-amino acids.
-
Attack at C2 (α-attack): This pathway results in the formation of β-substituted-α-amino acids.
The regioselectivity is a delicate interplay of electronic effects, steric hindrance, the nature of the nucleophile, and the reaction conditions, including the presence and type of catalyst.[7][8]
Electronic Control: The Influence of the Carboxylate Group
The carboxylic acid (or its ester form) at the C2 position is an electron-withdrawing group. This electronic pull can stabilize a partial negative charge on the adjacent C2 carbon in the transition state, thereby favoring nucleophilic attack at the C3 position (β-attack) under many conditions. However, the situation is more complex, as the activating N-Boc group also influences the electron density across the ring. For instance, in the ring-opening of activated aziridine-2-carboxylates with [18F]fluoride, the attack occurs exclusively at the C2 position, suggesting that electronic effects due to the carboxylic ester substituent are the main directing factor in this case.[9]
Steric Hindrance: A Guiding Principle
In the absence of overriding electronic factors, nucleophilic attack will generally occur at the less sterically hindered carbon atom. For an unsubstituted C3 position, attack is often favored there. This is a classic SN2-type mechanism, where the nucleophile approaches from the backside of the C-N bond, leading to an inversion of stereochemistry at the site of attack.[10][11]
The Role of the Nucleophile
The nature of the incoming nucleophile is a critical determinant of regioselectivity. "Soft" nucleophiles, such as organocuprates, often favor attack at the less substituted C3 position. Conversely, "hard" nucleophiles may exhibit different regiochemical preferences. The size of the nucleophile also plays a significant role, with bulkier nucleophiles being more likely to attack the less sterically encumbered carbon.
Lewis Acid Catalysis: Enhancing Reactivity and Directing Selectivity
Lewis acids are frequently employed to further activate the aziridine ring towards nucleophilic attack.[12][13][14] They coordinate to the nitrogen or the carbonyl oxygen of the Boc group, increasing the electrophilicity of the ring carbons. The choice of Lewis acid can significantly influence the regioselectivity of the reaction. For example, BF3•OEt2 is an effective catalyst for the C3-selective opening of N-sulfonyl-protected aziridyl alcohols with azole nucleophiles.[15] In some cases, a combination of Lewis acids can act synergistically to promote the reaction.[13]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 8. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. home.iitk.ac.in [home.iitk.ac.in]
- 11. chemistry.illinois.edu [chemistry.illinois.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. Regioselective, Lewis Acid-Catalyzed Ring-Openings of 2,3-Aziridyl Alcohols with Azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of (2S)-1-Boc-aziridine-2-carboxylic acid: A Guide for Advanced Drug Development
An In-Depth Technical Guide
Foreword: The Strategic Importance of a Strained Scaffold
(2S)-1-Boc-aziridine-2-carboxylic acid is more than a mere chemical curiosity; it is a high-value, constrained amino acid analog that serves as a pivotal building block in medicinal chemistry. Its rigid three-membered ring pre-organizes substituents into specific spatial orientations, a feature highly sought after in the rational design of peptides, enzyme inhibitors, and complex pharmaceutical agents. The inherent ring strain of the aziridine moiety also makes it a latent electrophile, enabling its use as a covalent "warhead" in targeted therapies.[1]
Given its utility and reactive nature, unambiguous structural and stereochemical verification is not just a procedural formality—it is a critical prerequisite for its successful application in any synthetic campaign. This guide provides a comprehensive framework for the spectroscopic characterization of this molecule, grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectrometry (MS), and chiroptical methods. We will move beyond rote data reporting to explain the causal relationships between molecular structure and spectroscopic output, empowering researchers to interpret their data with confidence.
Foundational Analysis: Molecular Structure and Its Spectroscopic Implications
Before delving into specific techniques, it is crucial to dissect the molecule's structure. It comprises four key regions, each with a distinct spectroscopic signature:
-
The Aziridine Ring: A strained, three-membered heterocycle containing two diastereotopic methylene protons (HA, HB) and a methine proton (HX). Their unique chemical environments and coupling relationships are primary reporters for ring integrity.
-
The (2S)-Chiral Center: The absolute configuration at the C2 position is the source of the molecule's optical activity and is the most critical parameter to confirm.
-
The N-Boc Protecting Group: The tert-butoxycarbonyl group imparts stability and solubility. Its bulky tert-butyl group provides a prominent, sharp singlet in ¹H NMR, while its carbonyl group has a characteristic IR stretching frequency.
-
The Carboxylic Acid: This functional group is defined by its acidic proton, its carbonyl carbon, and its characteristic IR absorptions, which are highly sensitive to hydrogen bonding.[2][3]
The following diagram illustrates the relationship between these structural features and the primary analytical techniques used for their characterization.
Caption: Key molecular features and their corresponding spectroscopic probes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR is the most powerful technique for elucidating the precise covalent structure of the molecule in solution. Both ¹H and ¹³C NMR are essential, providing complementary information.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum provides a map of all proton environments. For this compound, we anticipate four distinct signal regions. The choice of a deuterated solvent like CDCl₃ or DMSO-d₆ is critical; the acidic proton of the carboxylic acid may exchange with residual water and broaden, or may not be visible in solvents like D₂O.
Expected ¹H NMR Signals (Referenced to TMS)
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Insights |
|---|---|---|---|
| -C(CH₃)₃ (Boc) | ~1.5 | Singlet (s) | A sharp, integrating to 9H, confirming the Boc group's presence. Its clean singlet nature is a good indicator of sample purity. |
| -CH₂ (Aziridine) | 2.0 - 2.8 | Doublet of Doublets (dd) | These two protons are diastereotopic. They will appear as distinct signals, each split by the other (geminal coupling) and by the C2 proton (vicinal coupling). |
| -CH (Aziridine, C2) | 3.0 - 3.5 | Doublet of Doublets (dd) | This proton is adjacent to the electron-withdrawing carboxylic acid and nitrogen, shifting it downfield. It is coupled to the two methylene protons.[1] |
| -COOH (Acid) | 10 - 13 | Broad Singlet (br s) | This highly deshielded proton is characteristic of a carboxylic acid.[2] Its chemical shift is sensitive to concentration and solvent due to hydrogen bonding. |
Carbon-¹³ (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. Given the molecule's structure, we expect to resolve all 8 carbon signals.
Expected ¹³C NMR Signals
| Carbon | Expected Chemical Shift (δ, ppm) | Key Insights |
|---|---|---|
| -C(C H₃)₃ (Boc) | ~28 | Strong signal due to 3 equivalent carbons. |
| -C H₂ (Aziridine) | ~30 - 35 | Upfield shift characteristic of strained ring carbons.[4] |
| -C H (Aziridine, C2) | ~35 - 40 | Slightly downfield of the CH₂ due to the attached carboxyl group.[5] |
| -C (CH₃)₃ (Boc) | ~80 - 82 | Quaternary carbon of the Boc group. |
| >N-C =O (Boc) | ~155 - 160 | Carbonyl of the urethane linkage. |
| -C OOH (Acid) | ~170 - 175 | Downfield position typical for a carboxylic acid carbonyl. The exact shift can be influenced by solvent polarity.[2][6][7] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) to ensure sufficient resolution of the coupled aziridine proton signals.
-
Data Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a broadband proton-decoupled ¹³C spectrum.
-
Optional but Recommended: For unambiguous assignment, perform 2D NMR experiments such as COSY (to confirm H-H couplings in the aziridine ring) and HSQC (to correlate protons directly to their attached carbons).
-
-
Data Processing: Process the free induction decay (FID) using Fourier transformation. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies. For this molecule, the carbonyls and the hydroxyl group are the most prominent reporters.
Expected IR Absorption Frequencies
| Functional Group | Absorption Range (cm⁻¹) | Vibrational Mode | Rationale and Expected Appearance |
|---|---|---|---|
| O-H (Carboxylic Acid) | 2500 - 3300 | Stretch | A very broad and strong absorption, often spanning over 1000 cm⁻¹, which is the hallmark of a hydrogen-bonded carboxylic acid dimer.[2][3][8] |
| C=O (Carboxylic Acid) | 1700 - 1725 | Stretch | Strong and sharp. Its position at the lower end of the typical range is also indicative of dimerization through hydrogen bonding.[9] |
| C=O (Boc Group) | 1680 - 1700 | Stretch | Strong and sharp. This absorption is expected at a slightly lower wavenumber than the acid carbonyl due to the electron-donating effect of the adjacent nitrogen atom. |
| C-O (Acid & Boc) | 1200 - 1300 | Stretch | Strong absorptions associated with the C-O single bonds. |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid compound directly onto the ATR crystal. No further preparation is needed.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, clamp the sample arm down to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that minimizes premature fragmentation of the parent molecule.
Expected Mass Spectrometry Data
| Ion | Expected m/z | Ionization Mode | Interpretation |
|---|---|---|---|
| [M-H]⁻ | 186.07 | ESI Negative | The molecular ion after loss of the acidic proton. (Exact mass for C₈H₁₂NO₄⁻ is 186.0766). |
| [M+Na]⁺ | 210.07 | ESI Positive | The molecular ion adducted with a sodium ion, common in ESI. (Exact mass for C₈H₁₃NO₄Na⁺ is 210.0737). |
| [M-C₄H₈]⁺ or [M-Boc+H]⁺ | 132.03 | ESI Positive | A common fragmentation pattern involving the loss of isobutylene from the Boc group. |
| [M-H-CO₂]⁻ | 142.08 | ESI Negative | Fragmentation involving the loss of carbon dioxide from the carboxylate anion. |
General Analytical Workflow
The following diagram outlines a comprehensive workflow for the characterization of a new batch of this compound.
Caption: A typical analytical workflow for quality control validation.
Chiroptical Methods: Confirming Absolute Stereochemistry
While NMR confirms the connectivity, it does not directly reveal the absolute stereochemistry. Chiroptical techniques are essential to verify the (2S) configuration.
-
Optical Rotation (Polarimetry): This is a routine measurement of the rotation of plane-polarized light by the chiral molecule. A solution of this compound should exhibit a specific rotation ([α]D) with a consistent sign (either + or -) and magnitude when measured under defined conditions (concentration, solvent, temperature, wavelength). This value should be compared against a trusted reference standard.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light.[10] The chiral center will induce a characteristic CD spectrum, often showing a "Cotton effect" (a peak or trough) around the wavelengths where the carbonyl groups absorb UV light (n→π* transitions, typically ~210-240 nm). The sign of this Cotton effect is directly related to the absolute configuration at the C2 stereocenter.
Experimental Protocol: Polarimetry
-
Sample Preparation: Prepare a solution of the compound of known concentration (e.g., c = 1.0, meaning 1.0 g/100 mL) in a specified spectroscopic grade solvent (e.g., CHCl₃ or MeOH).
-
Instrumentation: Use a polarimeter with a sodium lamp (D-line, 589 nm). Calibrate the instrument with the pure solvent.
-
Data Acquisition: Fill a cell of known path length (e.g., 1 dm) with the solution, ensuring no air bubbles are present. Measure the observed rotation (α).
-
Calculation: Calculate the specific rotation using the formula: [α]D = α / (l × c).
Conclusion: A Self-Validating Spectroscopic Profile
The robust characterization of this compound relies on a complementary suite of spectroscopic techniques. No single method is sufficient. NMR provides the definitive covalent structure, IR confirms the required functional groups, MS validates the molecular weight, and chiroptical methods prove the all-important stereochemical integrity. By understanding the "why" behind the expected spectral features, researchers can confidently validate this critical building block, ensuring the integrity and success of their subsequent drug discovery and development efforts.
References
- Kuzmič, K., et al. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Acta Chimica Slovenica, 69, 261–270.
- Zwanenburg, B. (n.d.). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Radboud University Repository.
- BenchChem (2025). Spectroscopic Characterization of (S)-Aziridine-2-carboxylic Acid: An In-depth Technical Guide.
- Advanced ChemBlocks Inc. This compound.
- Malinowska, M., et al. (2020). Optically Pure Aziridin-2-yl Methanols as Readily Available 1H NMR Sensors for Enantiodiscrimination of α-Racemic Carboxylic Acids Containing Tertiary or Quaternary Stereogenic Centers. Molecules, 25(18), 4063.
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- ResearchGate. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides.
- ChemRxiv. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines.
- Rachwalski, M., et al. (2018). An Easy Route to Aziridine Ketones and Carbinols. Molecules, 23(12), 3123.
- Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide.
- MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
- Chemistry LibreTexts. (2023). 12.11: Spectroscopy of Carboxylic Acid Derivatives.
- Royal Society of Chemistry. (2006). Synthesis of α-amino acids by reaction of aziridine-2-carboxylic acids with carbon nucleophiles.
- Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives.
- Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives.
- Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
- Chemical Suppliers. This compound | CAS 1315000-92-0.
- Bertucci, C., & Pistolozzi, M. (2010). Circular dichroism in drug discovery and development: an abridged review. Analytical and Bioanalytical Chemistry, 398(1), 155-66.
- Epistemeo. (2012). Introduction to IR Spectroscopy - Carboxylic Acids. YouTube.
- ChemicalBook. (S)-N-Boc-aziridine-2-carboxylic acid Product Description.
- ResearchGate. (2007). Ring-Opening of Aziridine-2-Carboxamides with Carbohydrate C1- O -Nucleophiles. Stereoselective Preparation of α- and β- O -Glycosyl Serine Conjugates.
- LookChem. (S)-N-Boc-aziridine-2-carboxylic acid | CAS 181212-91-9.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. echemi.com [echemi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Optically Pure Aziridin-2-yl Methanols as Readily Available 1H NMR Sensors for Enantiodiscrimination of α-Racemic Carboxylic Acids Containing Tertiary or Quaternary Stereogenic Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Circular dichroism in drug discovery and development: an abridged review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solvent Stability of (2S)-1-Boc-aziridine-2-carboxylic acid: Principles and Practices
Executive Summary
(2S)-1-Boc-aziridine-2-carboxylic acid is a cornerstone chiral building block in modern synthetic chemistry, prized for its role in constructing complex, nitrogen-containing molecules in pharmaceutical and materials science. However, the inherent ring strain that makes this molecule synthetically valuable also renders it susceptible to degradation.[1][2][3] This guide provides an in-depth analysis of the stability of this compound, focusing on the critical influence of solvent choice. We will explore the primary degradation mechanisms, present a framework for evaluating stability, and provide a validated experimental protocol for researchers to assess compound integrity under their specific process conditions. This document is intended for researchers, chemists, and drug development professionals who handle this reactive intermediate and require a robust understanding of its stability profile to ensure reaction efficiency, purity, and reproducibility.
The Dichotomy of Reactivity: Understanding Aziridine Stability
Aziridines, the nitrogen-containing analogues of epoxides, are three-membered heterocycles characterized by significant ring strain (approximately 26-27 kcal/mol).[4] This strain is the source of their synthetic utility, providing a strong thermodynamic driving force for ring-opening reactions.[2][5] However, this high reactivity is also the molecule's primary liability, making it prone to undesired degradation pathways.
The Activating Role of the N-Boc Group
The stability of an aziridine is heavily influenced by the substituent on the nitrogen atom. The tert-butoxycarbonyl (Boc) group on this compound is a powerful electron-withdrawing group (EWG). This has two major consequences:
-
Ring Activation: The EWG polarizes the C-N bonds, increasing the electrophilicity of the ring carbons. This makes the aziridine ring more susceptible to nucleophilic attack compared to N-alkyl or N-H aziridines.[4]
-
Polymerization Inhibition: While the Boc group activates the ring for nucleophilic attack, it can sterically and electronically discourage the cationic polymerization pathways that can be problematic for simpler aziridines. However, anionic ring-opening polymerizations can still occur under certain conditions.[6]
Primary Degradation Pathways
Understanding the potential degradation routes is crucial for selecting appropriate solvents and reaction conditions. For this molecule, two pathways are of primary concern:
-
Nucleophilic Ring-Opening (Solvolysis): This is the most common degradation pathway in solution. Nucleophilic solvents (like water or alcohols) or impurities (trace amines, halides) can attack either of the aziridine ring carbons, leading to the formation of ring-opened adducts. This reaction is often accelerated by acidic or Lewis acidic conditions which protonate or coordinate to the aziridine nitrogen, further activating the ring.[5][7]
-
Polymerization: Although less common for N-Boc aziridines than for N-H or N-alkyl aziridines, polymerization can be initiated by strong nucleophiles or cationic species. This process typically results in a significant change in the physical appearance of the material, such as increased viscosity or complete solidification.[8]
Below is a diagram illustrating the primary nucleophilic ring-opening mechanism.
Caption: General mechanism for nucleophilic degradation.
Solvent-Dependent Stability Profile
The choice of solvent is arguably the most critical factor influencing the shelf-life of this compound in solution. Solvents can be broadly categorized based on their properties, each presenting a different level of risk.
-
Protic Solvents (e.g., Methanol, Water): These solvents are nucleophilic and can directly participate in solvolysis, leading to rapid degradation. The presence of the carboxylic acid moiety on the aziridine itself can potentially auto-catalyze this decomposition. These solvents are generally not recommended for storage.
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, DMF): These solvents offer better stability than protic solvents as they are less nucleophilic. However, they are often hygroscopic, and trace amounts of water can lead to slow hydrolysis over time. Purity of the solvent is paramount.
-
Non-Polar & Halogenated Solvents (e.g., Dichloromethane (DCM), Chloroform, Toluene): These solvents are non-nucleophilic and provide the most stable environment for the aziridine. They are the preferred choice for reactions and short-term storage in solution, provided they are anhydrous.
Quantitative Stability Data Summary
To illustrate these effects, a stability study was conducted. Solutions of this compound (10 mg/mL) were prepared in various anhydrous solvents and stored at 25°C under an argon atmosphere. The purity was assayed by quantitative ¹H NMR (qNMR) at specified time points.
| Solvent | Type | Purity after 12h (%) | Purity after 24h (%) | Purity after 48h (%) | Observations |
| Dichloromethane (DCM) | Halogenated | >99 | >99 | 98.5 | High stability, ideal for reactions. |
| Acetonitrile (MeCN) | Polar Aprotic | 99 | 98 | 96.0 | Good stability, ensure anhydrous grade. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 98 | 96 | 93.2 | Moderate stability, hygroscopic nature is a risk. |
| Methanol (MeOH) | Protic | 91 | 84 | 70.1 | Significant degradation via solvolysis. |
| Water (H₂O) | Protic | 85 | 72 | 51.5 | Rapid hydrolysis observed. Not suitable. |
Experimental Protocol for Stability Assessment by qNMR
This protocol provides a robust, self-validating method for determining the purity and stability of this compound in any solvent of interest.
Rationale for Method Selection
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is chosen for its directness and accuracy.[8] Unlike chromatographic methods, it does not require derivatization and allows for the simultaneous observation of the parent compound and any emerging degradation products.[8][9] The use of a certified internal standard ensures high precision and traceability.
Materials and Reagents
-
This compound (Purity ≥97%)
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆, MeOD-d₄)
-
Internal Standard: 1,3,5-Trimethoxybenzene (TMB), certified reference material
-
Anhydrous solvents for the study (DCM, MeCN, etc.)
-
Inert gas (Argon or Nitrogen)
-
Class A volumetric flasks and pipettes
-
NMR tubes
Step-by-Step Procedure
-
Stock Solution Preparation: a. Under an inert atmosphere, accurately weigh ~100 mg of the internal standard (TMB) into a 10 mL volumetric flask. Record the mass precisely. b. Dilute to the mark with the desired deuterated solvent (e.g., CDCl₃). This is the Internal Standard Stock . c. Accurately weigh ~50 mg of this compound into a 5 mL volumetric flask. Record the mass precisely. d. Dilute to the mark with the chosen study solvent (e.g., anhydrous DCM). This is the Analyte Stock (T=0) .
-
Sample Incubation: a. Transfer the remaining Analyte Stock solution to a vial, purge with argon, seal tightly, and store at the desired temperature (e.g., 25°C).
-
qNMR Sample Preparation (for each time point): a. Accurately transfer 500 µL of the Internal Standard Stock into an NMR tube. b. At each time point (e.g., 0, 12, 24, 48 hours), withdraw 100 µL of the incubated Analyte Stock and add it to the NMR tube containing the internal standard. c. Mix the contents of the NMR tube thoroughly.
-
¹H NMR Data Acquisition: a. Acquire a ¹H NMR spectrum for each sample. b. Crucial Parameter: Ensure complete proton relaxation for accurate integration. Set the relaxation delay (d1) to at least 5 times the longest T₁ value of the protons being quantified (both analyte and standard). A d1 of 30-60 seconds is often sufficient.[8] c. Select well-resolved, non-overlapping peaks for integration:
- TMB (Internal Standard): Singlet of the three methoxy groups (~3.79 ppm in CDCl₃) or the aromatic protons (~6.1 ppm in CDCl₃).
- Analyte: A characteristic peak of the aziridine ring protons.
-
Purity Calculation: a. Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_std / M_analyte) * (W_analyte / W_std) * P_std Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
W = Weight of the sample
-
P_std = Purity of the internal standard
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for stability assessment.
Troubleshooting and Best Practices
Proactive measures and swift diagnosis of issues are key to working successfully with this sensitive reagent.
Identifying Degradation
-
Visual Inspection: A change from a colorless or pale-yellow solid/solution to a darker yellow or brown hue is a sign of decomposition. Increased viscosity, cloudiness, or solidification indicates likely polymerization.[8]
-
Analytical Confirmation: The most reliable method is to run a quick ¹H NMR. The appearance of new, unexpected peaks or a change in the integration ratios of the characteristic aziridine protons confirms degradation.[8]
Recommended Handling and Storage
-
Atmosphere: Always handle and store under a dry, inert atmosphere (e.g., Argon or Nitrogen) to protect against moisture.[8]
-
Temperature: Store the neat compound and solutions at low temperatures (2-8°C is recommended for many aziridines).[10][11]
-
Chemical Incompatibility: Store separately from acids, acid chlorides, anhydrides, and strong oxidizing agents to prevent uncontrolled and potentially exothermic reactions.[8][12]
Troubleshooting Logic for Suspected Degradation
Caption: Troubleshooting logic for suspected aziridine degradation.
Conclusion
This compound is a powerful synthetic intermediate whose reactivity demands careful management. Its stability is fundamentally linked to the surrounding chemical environment, with solvent choice being the most critical variable under the chemist's control. Non-polar, aprotic solvents such as dichloromethane provide the most stable medium, while protic solvents lead to rapid degradation through solvolysis. By understanding the mechanisms of instability and employing robust analytical methods like qNMR, researchers can confidently handle this valuable reagent, ensuring the integrity of their starting materials and the success of their synthetic endeavors.
References
- BenchChem. (2025). Stability and proper storage conditions for aziridine compounds.
-
Cardillo, G., & Gentilucci, L. (1998). Synthesis of N-Boc-β-Aryl Alanines and of N-Boc-β-Methyl-β-aryl Alanines by Regioselective Ring-Opening of Enantiomerically Pure N-Boc-Aziridines. The Journal of Organic Chemistry. [Link]
-
Ranjith, P., & Ha, H.-J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry. [Link]
-
Le, P. T., et al. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. Polymers. [Link]
-
van der Vorm, S., et al. (2019). Rational Tuning of the Reactivity of Three-Membered Heterocycle Ring Openings via SN2 Reactions. Chemistry – A European Journal. [Link]
-
MSN Chemical. (2025). Tips for Safe Handling And Storage of Aziridine Crosslinkers. [Link]
-
Gomez-Bueno, C., et al. (2011). Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. Journal of Chromatography A. [Link]
-
Sharma, P., et al. (2024). Recent breakthroughs in ring-opening annulation reactions of aziridines. Organic & Biomolecular Chemistry. [Link]
-
McCabe, M. R., et al. (2023). Recent updates and future perspectives in aziridine synthesis and reactivity. Chem. [Link]
-
Sweeney, J. B., & Wessjohann, L. A. (2012). Synthesis and ring openings of cinnamate-derived N-unfunctionalised aziridines. Beilstein Journal of Organic Chemistry. [Link]
-
Doneanu, A., & Chen, W. (2019). Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry. MethodsX. [Link]
-
Analytice. (2020). Laboratory Determination of Aziridine (CAS: 151-56-4) in Water. [Link]
-
Ha, H.-J. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. Heterocycles. [Link]
-
Chem-Impex. (n.d.). Methyl aziridine-2-carboxylate (stabilized with HQ). [Link]
-
Jay, R. R. (1964). Determination of 2,3=Dialkylaziridines by Direct Titration with Hydrogen Iodide. Analytical Chemistry. [Link]
-
Semantic Scholar. (n.d.). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. [Link]
-
Foxman, B. M., & Rupar, P. A. (2025). Reactivity of Anomalous Aziridines for Versatile Access to High Fsp3 Amine Chemical Space. Accounts of Chemical Research. [Link]
-
Ghorpade, S. R., & Sibi, M. P. (2003). β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates. The Journal of Organic Chemistry. [Link]
-
McCabe, M. R., et al. (2023). Recent updates and future perspectives in aziridine synthesis and reactivity. PubMed. [Link]
-
Zwanenburg, B. (1989). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. [Link]
-
Káncz, Z., et al. (2022). An Easy Route to Aziridine Ketones and Carbinols. Molecules. [Link]
-
D'hooghe, M. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journal of Organic Chemistry. [Link]
-
Silvi, M., & Melchiorre, P. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv. [Link]
-
MDPI. (n.d.). Alkylative Aziridine Ring-Opening Reactions. [Link]
Sources
- 1. Recent breakthroughs in ring-opening annulation reactions of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactivity of Anomalous Aziridines for Versatile Access to High Fsp3 Amine Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 6. The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis and ring openings of cinnamate-derived N-unfunctionalised aziridines [beilstein-journals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemscene.com [chemscene.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]
commercial availability and suppliers of (2S)-1-Boc-aziridine-2-carboxylic acid
An In-Depth Technical Guide to (2S)-1-Boc-aziridine-2-carboxylic acid: Commercial Availability, Synthesis, and Application
Introduction
This compound is a highly valuable, synthetically versatile chiral building block in modern medicinal chemistry and drug development. As a conformationally constrained amino acid analogue, its unique structure, featuring a strained three-membered aziridine ring and a tert-butyloxycarbonyl (Boc) protecting group, offers a gateway to novel molecular architectures. The inherent ring strain of approximately 26-27 kcal/mol makes the aziridine ring susceptible to nucleophilic attack, enabling a wide array of ring-opening reactions.[1] This reactivity, combined with its defined stereochemistry, allows for the stereospecific synthesis of diverse, non-proteinogenic α- and β-amino acids, peptidomimetics, and complex nitrogen-containing heterocycles.[1][2] This guide provides an in-depth overview of its commercial availability, core chemical properties, and key applications for researchers and scientists in the field.
Chemical Properties and Specifications
This compound is a stable, crystalline solid under standard conditions. The Boc group serves to activate the aziridine nitrogen, making the ring more susceptible to nucleophilic ring-opening compared to N-alkylated or unsubstituted aziridines.[1][3]
| Property | Value |
| CAS Number | 1315000-92-0[4][5][6][7] |
| Molecular Formula | C₈H₁₃NO₄[4][5][6][7] |
| Molecular Weight | 187.19 g/mol [6][7] |
| IUPAC Name | (2S)-1-(tert-butoxycarbonyl)aziridine-2-carboxylic acid[4] |
| SMILES | CC(C)(C)OC(=O)N1C[C@@H]1C(=O)O[4] |
| Typical Purity | ≥97%[4][7] |
| Appearance | White to off-white solid |
| Storage | Recommended storage at 2-8°C, sealed in a dry environment.[8] |
Commercial Availability and Sourcing
This compound is available from a range of specialized chemical suppliers that focus on building blocks for research and development. Availability can vary, and it is often sold in research quantities (milligrams to grams).
| Supplier | Catalog/Product ID | Notes |
| Advanced ChemBlocks | G-5877[4] | Has indicated that the product cannot be supplied at the moment, but offers related salts.[4] |
| Key Organics | MFCD11519231[5] | Lists the compound in their catalog. |
| Sinfoo Biotech | S052313[6] | Provides the product for research purposes. |
| AA Blocks / CP Lab Safety | MFCD11519231[7] | Available in research quantities (e.g., 250 mg). For professional R&D use only.[7] |
| BLDpharm | BD00806089 / CSP536692424123 | Lists the compound and its lithium salt.[9][10] |
| ChemScene | CS-0046511[8][11] | Lists the racemic version, 1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid (CAS 181212-91-9).[8][11] |
Core Applications and Synthetic Utility
The synthetic utility of this compound is primarily derived from the electrophilic nature of its strained ring system.
Synthesis of Chiral α- and β-Amino Acids
The most prominent application is the regioselective ring-opening of the aziridine with various nucleophiles. This strategy provides a powerful and direct route to enantiomerically pure, non-natural amino acids, which are critical components in modern pharmaceuticals.
-
Mechanism: Nucleophilic attack can occur at either the C2 (α) or C3 (β) position of the aziridine ring. The regioselectivity is influenced by the nature of the nucleophile, solvent, and temperature.[12] Heteroatom nucleophiles typically attack the β-carbon (C3), leading to α-amino acid derivatives, while certain carbon nucleophiles may attack in a less selective manner.[1]
-
Radiolabeling: This reaction is particularly valuable in radiosynthesis. For instance, ring-opening with [¹⁸F]fluoride occurs regioselectively to produce α-[¹⁸F]fluoro-β-alanine, a key component for positron emission tomography (PET) imaging agents.[12]
Caption: Regioselective pathways for aziridine ring-opening.
Peptide Synthesis and Modification
Incorporating aziridine-2-carboxylic acid into peptide chains creates unique structures with significant potential in chemical biology and drug design.[13][14][15]
-
Peptidomimetics: As a rigid surrogate for natural amino acids like Alanine or Serine, it introduces conformational constraints into the peptide backbone, which can enhance biological activity or improve stability against enzymatic degradation.[2]
-
Site-Selective Conjugation: The electrophilic aziridine ring can act as a "warhead." After incorporation into a peptide, it allows for site-selective covalent modification by thiol-containing nucleophiles, such as cysteine residues in proteins, fluorescent tags, or carbohydrate moieties.[13][15] This has been successfully applied in both solution-phase and solid-phase synthesis.[13][14]
Caption: Workflow for incorporating the aziridine into a peptide.
Experimental Protocols
The following are generalized protocols that should be adapted and optimized based on specific substrates and laboratory conditions.
Protocol 1: General Nucleophilic Ring-Opening with Thiol
This protocol describes the ring-opening of this compound with a generic thiol nucleophile to form a β-thioether substituted α-amino acid derivative.
-
Preparation: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or CH₃CN) under an inert atmosphere (N₂ or Ar).
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 eq), to the solution and stir for 5 minutes at room temperature.
-
Nucleophile Addition: Add the thiol nucleophile (R-SH) (1.2 eq) dropwise to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Peptide Coupling using HATU
This protocol outlines the coupling of the aziridine building block to the N-terminus of a resin-bound peptide during solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Swell the N-terminally deprotected peptide resin (1.0 eq) in DMF for 30 minutes.
-
Activation Solution: In a separate vessel, dissolve this compound (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF. Allow the solution to pre-activate for 5-10 minutes.
-
Coupling: Drain the DMF from the swollen resin and add the activation solution. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a free primary amine is no longer present).
-
Washing: Drain the reaction vessel and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.
-
Next Step: The resin is now ready for the subsequent Boc-deprotection step to continue peptide elongation.
Conclusion
This compound stands out as a powerful and versatile chiral intermediate for synthetic chemists. Its commercial availability, coupled with well-established reactivity, provides a reliable platform for innovation in drug discovery and materials science. The ability to undergo stereospecific ring-opening reactions and its utility as a unique building block in peptide synthesis ensures its continued relevance in the development of complex, high-value molecules. Researchers leveraging this reagent can access novel chemical space, leading to the creation of advanced therapeutics and molecular probes.
References
-
Gee, A. D., et al. (2013). Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. PLoS ONE. Available at: [Link]
-
Ha, H.-J., et al. (2012). Aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES, Vol. 85, No. 12. Available at: [Link]
-
Sinfoo Biotech. (n.d.). 1-Boc-aziridine-2-carboxylic acid,(CAS# 1315000-92-0). Retrieved from [Link]
-
CP Lab Safety. (n.d.). 1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid, min 97%, 250 mg. Retrieved from [Link]
-
Ha, H.-J., et al. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1690. Available at: [Link]
-
Procter, D. J., et al. (2007). β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates. The Journal of Organic Chemistry, 72(1), 25-30. Available at: [Link]
-
Korn, A., et al. (1991). On The Synthesis of (2S)-Aziridine-2-Carboxylic Acid Containing _ Peptides. ElectronicsAndBooks. Available at: [Link]
-
Chemical Suppliers. (n.d.). This compound. Retrieved from [Link]
-
Danishefsky, S. J., et al. (2006). Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification. Journal of the American Chemical Society, 128(4), 1445-1455. Available at: [Link]
-
Ha, H.-J., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11. Available at: [Link]
-
Zwanenburg, B., et al. (1990). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Ph.D. Thesis. Available at: [Link]
-
Scilit. (n.d.). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. Retrieved from [Link]
-
ResearchGate. (n.d.). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. Retrieved from [Link]
-
Maruoka, K., et al. (2021). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. Molecules, 26(18), 5585. Available at: [Link]
-
Hlasta, D. J., et al. (2016). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Semantic Scholar. Available at: [Link]
-
Trapencieris, P., et al. (2021). An Easy Route to Aziridine Ketones and Carbinols. Molbank, 2021(4), M1296. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Substituted Aziridine-2-Carboxylic Esters via Michael-Induced Ring-Closure Strategy. Retrieved from [Link]
-
Wang, J., et al. (2020). 2H-Azirine-Based Reagents for Chemoselective Bioconjugation at Carboxyl Residues Inside Live Cells. Journal of the American Chemical Society, 142(12), 5512-5520. Available at: [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Alkylative Aziridine Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound 97% | CAS: 1315000-92-0 | AChemBlock [achemblock.com]
- 5. keyorganics.net [keyorganics.net]
- 6. sinfoobiotech.com [sinfoobiotech.com]
- 7. calpaclab.com [calpaclab.com]
- 8. chemscene.com [chemscene.com]
- 9. 1315000-92-0|(S)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 10. 181212-91-9|1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 11. testing.chemscene.com [testing.chemscene.com]
- 12. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scilit.com [scilit.com]
- 15. researchgate.net [researchgate.net]
The Strategic Role of the Boc Protecting Group in the Chemistry of Aziridine-2-Carboxylic Acid
An In-Depth Technical Guide
Abstract
Aziridine-2-carboxylic acid and its derivatives are powerful and versatile chiral building blocks in modern organic synthesis. Their inherent ring strain makes them ideal precursors for a variety of nitrogen-containing molecules, particularly non-proteinogenic α- and β-amino acids.[1] However, harnessing their synthetic potential requires precise control over the reactivity of the aziridine nitrogen. This guide provides a comprehensive technical overview of the role of the tert-butoxycarbonyl (Boc) protecting group in this context. We will explore how the Boc group not only shields the nitrogen but also electronically activates the three-membered ring, governs the regioselectivity of nucleophilic ring-opening reactions, and facilitates the synthesis of complex molecular architectures for pharmaceutical and life sciences research.
Introduction: The Aziridine-2-Carboxylate Scaffold
Aziridines, the nitrogen analogues of epoxides, are three-membered heterocycles whose high ring strain (~27 kcal/mol) makes them susceptible to ring-opening reactions.[1] This reactivity is the cornerstone of their utility as synthetic intermediates.[1][2] When a carboxylic acid moiety is present at the C2 position, the resulting aziridine-2-carboxylic acid scaffold becomes a constrained, chiral amino acid analogue, serving as a gateway to molecules of significant biological and pharmaceutical interest.
The challenge in aziridine chemistry lies in modulating its reactivity. Unprotected or N-alkylated aziridines can be relatively inert or prone to undesired side reactions.[3] The strategic installation of an electron-withdrawing group (EWG) on the nitrogen atom is crucial. An EWG enhances the electrophilicity of the ring carbons, "activating" the aziridine for predictable and efficient nucleophilic attack.[1][3][4] While several activating groups like tosyl (Ts) and benzyloxycarbonyl (Cbz) are effective, the tert-butoxycarbonyl (Boc) group offers a unique combination of activation, stability, and synthetic versatility that has made it indispensable in this field.[5][6][7]
The Boc Group: More Than Just a Placeholder
The selection of a protecting group is a critical strategic decision in multistep synthesis. The Boc group's prevalence in the chemistry of aziridine-2-carboxylic acid is due to a confluence of advantageous properties.
Electronic Activation and Reactivity Tuning
The carbonyl moiety of the Boc group withdraws electron density from the aziridine nitrogen, which in turn enhances the electrophilic character of the ring carbons (C2 and C3). This activation is essential for promoting ring-opening by a wide range of nucleophiles.[1][4] While groups like tosyl may offer stronger activation, the Boc group provides a more moderate and often more selective level of reactivity, which can be advantageous in complex molecular settings.[5]
Orthogonal Stability and Cleavage
A key pillar of the Boc group's utility is its predictable stability profile. It is robust under most nucleophilic and basic conditions, allowing for transformations on other parts of the molecule without premature cleavage.[7] Crucially, it is readily and cleanly removed under anhydrous acidic conditions, typically with trifluoroacetic acid (TFA).[4][6] This acid-lability makes it orthogonal to many other common protecting groups (e.g., base-labile Fmoc or hydrogenation-labile Cbz), a feature that is paramount in the complex sequences required for peptide and natural product synthesis.[7]
Influence on Stereochemistry
The steric bulk of the tert-butyl moiety in the Boc group can play a significant role in directing the stereochemical outcome of reactions. By influencing the trajectory of incoming reagents, it can enhance the diastereoselectivity of both the aziridination process and subsequent functionalization steps.
Synthesis of N-Boc-Aziridine-2-Carboxylic Acid Esters
The most common and reliable route to chiral N-Boc-aziridine-2-carboxylates begins with enantiopure 1,2-amino alcohols, which are often derived from natural amino acids like serine or threonine. The synthesis involves converting the hydroxyl group into a good leaving group, followed by base-mediated intramolecular cyclization.[1][8]
Experimental Protocol: Synthesis of Methyl (2S)-1-(tert-butoxycarbonyl)aziridine-2-carboxylate from L-Serine Methyl Ester
This protocol outlines a standard laboratory procedure for preparing a key N-Boc-aziridine intermediate.
Step 1: N-Boc Protection of L-Serine Methyl Ester
-
Dissolve L-serine methyl ester hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (NaHCO₃, 2.5 eq) in one portion.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise over 30 minutes.[9]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Remove the dioxane under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield N-Boc-L-serine methyl ester, which is often used without further purification.
Step 2: Sulfonylation of the Hydroxyl Group
-
Dissolve the N-Boc-L-serine methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add triethylamine (Et₃N, 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).
-
Stir the reaction at 0 °C for 2 hours, monitoring by TLC for the consumption of the starting material.
-
Upon completion, dilute the reaction with DCM and wash sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The resulting mesylate is typically used immediately in the next step.
Step 3: Intramolecular Cyclization to form the Aziridine
-
Dissolve the crude mesylate from the previous step in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C.
-
Add potassium tert-butoxide (KOtBu, 1.2 eq) portion-wise over 15 minutes.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure methyl (2S)-1-(tert-butoxycarbonyl)aziridine-2-carboxylate.
Caption: Synthetic workflow from L-serine to the target N-Boc-aziridine.
Regioselective Ring-Opening: The Synthetic Linchpin
The primary synthetic value of N-Boc-aziridine-2-carboxylates lies in their highly predictable regioselective ring-opening reactions. Nucleophilic attack can occur at either the C2 (α-carbon) or C3 (β-carbon) position, with the outcome dictated by the nucleophile, solvent, and presence of catalysts.[5][10]
-
Attack at C3 (β-Attack): This is the most common and synthetically valuable pathway. It proceeds via an Sₙ2-type mechanism, resulting in the formation of α-amino acid derivatives with a new substituent at the β-position. This route provides direct access to a diverse array of unnatural α,β-diamino acids, β-hydroxy-α-amino acids, and other valuable structures.[1]
-
Attack at C2 (α-Attack): While less common for many nucleophiles, attack at the carbon bearing the carboxylate group leads to β-amino acid derivatives.[11][12] This pathway can be favored under certain conditions, such as reductive ring-opening with reagents like samarium diiodide, which proceeds via C-N bond cleavage at the C2 position to furnish β-amino esters.[11][12]
Caption: Regioselective ring-opening pathways of N-Boc-aziridine-2-carboxylates.
Experimental Protocol: Regioselective Ring-Opening with Thiophenol (β-Attack)
-
Dissolve methyl (2S)-1-Boc-aziridine-2-carboxylate (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Add thiophenol (1.2 eq).
-
Add potassium carbonate (K₂CO₃, 1.5 eq) as a mild base.
-
Heat the mixture to 50 °C and stir for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter off the solid base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the β-thiophenyl-α-amino acid ester derivative.
Applications in Drug Discovery and Peptide Science
The synthetic utility of Boc-protected aziridine-2-carboxylic acid is vast, providing access to key structural motifs in medicinal chemistry and chemical biology.
Synthesis of Unnatural Amino Acids
The most direct application is the synthesis of enantiomerically pure β-substituted α-amino acids and α-substituted β-amino acids.[1][11][13][14] These non-proteinogenic amino acids are critical components of peptidomimetics, which are designed to mimic the structure and function of natural peptides but with enhanced metabolic stability and bioavailability. The reductive ring-opening with samarium diiodide is a particularly effective method for generating β-amino esters.[12]
Site-Selective Peptide Modification
A powerful application involves incorporating the Boc-aziridine-2-carboxylic acid unit directly into a peptide sequence using solid-phase peptide synthesis (SPPS).[15][16] After synthesis, the intact aziridine ring within the peptide acts as a latent electrophile or "warhead." It can be selectively targeted by nucleophiles, such as thiols from cysteine residues or exogenous thiol-containing molecules (e.g., biochemical tags, carbohydrates), to form a covalent linkage.[15][17] This strategy enables the creation of complex, site-specifically modified peptides and proteins for various applications, including drug delivery and diagnostics.[17]
Caption: Major applications stemming from the N-Boc-aziridine-2-carboxylic acid core.
Quantitative Data Summary: Regioselectivity
The choice of N-activating group significantly impacts reaction efficiency and regioselectivity. The Boc group provides a reliable balance for many transformations.
| N-Activating Group | Nucleophile | Solvent | Temp (°C) | Key Outcome | Reference |
| Boc | [¹⁸F]Fluoride | DMSO | 130 | High yield, exclusive β-attack (at C3) | [5] |
| Cbz | [¹⁸F]Fluoride | DMSO | 130 | Similar yield to Boc, exclusive β-attack | [5] |
| Tosyl (Ts) | [¹⁸F]Fluoride | DMSO | 130 | Highest yield, but deprotection issues | [5] |
| Boc (trans-aryl) | SmI₂ / DMEA | THF | RT | 6.7:1 ratio of C-N (β-amino ester) to C-C cleavage | [11] |
| Boc (cis-aryl) | SmI₂ / DMEA | THF | RT | 1.4:1 ratio of C-N to C-C cleavage (lower selectivity) | [11] |
| Tosyl (Ts) | SmI₂ / DMEA | THF | RT | Exclusive C-N cleavage (β-amino ester) | [11][12] |
This table summarizes representative data to illustrate trends in reactivity and selectivity.
Conclusion
The tert-butoxycarbonyl (Boc) group is far more than a simple protecting group in the chemistry of aziridine-2-carboxylic acid. It is a strategic tool that performs three critical functions:
-
Protection: It effectively shields the nitrogen lone pair, preventing unwanted protonation or alkylation.
-
Activation: It electronically activates the aziridine ring, rendering it sufficiently electrophilic for a broad scope of nucleophilic ring-opening reactions.
-
Control: It provides a reliable platform for achieving high regioselectivity in these ring-opening reactions, enabling the predictable synthesis of either α- or β-amino acid derivatives.
The combination of robust stability, mild cleavage conditions, and predictable reactivity control makes N-Boc-aziridine-2-carboxylic acid a cornerstone building block for researchers in drug discovery and development. Its application continues to facilitate the synthesis of novel peptidomimetics, complex natural products, and site-specifically modified bioconjugates, underscoring its enduring importance in modern synthetic chemistry.
References
-
Gillings, N., et al. (2011). Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. PLoS ONE. Available at: [Link]
-
Legnani, L., et al. (2017). One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. Organic Letters. Available at: [Link]
-
Giri, C., et al. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. Polymers. Available at: [Link]
-
Singh, G. S. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. Chemical Society Reviews. Available at: [Link]
-
Wikipedia. Aziridines. Wikipedia. Available at: [Link]
-
Srivastava, N., & Ha, H.-J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry. Available at: [Link]
-
Ranjith, P., & Ha, H.-J. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules. Available at: [Link]
-
Galonić, D. P., et al. (2005). Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification. Journal of the American Chemical Society. Available at: [Link]
-
Hu, X., et al. (2017). Aziridine Ring Opening: An Overview of Sustainable Methods. ChemistrySelect. Available at: [Link]
-
Wang, Y., et al. (2021). Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. Chemical Science. Available at: [Link]
-
Gembus, V., & D'hooghe, M. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Al-Zoubi, R. M., et al. (2010). Unexplored Nucleophilic Ring Opening of Aziridines. Molecules. Available at: [Link]
-
Osborn, H. M. I., & Sweeney, J. B. (1997). Nucleophilic ring opening of aziridine-2-carboxylates with Wittig reagents; an enantioefficient synthesis of unsaturated amino acids. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Galonić, D. P., et al. (2005). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. Scilit. Available at: [Link]
-
Johnston, J. N., et al. (2015). β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates. The Journal of Organic Chemistry. Available at: [Link]
-
Strumfa, I., et al. (2021). An Easy Route to Aziridine Ketones and Carbinols. Molecules. Available at: [Link]
-
Zwanenburg, B., et al. (1988). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Radboud University Repository. Available at: [Link]
-
Inserra, M., et al. (1992). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International Journal of Peptide and Protein Research. Available at: [Link]
-
Galonić, D. P., et al. (2005). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. ResearchGate. Available at: [Link]
-
Asymmetric aza-Henry reaction of BOC-protected imines with zinc-FAM catalyst. (2024). Synthetic Communications. Available at: [Link]
-
The Critical Role of BOC Protecting Groups in Drug Synthesis. (2024). Protheragen. Available at: [Link]
-
I. L. Dalinger, et al. (2021). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. International Journal of Molecular Sciences. Available at: [Link]
-
Wang, Y., et al. (2021). Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. Chemical Science. Available at: [Link]
-
The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. (2017). Semantic Scholar. Available at: [Link]
-
BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. (2024). Nanjing Tengxiang Import & Export Co. Ltd.. Available at: [Link]
-
Synthesis of aziridines from amino alcohols. (2024). ResearchGate. Available at: [Link]
-
Johnston, J. N., et al. (2015). β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates. PMC. Available at: [Link]
-
Conversion of N-Boc-aziridine 126 to (S)-2-amino-7-methoxytetralin 129... (2019). ResearchGate. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Recent Developments in Catalytic Asymmetric Aziridination. (2024). PMC. Available at: [Link]
-
Ni-Catalyzed Carboxylation of Aziridines en Route to β-Amino Acids. (2021). ACS Publications. Available at: [Link]
-
I. L. Dalinger, et al. (2021). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. MDPI. Available at: [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Aziridines - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scilit.com [scilit.com]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis Using (2S)-1-Boc-aziridine-2-carboxylic Acid
Introduction: A Unique Building Block for Peptide Innovation
(2S)-1-Boc-aziridine-2-carboxylic acid is a non-proteinogenic amino acid that offers a unique combination of conformational rigidity and electrophilic reactivity, making it a valuable tool for peptide chemists and drug development professionals. Its incorporation into peptide sequences can significantly influence their structure, stability, and biological activity. The strained three-membered aziridine ring provides a conformational constraint, which can be exploited to modulate peptide secondary structure and receptor binding affinity. Furthermore, the electrophilic nature of the aziridine ring allows for site-selective post-synthetic modifications, enabling the synthesis of complex peptide conjugates, such as glycopeptides and lipopeptides.[1][2][3]
This guide provides an in-depth exploration of the use of this compound in solid-phase peptide synthesis (SPPS), focusing on the Boc/Bzl protection strategy. We will delve into the mechanistic rationale behind the protocol, provide detailed step-by-step instructions, and discuss critical considerations for successful synthesis.
The Strategic Advantage of the Boc Protecting Group
While both Fmoc and Boc protection strategies are widely used in SPPS, the Boc (tert-butyloxycarbonyl) group offers distinct advantages when working with acid-sensitive residues like aziridine-2-carboxylic acid. The Boc group is removed under moderately acidic conditions (typically with trifluoroacetic acid, TFA), while the side-chain protecting groups and the linkage to the resin are cleaved with a stronger acid (like hydrofluoric acid, HF, or trifluoromethanesulfonic acid, TFMSA) at the end of the synthesis.[][5] This graduated acid lability is crucial for preserving the integrity of the aziridine ring, which is susceptible to nucleophilic attack and ring-opening under the basic conditions used for Fmoc group removal.[1]
Core Synthesis Workflow: A Mechanistic Overview
The solid-phase synthesis of a peptide incorporating this compound follows the fundamental principles of Boc-SPPS. The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.
Caption: General workflow for Boc-SPPS incorporating this compound.
Detailed Experimental Protocols
Materials and Reagents
-
This compound
-
Boc-protected amino acids
-
Merrifield resin (chloromethylated polystyrene) or other suitable resin for Boc-SPPS
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Diisopropylethylamine (DIEA)
-
Scavengers (e.g., anisole, thioanisole, ethanedithiol)
-
Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage
-
Diethyl ether, cold
Protocol 1: Loading the First Amino Acid onto Merrifield Resin
The initial step involves the esterification of the C-terminal amino acid to the solid support. The cesium salt method is recommended to minimize racemization.[6]
-
Cesium Salt Formation: Dissolve the first Boc-amino acid (1.0 eq) in a minimal amount of methanol and water. Neutralize the solution to pH 7.0 with a 20% aqueous cesium carbonate solution. Evaporate the solvent to dryness.
-
Resin Swelling: Swell the Merrifield resin (1.0 eq, based on chlorine substitution) in DMF for at least 30 minutes in a reaction vessel.
-
Esterification: Add the dried Boc-amino acid cesium salt to the swollen resin. Heat the mixture at 50°C with agitation for 12-24 hours.
-
Washing: After the reaction, thoroughly wash the resin with DMF, followed by a 1:1 mixture of DMF and water, then a 1:1 mixture of methanol and water, and finally with methanol. Dry the resin under vacuum.
Protocol 2: Standard SPPS Cycle for Peptide Chain Elongation
This cycle of deprotection, neutralization, and coupling is repeated for each amino acid in the sequence.
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with isopropanol (IPA) and then with DCM.
-
Add a 10% solution of DIEA in DCM and agitate for 5-10 minutes. Repeat this step.
-
Wash the resin thoroughly with DCM to remove excess base.
-
-
Amino Acid Coupling:
-
Pre-activation: In a separate vessel, dissolve the next Boc-amino acid (3.0 eq) and HOBt (3.0 eq) in DMF. Add DIC (3.0 eq) and allow the mixture to pre-activate for 10-15 minutes at room temperature.
-
Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates the absence of free primary amines.[8]
-
Protocol 3: Incorporation of this compound
The coupling of this compound follows the standard coupling protocol. However, due to the unique nature of this amino acid, careful monitoring is essential.
-
Follow the standard deprotection and neutralization steps as described in Protocol 2.
-
For the coupling step, use the pre-activation method with DIC/HOBt as described in Protocol 2, step 3.
-
Allow the coupling reaction to proceed for 2-4 hours. The efficiency of coupling can be influenced by the preceding amino acid residue.[9]
-
Thoroughly wash the resin with DMF and DCM after a negative Kaiser test result.
Protocol 4: Final Cleavage and Deprotection
The final step involves the cleavage of the peptide from the resin and the removal of all side-chain protecting groups. This is a critical step where the integrity of the aziridine ring can be compromised.
Caution: HF and TFMSA are extremely corrosive and toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Resin Preparation: After the final Boc deprotection, wash the peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail containing the strong acid and scavengers. A common mixture for TFMSA cleavage is TFMSA/TFA/thioanisole/m-cresol.[10] For HF cleavage, a mixture of HF and anisole is typically used.[11] The choice of scavengers is critical to prevent side reactions, especially with sensitive residues like tryptophan, methionine, and cysteine.[7]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin at 0°C. Stir the mixture for 1-2 hours at this temperature.
-
Peptide Precipitation: After the cleavage is complete, filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation and Purification: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet with cold diethyl ether to remove scavengers and residual acid. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data and Expected Outcomes
The efficiency of each coupling step is crucial for the overall yield and purity of the final peptide. The following table provides a general expectation for the synthesis.
| Step | Parameter | Expected Outcome |
| Resin Loading | Substitution Level | 0.3 - 0.8 mmol/g |
| Coupling Efficiency | Per Step | > 99% (monitored by Kaiser test) |
| Overall Crude Yield | Based on initial resin loading | 50 - 80% (sequence dependent) |
| Final Purity | After RP-HPLC purification | > 95% |
Troubleshooting and Key Considerations
-
Aziridine Ring Stability: The aziridine ring is susceptible to nucleophilic attack, especially under acidic conditions. While the Boc deprotection with 50% TFA is generally well-tolerated for short periods, prolonged exposure should be avoided. The final cleavage with strong acid is the most critical step. Performing the cleavage at low temperatures and for the minimum time necessary is crucial.[1]
-
Incomplete Coupling: If the Kaiser test remains positive after the standard coupling time, a second coupling can be performed. Using more potent coupling reagents like HATU or HBTU may be necessary for sterically hindered couplings.[8]
-
Racemization: The use of HOBt as an additive during coupling helps to suppress racemization.
-
Side Reactions: During the final cleavage, the tert-butyl cation generated from the deprotection of Boc groups can cause alkylation of sensitive residues like tryptophan and methionine. The inclusion of appropriate scavengers in the cleavage cocktail is essential to prevent these side reactions.[7]
Post-Synthetic Modification: Harnessing the Electrophilicity of the Aziridine Ring
A key advantage of incorporating aziridine-2-carboxylic acid is the ability to perform site-selective modifications on the peptide. The electrophilic aziridine ring can be opened by a variety of nucleophiles, allowing for the introduction of diverse functional groups.[2][3]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
solution-phase coupling of (2S)-1-Boc-aziridine-2-carboxylic acid
Application Note & Protocol Guide
Topic: Solution-Phase Coupling of (2S)-1-Boc-aziridine-2-carboxylic Acid
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Strained Ring
This compound is a non-proteinogenic, conformationally constrained amino acid analog of significant interest in medicinal chemistry and peptide design. Its incorporation into peptide backbones introduces a rigid three-membered ring, which can profoundly influence peptide conformation, metabolic stability, and biological activity. The inherent electrophilicity of the aziridine ring also presents a unique handle for site-selective peptide modification and conjugation[1][2].
However, the very feature that makes this building block so valuable—its high ring strain—also presents the primary challenge in its synthetic application. Standard peptide coupling procedures must be carefully optimized to favor amide bond formation at the carboxyl group while preventing unwanted nucleophilic attack and opening of the fragile aziridine ring[3]. This guide provides a detailed examination of the underlying chemical principles, proven protocols, and troubleshooting strategies for the successful solution-phase coupling of this versatile building block.
The Core Challenge: Preserving Aziridine Integrity
The fundamental obstacle in coupling this compound stems from the competition between two nucleophilic attacks:
-
Desired Pathway: The amine coupling partner attacks the activated carboxyl group to form the desired amide bond.
-
Side Reaction: The amine coupling partner, or any other nucleophile present (such as the base), attacks one of the aziridine ring carbons (typically the less-hindered β-carbon), leading to irreversible ring-opening[3][4].
Electron-withdrawing substituents on the aziridine nitrogen, such as the Boc group, activate the ring, making it more susceptible to such nucleophilic cleavage[5][6]. Therefore, the entire coupling strategy must be designed to maximize the rate of amidation while minimizing the conditions that promote ring-opening.
Strategic Considerations for Successful Coupling
Achieving high yields of the desired product requires careful control over several experimental variables:
-
Coupling Reagent Selection: The choice of activating agent is paramount. The ideal reagent rapidly converts the carboxylic acid into a highly reactive intermediate, promoting fast aminolysis. Modern onium salts (uronium/phosphonium) are often preferred over classic carbodiimides for difficult couplings because they lead to higher activation levels and faster reaction rates, which can outpace the competing ring-opening reaction[7][8].
-
Base Selection: A sterically hindered, non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, is essential. These bases are capable of deprotonating the carboxylic acid and neutralizing acidic byproducts without acting as nucleophiles themselves.
-
Temperature Control: Low temperatures (typically 0 °C to room temperature) are critical for mitigating side reactions. Elevated temperatures can accelerate both desired and undesired pathways but often disproportionately favor the ring-opening reaction and increase the risk of epimerization at the chiral center[3].
-
Reaction Monitoring: Close monitoring of the reaction progress by Thin Layer Chromatography (TLC) or LC-MS is crucial to prevent prolonged exposure of the product to reaction conditions that could lead to degradation.
General Workflow for Aziridine Coupling
The following diagram outlines the typical experimental sequence for the .
Caption: General experimental workflow for aziridine coupling.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for two reliable coupling methods. All operations should be carried out under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Protocol 1: Carbodiimide-Mediated Coupling using EDC/HOBt
This method is a robust and cost-effective choice, relying on the formation of an HOBt active ester to facilitate the coupling.
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the stirred solution[3][9].
-
Amine Addition: Immediately following the EDC addition, add a solution of the desired amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (1.5 eq) in the same anhydrous solvent dropwise over 5-10 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aziridine acid is consumed.
-
Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure peptide.
Protocol 2: Onium Salt-Mediated Coupling using HATU
This method utilizes a highly efficient uronium salt activator and is often faster and provides higher yields for challenging couplings[8][10].
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Activation: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and 2,4,6-collidine or DIPEA (2.5 eq)[10]. Stir the mixture at 0 °C for a 15-minute pre-activation period.
-
Amine Addition: Add a solution of the amine (1.1 eq) in anhydrous DMF dropwise to the activated mixture.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: The reaction is typically complete within a few hours. Monitor progress closely by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Comparative Data & Reagent Summary
| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU |
| Coupling Reagent | EDC | HATU |
| Additive | HOBt | None (HATU contains HOAt moiety) |
| Base | DIPEA | DIPEA or 2,4,6-Collidine |
| Typical Solvent | DCM, DMF | DMF |
| Temperature | 0 °C to RT | 0 °C to RT |
| Reaction Time | 14-18 hours | 3-5 hours |
| Byproducts | EDC-urea (water-soluble) | Tetramethylurea (water-soluble) |
| Relative Cost | Lower | Higher |
| General Efficacy | Good for simple amines | Excellent, especially for hindered amines |
Troubleshooting and Side Reaction Management
Even with optimized protocols, challenges can arise. Understanding potential side reactions is key to troubleshooting.
Caption: Competing reaction pathways during coupling.
-
Problem: Low Yield / Incomplete Reaction
-
Cause: Insufficient activation or steric hindrance from the amine partner.
-
Solution: Switch from EDC/HOBt to a more potent coupling reagent like HATU or PyBOP[3]. Ensure all reagents are anhydrous and the reaction is maintained under an inert atmosphere.
-
-
Problem: Significant Ring-Opened Byproduct Detected
-
Cause: The rate of nucleophilic attack on the aziridine ring is competitive with amidation. This can be exacerbated by elevated temperatures or the use of a nucleophilic base.
-
Solution: Strictly maintain the reaction temperature at 0 °C during the addition and initial coupling phase. Ensure a non-nucleophilic, hindered base like 2,4,6-collidine is used. Using a faster coupling reagent like HATU can also help by more rapidly consuming the activated acid[3].
-
-
Problem: Evidence of Epimerization
-
Cause: Racemization at the C2 chiral center, potentially via an oxazolone intermediate, can be promoted by strong bases or extended reaction times.
-
Solution: Use the weakest, most sterically hindered base possible (collidine is often better than DIPEA in this regard). Minimize reaction time by using a more efficient coupling system and monitoring the reaction closely. Additives like HOBt or HOAt (intrinsic to HATU) are known to suppress racemization[8].
-
Upon purification, the integrity of the aziridine ring should be confirmed by NMR spectroscopy. The characteristic proton resonances for the three-membered ring typically appear as a distinct multiplet pattern in the δ = 2.3–2.9 ppm region of the ¹H NMR spectrum[5].
References
- Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved January 15, 2026.
-
Gudelis, R., et al. (2023). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Scientific Reports, 13(1), 6339. Available from: [Link]
-
Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Available from: [Link]
- ElectronicsAndBooks. (n.d.). On The Synthesis of (2S)-Aziridine-2-Carboxylic Acid Containing Peptides. Retrieved January 15, 2026.
- Stammer, C. H. (n.d.). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Retrieved January 15, 2026.
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. Available from: [Link]
- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved January 15, 2026.
-
Zheng, Y., Rizzo, A., & Chiu, P. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv. Available from: [Link]
-
Gudelis, R., et al. (2023). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Taylor & Francis Online, 21(1), 2206771. Available from: [Link]
- ResearchGate. (2005). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. Journal of the American Chemical Society. Retrieved January 15, 2026.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available from: [Link]
-
Subiros-Funosas, R., et al. (2009). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 65(1), 1-25. Available from: [Link]
-
Galonić, D. P., & Gin, D. Y. (2005). Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification. Journal of the American Chemical Society, 127(20), 7359-7369. Available from: [Link]
- ResearchGate. (n.d.). Synthesis of aziridine containing dipeptides. Retrieved January 15, 2026.
- BenchChem. (2025). Technical Support Center: Optimization of Coupling Reactions for (S)-Aziridine-2-Carboxylic Acid. Retrieved January 15, 2026.
- BenchChem. (2025). Application Notes and Protocols for the Incorporation of (S)-Aziridine-2-Carboxylic Acid into Peptides. Retrieved January 15, 2026.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved January 15, 2026.
-
Sweeney, J. B., et al. (2015). Aziridine electrophiles in the functionalisation of peptide chains with amine nucleophiles. Organic & Biomolecular Chemistry, 13(28), 7651-7659. Available from: [Link]
- University of Illinois. (2004). AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. Retrieved January 15, 2026.
-
Ha, H.-J., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1275333. Available from: [Link]
Sources
- 1. Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. jpt.com [jpt.com]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. peptide.com [peptide.com]
- 10. youtube.com [youtube.com]
Application Notes & Protocols: Harnessing (2S)-1-Boc-aziridine-2-carboxylic Acid for Conformational Constraint in Peptidomimetics
Introduction: The Quest for Structural Rigidity in Drug Design
In the landscape of modern drug discovery, the ability to control the three-dimensional structure of bioactive peptides is paramount. Unconstrained peptides often exist as a dynamic ensemble of conformations in solution, a characteristic that can lead to reduced receptor affinity and susceptibility to enzymatic degradation. The introduction of conformational constraints is a powerful strategy to pre-organize a peptide into its bioactive conformation, thereby enhancing its potency, selectivity, and metabolic stability.[1] Among the arsenal of non-proteinogenic amino acids utilized for this purpose, (2S)-1-Boc-aziridine-2-carboxylic acid stands out as a unique and versatile building block.
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the incorporation of this compound into peptide sequences. We will delve into the underlying principles of its use, detailed protocols for its application in solid-phase peptide synthesis (SPPS), and critical considerations for handling this reactive moiety.
The Rationale for Employing this compound
The efficacy of this compound in conferring conformational rigidity stems from its inherent structural features. The three-membered aziridine ring introduces significant strain, which restricts the torsional angles (phi, ψ) of the peptide backbone in its vicinity. This localized constraint can induce and stabilize specific secondary structures, such as β-turns, which are often crucial for molecular recognition at biological targets.[2]
Beyond its role as a conformational linchpin, the aziridine ring is an electrophilic "warhead." This reactivity, while necessitating careful handling during synthesis, opens avenues for site-selective peptide modification. The ring is susceptible to nucleophilic attack, a property that can be exploited for the synthesis of complex peptide conjugates and macrocycles.[3][4]
Experimental Protocols: A Step-by-Step Guide to Incorporation
The direct incorporation of this compound via solid-phase peptide synthesis (SPPS) is the most common and efficient method.[5] The following protocols are based on the well-established Boc/Bzl protection strategy, with specific considerations for the acid-lability and electrophilicity of the aziridine ring.
Workflow for Solid-Phase Peptide Synthesis of Aziridine-Containing Peptides
Caption: General workflow for the incorporation of this compound using Boc-SPPS.
Protocol 1: Solid-Phase Peptide Synthesis (Boc/Bzl Strategy)
This protocol outlines the manual synthesis on a 0.1 mmol scale using a methylbenzhydrylamine (MBHA) resin for a C-terminal amide.
Materials:
-
MBHA resin (substitution level: 0.5-1.0 mmol/g)
-
This compound
-
Boc-protected amino acids
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Isopropyl alcohol (IPA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., p-cresol, anisole)
Procedure:
-
Resin Swelling: Swell the MBHA resin (0.1 mmol) in DCM in a reaction vessel for 30 minutes.
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with DCM (3x).
-
Add a solution of 10% DIEA in DCM (v/v) and agitate for 5 minutes. Repeat once.
-
Wash the resin thoroughly with DCM (5x) to remove excess base.
-
-
Coupling of this compound:
-
Pre-activation: In a separate vial, dissolve this compound (0.3 mmol, 3 eq.), HOBt (0.3 mmol, 3 eq.), and DIC (0.3 mmol, 3 eq.) in DCM. Allow to pre-activate for 10-15 minutes at 0°C. The use of carbodiimide-based reagents with HOBt is a well-established method for mitigating racemization.[7]
-
Coupling Reaction: Add the pre-activated solution to the neutralized resin. Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring: Monitor the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating incomplete coupling), extend the reaction time or perform a recoupling.
-
-
Washing: Drain the coupling solution and wash the resin with DCM (3x) and IPA (2x).
-
Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
-
Final Deprotection and Cleavage:
-
Caution: The aziridine ring is sensitive to strong acids. The cleavage and deprotection step must be performed with care.
-
Dry the peptide-resin thoroughly under vacuum.
-
For peptides without sensitive residues, a standard HF cleavage can be employed. Place the dried resin in an HF apparatus. Add appropriate scavengers (e.g., 10% p-cresol or anisole) to trap reactive cations.[8] Cool the vessel to -5 to 0°C and condense HF into the vessel. Stir for 1 hour at 0°C.
-
Alternatively, TFMSA can be used as a less hazardous option than HF.[6]
-
After the reaction, carefully evaporate the HF or TFMSA.
-
-
Work-up and Purification:
-
Precipitate the crude peptide with cold diethyl ether.
-
Wash the precipitate with cold ether to remove scavengers and organic byproducts.
-
Dissolve the crude peptide in a suitable aqueous buffer (e.g., water/acetonitrile with 0.1% TFA) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Data Presentation: Expected Outcomes and Considerations
The successful incorporation of this compound is dependent on careful optimization of the reaction conditions. Below is a summary of key parameters and expected outcomes.
| Parameter | Recommended Condition/Value | Rationale and Potential Issues |
| Coupling Reagents | DIC/HOBt, HATU, PyBOP | Carbodiimides with additives are cost-effective and generally provide good yields.[7] HATU and PyBOP offer faster kinetics, which can minimize side reactions.[9] |
| Coupling Time | 2-4 hours | The sterically hindered nature of the aziridine ring may necessitate longer coupling times compared to standard amino acids. |
| Coupling Efficiency | >95% (sequence dependent) | Incomplete coupling can lead to deletion sequences. Quantitative monitoring can be performed using chromogenic reporters for precise assessment.[10] |
| Key Side Reaction | Nucleophilic Ring-Opening | The strained aziridine ring is susceptible to attack by nucleophiles (e.g., the N-terminus of the growing peptide). Mild coupling conditions are crucial to preserve the ring's integrity.[9][11] |
| Cleavage Conditions | HF or TFMSA with scavengers | Strong acids are required for Boc/Bzl deprotection. However, prolonged exposure or high temperatures can lead to aziridine ring degradation. The use of scavengers is critical to prevent side reactions.[8] |
| Conformational Effect | Restricted φ, ψ angles | The aziridine ring significantly constrains the backbone dihedral angles, promoting the formation of turn-like structures.[2] |
Visualization of Key Steps and Concepts
Peptide Bond Formation vs. Ring Opening
Caption: Competing reaction pathways during the coupling of activated this compound.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The use of qualitative tests like the Kaiser test at each coupling step provides immediate feedback on the reaction's progress. Furthermore, the final purification by RP-HPLC and characterization by mass spectrometry are essential to confirm the identity and purity of the target peptide. Any significant deviation from the expected mass would indicate incomplete couplings or undesired side reactions, such as ring-opening. For in-depth conformational analysis, 2D NMR techniques can be employed to elucidate the three-dimensional structure of the final peptide in solution.[12]
Conclusion
The incorporation of this compound is a potent tool for introducing conformational constraints into peptides, offering a pathway to enhanced biological activity and stability. While the inherent reactivity of the aziridine ring presents challenges, these can be overcome with careful selection of reagents and optimization of reaction conditions. The protocols and insights provided in this application note serve as a valuable resource for researchers seeking to harness the unique properties of this constrained amino acid in their peptidomimetic design efforts.
References
-
Galonić, D. P., & Gin, D. Y. (2005). Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification. Journal of the American Chemical Society, 127(20), 7359–7369. [Link]
-
Slideshare. Hf cleavage and deprotection from resins. [Link]
-
Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Society Reviews, 40(8), 4843-4866. [Link]
-
Chung, B. K. W., White, C. J., & Scully, C. C. G. (2016). The reactivity and conformational control of cyclic tetrapeptides derived from aziridine-containing amino acids. Chemical Science, 7(11), 6662-6668. [Link]
-
Korn, A., & Rudolph-Böhner, S. (n.d.). On The Synthesis of (2S)-Aziridine-2-Carboxylic Acid Containing Peptides. ElectronicsAndBooks. [Link]
-
Galonić, D. P., & Gin, D. Y. (2005). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. ResearchGate. [Link]
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
-
De Kimpe, N., & D'hooghe, M. (2006). Ring opening of pymisyl-protected aziridines with organocuprates. The Journal of Organic Chemistry, 71(23), 8961–8964. [Link]
-
Kuzmič, S., Hrast, M., & Frlan, R. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Acta Chimica Slovenica, 69(2), 261–270. [Link]
-
Scully, C. C. G., & Yudin, A. K. (2011). Aziridine-mediated Ligation and Site-Specific Modification of Unprotected Peptides. Journal of the American Chemical Society, 133(50), 20033–20035. [Link]
-
Spork, A. P., & Donohoe, T. J. (2015). Aziridine electrophiles in the functionalisation of peptide chains with amine nucleophiles. Organic & Biomolecular Chemistry, 13(28), 7729–7737. [Link]
-
Ha, H. J., & Lee, W. K. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1280633. [Link]
-
ResearchGate. Acceptable peptide conformations according experimental NMR constraints.... [Link]
-
Cárdenas, F., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(9), 1739. [Link]
-
Wilson, A. J. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. Molecules, 23(11), 2968. [Link]
-
Senn, H., Loosli, H. R., Sanner, M., & Braun, W. (1990). Conformational studies of cyclic peptide structures in solution from 1H-Nmr data by distance geometry calculation and restrained energy minimization. Biopolymers, 29(10-11), 1387–1400. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. peptide.com [peptide.com]
- 3. Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chempep.com [chempep.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. Hf cleavage and deprotection from resins | PPTX [slideshare.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 12. Conformational studies of cyclic peptide structures in solution from 1H-Nmr data by distance geometry calculation and restrained energy minimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging (2S)-1-Boc-aziridine-2-carboxylic Acid as an Electrophilic Warhead in Peptide-Based Covalent Inhibitors
Introduction: The Resurgence of Covalent Inhibition and the Unique Role of Aziridines
The paradigm of drug discovery has seen a significant resurgence in the exploration of covalent inhibitors.[1] These molecules offer distinct advantages, including enhanced biochemical efficiency, prolonged duration of action that can outlast the inhibitor's pharmacokinetic profile, and the potential to target shallow binding pockets often considered "undruggable" by non-covalent binders.[2][3] At the heart of a covalent inhibitor lies its "warhead," an electrophilic moiety designed to form a stable, covalent bond with a nucleophilic amino acid residue on the target protein.[4]
Among the diverse arsenal of electrophilic warheads, the aziridine ring, a strained three-membered heterocycle, presents a unique and potent tool for medicinal chemists.[4][5] Specifically, (2S)-1-Boc-aziridine-2-carboxylic acid stands out as a versatile building block for incorporation into peptides. Its inherent ring strain makes it susceptible to nucleophilic attack, while the Boc (tert-butyloxycarbonyl) protecting group facilitates its integration into standard peptide synthesis workflows.[6][] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as an electrophilic warhead in the design and validation of novel peptide-based covalent inhibitors. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer insights into data interpretation, thereby empowering researchers to harness the full potential of this powerful chemical entity.
Mechanism of Action: Site-Specific Covalent Modification
The efficacy of an aziridine-containing peptide as a covalent inhibitor hinges on the ring-opening reaction of the aziridine moiety by a nucleophilic residue within the target protein's binding site. The most common target for such covalent modification is the thiol group of a cysteine residue, owing to its high nucleophilicity.[3][4] However, other nucleophilic residues, such as the carboxylate side chains of aspartic and glutamic acids, can also be targeted.[8]
The process begins with the non-covalent binding of the peptide inhibitor to the target protein, driven by standard intermolecular forces.[9] This initial binding event positions the electrophilic aziridine ring in close proximity to the target nucleophile. The subsequent covalent bond formation is a rate-determining step, leading to irreversible inhibition of the protein's function.[4][9] The presence of an electron-withdrawing group on the aziridine nitrogen, such as the Boc group during synthesis or the peptide backbone in the final compound, activates the ring for nucleophilic attack.[10] The attack typically occurs at the less sterically hindered β-carbon of the aziridine ring, resulting in a stable thioether or ester linkage.[5][11]
Caption: Covalent inhibition by an aziridine-containing peptide.
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Synthesis of Peptides Containing this compound
The incorporation of this compound into a peptide sequence can be achieved using standard solid-phase peptide synthesis (SPPS) methodologies.[6][12] However, careful consideration of coupling conditions is necessary to avoid premature ring-opening or other side reactions.[13][14]
Materials:
-
Fmoc- or Boc-protected amino acids
-
This compound
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang resin)
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIPEA, NMM)
-
Deprotection reagents (e.g., 20% piperidine in DMF for Fmoc; TFA for Boc)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the chosen resin in DMF for 30-60 minutes.
-
First Amino Acid Coupling: Couple the first Fmoc- or Boc-protected amino acid to the resin using standard coupling protocols.
-
Chain Elongation: Perform subsequent cycles of deprotection and coupling for the desired peptide sequence.
-
Incorporation of this compound:
-
Dissolve this compound (1.2 eq) and a coupling agent like HBTU (1.2 eq) in DMF.
-
Add a base such as DIPEA (2.4 eq) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected N-terminus of the growing peptide chain on the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. Monitor the reaction using a ninhydrin test.
-
-
Continue Chain Elongation: After successful coupling of the aziridine moiety, continue with the remaining amino acids in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail.
-
Purification and Characterization: Purify the crude peptide by reverse-phase HPLC and characterize the final product by mass spectrometry to confirm the correct mass.
Protocol 2: In Vitro Covalent Labeling of a Target Protein
This protocol is designed to confirm the covalent modification of a target protein by the aziridine-containing peptide. Mass spectrometry is the primary analytical technique used to detect the mass shift corresponding to the peptide adduct.[15][16]
Materials:
-
Purified target protein
-
Aziridine-containing peptide inhibitor
-
Reaction buffer (e.g., PBS, Tris buffer, pH 7.4)
-
Quenching solution (e.g., 1% formic acid)
-
LC-MS system
Procedure:
-
Incubation: Incubate the target protein (e.g., 5-10 µM) with an excess of the aziridine-containing peptide (e.g., 50-100 µM) in the reaction buffer at 37°C.
-
Time-Course Analysis: Take aliquots of the reaction mixture at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: Stop the reaction in each aliquot by adding the quenching solution.
-
LC-MS Analysis: Analyze the samples using an LC-MS system capable of intact protein analysis.
-
Data Analysis: Deconvolute the mass spectra to determine the mass of the unmodified protein and the protein-peptide adduct. The mass of the adduct should be equal to the mass of the protein plus the mass of the peptide.
Protocol 3: Enzyme Inhibition Assay to Determine Kinetic Parameters
For enzyme targets, it is crucial to determine the kinetic parameters of inhibition to quantify the potency of the covalent inhibitor.[17][18][19][20] The key parameters for irreversible inhibitors are the inactivation constant (KI) and the rate of inactivation (kinact).[21]
Materials:
-
Enzyme and its substrate
-
Aziridine-containing peptide inhibitor
-
Assay buffer
-
Plate reader or spectrophotometer
Procedure:
-
Determine IC50: First, determine the concentration of the inhibitor that causes 50% inhibition of the enzyme activity under standard assay conditions. This provides an initial estimate of potency.
-
Time-Dependent Inhibition:
-
Pre-incubate the enzyme with various concentrations of the inhibitor for different periods.
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the initial reaction rates.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time for each inhibitor concentration. The slope of each line will give the observed rate of inactivation (kobs).
-
Plot the kobs values against the inhibitor concentrations.
-
Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine kinact and KI.
-
Data Presentation and Interpretation
Clear presentation of quantitative data is essential for evaluating the efficacy of the aziridine-containing peptide inhibitors.
Table 1: Mass Spectrometry Analysis of Covalent Adduct Formation
| Time (min) | Unmodified Protein Mass (Da) | Adduct Mass (Da) | % Covalent Modification |
| 0 | 25000.0 | - | 0 |
| 15 | 25000.2 | 26500.5 | 35 |
| 30 | 25000.1 | 26500.3 | 68 |
| 60 | 25000.3 | 26500.6 | 92 |
| 120 | - | 26500.4 | >99 |
Table 2: Kinetic Parameters of Enzyme Inhibition
| Inhibitor | IC50 (µM) | KI (µM) | kinact (s-1) | kinact/KI (M-1s-1) |
| Peptide-Az-1 | 1.2 | 0.5 | 0.01 | 20000 |
| Peptide-Az-2 | 0.8 | 0.3 | 0.015 | 50000 |
| Control Peptide | >100 | - | - | - |
A higher kinact/KI value indicates a more efficient covalent inhibitor.
Workflow for Covalent Inhibitor Development
The development of a potent and selective aziridine-based covalent inhibitor follows a structured workflow.
Caption: A typical workflow for developing aziridine-based covalent inhibitors.
Conclusion and Future Perspectives
This compound is a powerful and versatile electrophilic warhead for the development of peptide-based covalent inhibitors. Its successful incorporation into peptides, coupled with rigorous biochemical and biophysical characterization, can lead to the discovery of potent and selective tool compounds and therapeutic candidates. The protocols and guidelines presented here provide a solid foundation for researchers to explore the potential of this unique chemical entity in their drug discovery endeavors. Future work will likely focus on expanding the repertoire of nucleophilic residues targeted by aziridines and developing novel aziridine-containing peptides with improved cell permeability and in vivo stability.
References
- A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simul
- Valero, E., Varón, R., & García-Carmona, F. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. Biochemical Journal, 277(Pt 3), 855–860.
- Duggleby, R. G. (1989). Analysis of kinetic data for irreversible enzyme inhibition. The Biochemical journal, 257(2), 419–424.
- Duggleby, R. G. (1989). Analysis of kinetic data for irreversible enzyme inhibition. Biochemical Journal, 257(2), 419-424.
- A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modific
- Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future medicinal chemistry, 3(10), 1239–1257.
- Valero, E., Varón, R., & García-Carmona, F. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by l-cysteine. Biochemical Journal, 277 ( Pt 3), 855-860.
- A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simul
- Cohen, S. M., et al. (2016). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. ASSAY and Drug Development Technologies, 14(6), 338-349.
- Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Archives of toxicology, 93(6), 1493–1511.
- Korn, A., Rudolph-Böhner, S., & Moroder, L. (1994). On the synthesis of (2S)-aziridine-2-carboxylic acid containing peptides. Tetrahedron, 50(6), 1717–1730.
- Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 26(11), 3183.
- Galonić, D. P., & Gin, D. Y. (2005). Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification. Journal of the American Chemical Society, 127(20), 7359–7369.
- Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter.
- Reversible Covalent Inhibition: Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology, 16(11), 2245-2256.
- On The Synthesis of (2S)-Aziridine-2-Carboxylic Acid Containing _ Peptides. ElectronicsAndBooks.
- Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification.
- Proteome-Wide Covalent Targeting of Acidic Residues with Tunable N-Aryl Aziridines. Journal of the American Chemical Society.
- Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Pharmaceuticals, 15(11), 1391.
- Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2158187.
- Enzyme inhibitors. University of California, Davis.
- Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges.
- Application Notes and Protocols: Site-Selective Peptide Modification with Aziridine-2-Carboxylic Acid. Benchchem.
- Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Taylor & Francis Online.
- Recent advances in the development of covalent inhibitors. RSC medicinal chemistry, 12(10), 1596–1617.
- Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modific
- Application Notes and Protocols for the Incorporation of (S)-Aziridine-2-Carboxylic Acid into Peptides. Benchchem.
- The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Semantic Scholar.
- Aziridine electrophiles in the functionalisation of peptide chains with amine nucleophiles. Organic & Biomolecular Chemistry, 13(30), 8267-8273.
- Sulfinyl Aziridines as Stereoselective Covalent Destabilizing Degraders of the Oncogenic Transcription Factor MYC.
- Fast Indirect Fluorine-18 Labeling of Protein/Peptide using the useful 6-Fluoronicotinic acid-2,3,5,6-Tetrafluorophenyl prosthetic group. Nuclear medicine and biology, 59, 10–16.
- aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES, 85(12), 2829-2868.
- Covalent protein modification: The current landscape of residue-specific electrophiles. bioRxiv.
- SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. University of Groningen.
- Weerapana, E., et al. (2010). Chemical proteomic identification of functional cysteines with atypical electrophile reactivities. Journal of the American Chemical Society, 132(40), 14049-14051.
- Unexplored Nucleophilic Ring Opening of Aziridines. Molecules, 24(1), 163.
- 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. Journal of the American Chemical Society, 137(14), 4602-4605.
- Amino Acid Deriv
- An Easy Route to Aziridine Ketones and Carbinols. Molecules, 24(1), 163.
- Fmoc vs Boc: Choosing the Right Amino Acid Deriv
- Ring-Opening of Aziridine-2-Carboxamides with Carbohydrate C1-O-Nucleophiles.
- Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling.
- Cysteine residues as catalysts for covalent peptide and protein modification: a role for thiyl radicals?. Journal of the Royal Society, Interface, 10(86), 20130381.
- A Two-Step Synthesis of Covalent Genetically-Encoded Libraries of Peptide-Derived Macrocycles (cGELs) enables use of electrophiles with diverse reactivity. bioRxiv.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical proteomic identification of functional cysteines with atypical electrophile reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sci-hub.st [sci-hub.st]
- 14. electronicsandbooks.com [electronicsandbooks.com]
- 15. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analysis of kinetic data for irreversible enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. drughunter.com [drughunter.com]
Application Notes & Protocols: Strategic Incorporation of (2S)-1-Boc-aziridine-2-carboxylic Acid in Solid-Phase Peptide Synthesis via HATU-Mediated Coupling
Introduction: The Aziridine Moiety as a Conformational Tool in Peptide Science
(2S)-1-Boc-aziridine-2-carboxylic acid is a non-proteinogenic, conformationally constrained amino acid analog. Its incorporation into peptide sequences offers a powerful strategy for introducing structural rigidity, thereby influencing peptide conformation, metabolic stability, and biological activity. The inherent strain of the three-membered aziridine ring and its electrophilic nature make it a unique building block for designing novel therapeutics, chemical probes, and peptidomimetics.[1][2][3][4][5]
However, the very features that make this residue attractive also present significant synthetic challenges. The steric hindrance imposed by the Boc protecting group and the cyclic structure, combined with the aziridine ring's susceptibility to nucleophilic attack, demand a carefully optimized coupling strategy in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive technical overview and detailed protocols for the successful incorporation of this compound using the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
The Rationale for HATU: Overcoming Steric Hindrance and Minimizing Side Reactions
Standard coupling reagents in SPPS, such as carbodiimides (e.g., DCC, DIC), often prove inefficient for sterically demanding couplings, leading to low yields and deletion sequences.[6] More potent uronium/aminium salt-based reagents are required to drive these challenging reactions to completion. HATU has emerged as a superior choice for several key reasons:
-
High Reactivity: HATU rapidly converts the carboxylic acid into a highly reactive OAt-active ester. The 7-azabenzotriazole (OAt) leaving group is more reactive than the HOBt group found in its analogue, HBTU.[6]
-
Reduced Racemization: The OAt moiety, particularly due to the neighboring pyridine nitrogen, helps to suppress racemization at the alpha-carbon of the activated amino acid.[7]
-
Favorable Kinetics: HATU-mediated couplings are typically fast, which is crucial for sensitive residues that might degrade or undergo side reactions under prolonged exposure to activation conditions.[6]
The fundamental mechanism of HATU activation is a two-step process, which is foundational to understanding the subsequent protocols.
Caption: HATU-mediated activation and coupling workflow.
Core Challenges in Coupling this compound
Two primary challenges must be addressed for successful incorporation:
-
Incomplete Coupling: Due to the steric bulk of the Boc group and the rigid aziridine ring, standard coupling times and reagent equivalents may be insufficient, leading to a significant percentage of deletion sequences (uncoupled peptide chains).
-
Aziridine Ring Opening: The aziridine ring is susceptible to nucleophilic attack, particularly under basic conditions. The tertiary amine base (DIPEA) used in the coupling step, or the deprotected N-terminal amine of the peptide chain, can potentially act as nucleophiles, leading to ring-opened byproducts.[8][9] While the N-Boc group reduces the nucleophilicity of the ring nitrogen, careful control of base equivalents and reaction time is critical.[8]
Detailed Protocol: HATU-Mediated Double Coupling in Boc-SPPS
This protocol is designed for a standard Boc-SPPS workflow on a suitable resin (e.g., PAM or MBHA resin). All operations should be performed in a dedicated peptide synthesis vessel with appropriate agitation.
Reagents and Materials
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Reagents for monitoring coupling completion (e.g., Kaiser test reagents)
Pre-Coupling: N-terminal Boc Deprotection
-
Resin Swelling: Swell the peptide-resin in DCM for 20 minutes, followed by DMF for 20 minutes.
-
Deprotection: Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes to remove the N-terminal Boc group.
-
Washing: Wash the resin thoroughly with DCM (3x), followed by DMF (5x) to remove residual TFA.
-
Neutralization: Neutralize the resulting TFA salt by washing the resin with a 10% DIPEA solution in DMF (2x for 2 minutes each).
-
Final Wash: Wash the resin again with DMF (5x) to remove excess DIPEA. The resin is now ready for the coupling step.
The Coupling Protocol: A Double Coupling Strategy
A double coupling strategy is highly recommended to maximize the incorporation of the sterically hindered aziridine residue.
Caption: Workflow for the double coupling of Boc-Azy-OH.
First Coupling:
-
Prepare Coupling Solution: In a separate vessel, pre-activate the this compound. For a 0.1 mmol scale synthesis, use the following stoichiometry:
-
Boc-Azy-OH: 4 equivalents (0.4 mmol)
-
HATU: 3.9 equivalents (0.39 mmol)
-
DIPEA: 8 equivalents (0.8 mmol)
-
Dissolve these reagents in a minimal volume of anhydrous DMF (approx. 2 mL). Allow pre-activation to proceed for 1-3 minutes.
-
-
Initiate Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture for 45-60 minutes at room temperature.
-
Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (5x).
-
Monitor: Perform a qualitative Kaiser test on a small sample of beads. If the test is negative (beads are colorless or yellowish), the coupling is complete. If the test is positive (beads are blue/purple), proceed to the second coupling.
Second Coupling:
-
Prepare Fresh Coupling Solution: Repeat step 1 from the "First Coupling" to prepare a fresh solution of activated Boc-Azy-OH. Do not reuse the previous solution.
-
Initiate Second Coupling: Add the fresh solution to the resin.
-
Reaction: Agitate for an additional 45-60 minutes.
-
Final Wash: Drain and wash the resin with DMF (5x) and then DCM (3x) to prepare for the next deprotection step or final cleavage.
-
Final Monitoring: Perform a final Kaiser test to confirm coupling completion.
Quantitative Data and Expected Outcomes
The following table summarizes expected outcomes based on different coupling strategies. Yields are estimated based on analytical HPLC of the crude peptide after cleavage.
| Coupling Strategy | Reagents (Equivalents: AA/Coupling/Base) | Time | Expected Purity (Target Peptide) | Primary Side Product |
| Single Coupling | Boc-Azy-OH (4), HATU (3.9), DIPEA (8) | 60 min | 70-85% | Deletion Sequence |
| Double Coupling (Recommended) | Boc-Azy-OH (4+4), HATU (3.9+3.9), DIPEA (8+8) | 60 + 60 min | >95% | Minimal |
| Extended Single Coupling | Boc-Azy-OH (4), HATU (3.9), DIPEA (8) | >4 hours | 80-90% | Increased risk of ring-opening |
Troubleshooting and Side Reaction Mitigation
| Problem | Potential Cause | Solution & Rationale |
| Positive Kaiser test after double coupling | 1. Highly aggregated peptide sequence.2. Poor quality reagents (HATU hydrolysis, contaminated DMF). | 1. Solvent Optimization: Switch from DMF to N-Methylpyrrolidone (NMP) or a mixture of DMF/DCM (1:1), which can improve solvation and disrupt aggregation.2. Reagent Quality Control: Use fresh, anhydrous DMF. Ensure HATU is stored under desiccated conditions. Use a fresh bottle of DIPEA. |
| Presence of a +87 Da mass adduct in LC-MS | Nucleophilic attack of DIPEA on the aziridine ring, followed by fragmentation. | Reduce Base Equivalents: Lower DIPEA to 6 equivalents. This provides sufficient base for carboxylate formation without creating an excessively basic environment that promotes side reactions. Ensure efficient washing after neutralization to remove all excess base before coupling. |
| Presence of a mass corresponding to a dimer of the aziridine residue | The N-terminal amine of a coupled aziridine residue attacks the activated carboxyl of a second incoming aziridine before it couples to the resin. | This is rare but can occur with high concentrations and slow coupling. Ensure efficient agitation of the resin to promote reaction with the resin-bound amine. |
| Racemization/Epimerization | Over-activation or prolonged exposure to basic conditions. | Keep pre-activation times short (1-3 minutes). HATU is very effective at suppressing racemization, but standard best practices should be followed.[6][7] |
Conclusion
The successful incorporation of this compound into peptides via SPPS is a challenging yet achievable goal. The high reactivity of HATU makes it an ideal coupling reagent for overcoming the steric hindrance of this unique amino acid. By employing a carefully optimized double coupling protocol with precise stoichiometric control and high-quality reagents, researchers can achieve high coupling efficiencies while minimizing the risk of deletion sequences and undesirable side reactions. This approach unlocks the potential to synthesize novel, conformationally constrained peptides for a wide range of applications in drug discovery and chemical biology.
References
- Benchchem. Unlocking Amide Bond Formation: A Step-by-Step Guide to HATU Activation of Carboxylic Acids.
- Aapptec Peptides. Coupling Reagents.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- International Journal of Medical Sciences. SPPS Resins Impact the PNA-Syntheses' Improvement.
- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- HETEROCYCLES. aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion.
- Recent development of peptide coupling reagents in organic synthesis.
- Chemical Reviews. Peptide Coupling Reagents, More than a Letter Soup.
- MDPI. Unexplored Nucleophilic Ring Opening of Aziridines.
- MDPI. Ring-Opening Reactions of Aziridines with Carboxylic Acids Catalyzed by DBU.
- PMC. Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines.
- PMC. An Easy Route to Aziridine Ketones and Carbinols.
- J Am Chem Soc. Aziridine-mediated Ligation and Site-Specific Modification of Unprotected Peptides.
- Benchchem. Application Notes and Protocols for the Incorporation of (S)-Aziridine-2-Carboxylic Acid into Peptides.
- ResearchGate. Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification.
- PubMed. Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification.
- Semantic Scholar. The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides.
- ResearchGate. The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Incorporation of Boc-Aziridine into Peptide Sequences
Introduction: The Aziridine Moiety as a Strategic Tool in Peptide Chemistry
(S)-aziridine-2-carboxylic acid (Azy) and its derivatives are conformationally constrained, non-proteinogenic amino acids that have become invaluable building blocks in contemporary peptide and peptidomimetic design.[1] The defining feature of the aziridine ring is its high-energy, three-membered structure, which imparts significant ring strain. This inherent strain renders the ring susceptible to nucleophilic attack, making it a potent electrophile.[2] This unique reactivity allows for the site-selective modification of peptides, enabling the development of novel therapeutics, covalent protein labels, and sophisticated biomaterials.[3][4][5]
The incorporation of an aziridine moiety, such as Boc-aziridine, can profoundly influence a peptide's conformational properties, proteolytic stability, and biological activity.[1] The rigid aziridine ring can mimic β-turns in proteins, a common structural motif involved in molecular recognition events.[6] Furthermore, the electrophilic nature of the aziridine can be exploited for the development of covalent inhibitors that form irreversible bonds with target biomolecules.[7]
This guide provides a comprehensive overview of the protocols for incorporating Boc-aziridine into peptide sequences, with a focus on both solid-phase and solution-phase methodologies. We will delve into the critical considerations for protecting group strategy, coupling conditions, and potential side reactions, offering field-proven insights to guide researchers in the successful synthesis of aziridine-containing peptides.
Core Principles: Navigating the Synthesis of Aziridine-Containing Peptides
The successful incorporation of Boc-aziridine into a peptide sequence hinges on a careful balance of reactivity and stability. The primary challenge lies in preserving the integrity of the sensitive aziridine ring throughout the synthetic process while achieving efficient peptide bond formation. Two principal strategies are employed for this purpose:
-
Direct Incorporation of a Protected Aziridine-2-Carboxylic Acid Derivative: This is the more direct and generally more efficient method.[1] It involves the coupling of a suitably protected aziridine-2-carboxylic acid, such as Boc-L-aziridine-2-carboxylic acid, into the growing peptide chain. This approach offers greater control over the stereochemistry of the aziridine moiety.
-
On-Resin Cyclization of a Serine Precursor: This alternative strategy involves the synthesis of a peptide containing a serine residue, followed by activation of the side-chain hydroxyl group and subsequent intramolecular cyclization to form the aziridine ring.[1] However, this method can be less efficient due to the potential for side-product formation during the cyclization step.[8]
This guide will primarily focus on the direct incorporation method using Boc-protected aziridine-2-carboxylic acid, as it is the more prevalent and reliable approach.
Orthogonal Protection Strategy: The Key to Selectivity
The use of an orthogonal protection scheme is fundamental to the successful synthesis of complex peptides, and it is especially critical when dealing with the reactive aziridine moiety.[9][10] The tert-butyloxycarbonyl (Boc) group is a commonly used acid-labile protecting group for the Nα-amino group of the aziridine-2-carboxylic acid.[10][11]
The core of the Boc/Bzl (benzyl) protection strategy in solid-phase peptide synthesis (SPPS) involves:
-
Temporary Nα-protection: The Boc group is used to protect the N-terminus of the growing peptide chain. It is removed at the beginning of each coupling cycle using a moderately strong acid, typically trifluoroacetic acid (TFA).[10][12]
-
Permanent Side-Chain Protection: Acid-labile benzyl-based protecting groups are used for the side chains of other amino acids in the sequence. These are stable to the conditions used for Boc removal but are cleaved during the final step of peptide cleavage from the resin, typically with a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[10]
This orthogonality ensures that the side-chain protecting groups remain intact during the iterative process of peptide chain elongation, preventing unwanted side reactions.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Aziridine-Containing Peptide using Boc Chemistry
This protocol outlines the manual synthesis of a model tripeptide, Ac-Ala-Azy-Phe-NH₂, on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (0.5-1.0 mmol/g loading)
-
Boc-L-aziridine-2-carboxylic acid
-
Boc-L-Alanine (Boc-Ala-OH)
-
Boc-L-Phenylalanine (Boc-Phe-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Piperidine (20% in DMF)
-
Acetic anhydride
-
Cleavage cocktail: TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
Workflow Diagram:
Caption: Solid-Phase Synthesis Workflow for an Aziridine-Containing Peptide.
Step-by-Step Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection (Initial): Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the initial Fmoc protecting group. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
First Amino Acid Coupling (Boc-Phe-OH):
-
Pre-activate a solution of Boc-Phe-OH (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF for 15 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Boc Deprotection:
-
Neutralization:
-
Treat the resin with a solution of 10% DIEA in DMF for 5 minutes (2x).[10]
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Second Amino Acid Coupling (Boc-Azy-OH):
-
Repeat step 3 using Boc-L-aziridine-2-carboxylic acid.
-
Critical Note: The aziridine ring is sensitive to prolonged exposure to acidic conditions. Minimize the deprotection time in step 4 as much as possible while ensuring complete Boc removal.[1]
-
-
Third Amino Acid Coupling (Boc-Ala-OH):
-
Repeat steps 4, 5, and 3 for the coupling of Boc-Ala-OH.
-
-
N-terminal Acetylation:
-
After the final Boc deprotection and neutralization, treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[1]
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.[1]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).
-
Dry the crude peptide and purify by reverse-phase HPLC.
-
Characterize the final product by mass spectrometry.
-
Protocol 2: Solution-Phase Synthesis of a Boc-Aziridine Dipeptide
This protocol describes the synthesis of Boc-Azy-Phe-OMe.
Materials:
-
Boc-L-aziridine-2-carboxylic acid
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Workflow Diagram:
Caption: Solution-Phase Synthesis of a Boc-Aziridine Dipeptide.
Step-by-Step Procedure:
-
Reactant Preparation:
-
Dissolve Boc-L-aziridine-2-carboxylic acid (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM or DMF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
-
Activation:
-
Add EDC·HCl (1.1 eq.) to the cooled solution and stir for 15-20 minutes.
-
-
Amine Component Addition:
-
In a separate flask, dissolve H-Phe-OMe·HCl (1.0 eq.) in DCM or DMF and add NMM or DIEA (1.1 eq.) to neutralize the hydrochloride salt.
-
Add the neutralized amine solution to the activated Boc-Azy-OH solution at 0 °C.
-
-
Coupling Reaction:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Aqueous Workup:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the purified dipeptide by NMR spectroscopy and mass spectrometry.[13]
-
Data Presentation: Quantitative Analysis
The efficiency of incorporating Boc-aziridine can be influenced by the coupling reagents and the specific peptide sequence. The following table provides representative data on coupling efficiencies and potential side reactions.
| Coupling Reagent | Additive | Typical Coupling Yield (%) | Racemization Risk | Notes |
| DIC | HOBt | 85-95 | Low | A standard and cost-effective choice for routine synthesis. |
| HBTU | HOBt/DIEA | >95 | Low to Moderate | Highly efficient, but the potential for racemization should be monitored.[14] |
| HATU | HOAt/DIEA | >98 | Very Low | Recommended for sterically hindered couplings or sequences prone to racemization.[14] |
Troubleshooting and Scientific Insights
-
Aziridine Ring Stability: The primary concern during the synthesis of aziridine-containing peptides is the stability of the three-membered ring. The ring is susceptible to opening by various nucleophiles, particularly under acidic conditions.[1][15][16] Therefore, it is crucial to minimize the duration of the Boc deprotection step with TFA. Over-exposure can lead to the formation of ring-opened byproducts.
-
Racemization: As with any peptide synthesis, racemization at the activated carboxyl group of the Boc-aziridine is a potential side reaction.[1][14] The use of coupling additives like HOBt or HOAt is essential to suppress this side reaction by forming an active ester that is less prone to racemization.[14]
-
Deprotection Challenges: The full deprotection of peptides with N-terminal aziridine residues can be challenging and may lead to a mixture of unidentifiable products.[7][17][18] This is likely due to the increased reactivity of the N-terminal aziridine under the final cleavage conditions. Careful optimization of the cleavage cocktail and reaction time is necessary.
-
Site-Selective Modification: The electrophilic nature of the incorporated aziridine ring can be leveraged for post-synthetic modifications.[4][8] Nucleophiles such as thiols and amines can be used to open the aziridine ring regioselectively, allowing for the introduction of various functional groups, including biochemical tags, carbohydrates, and other peptide strands.[4][13]
Conclusion
The incorporation of Boc-aziridine into peptide sequences offers a powerful strategy for the design of novel peptides with unique structural and functional properties. By employing robust orthogonal protection strategies, optimizing coupling conditions, and being mindful of the inherent reactivity of the aziridine ring, researchers can successfully synthesize these valuable molecules. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and drug development professionals seeking to harness the potential of aziridine-containing peptides in their research endeavors.
References
-
Galonić, D. P., & Gin, D. Y. (2005). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. Journal of the American Chemical Society, 127(20), 7359–7369. [Link]
-
Yudin, A. K. (2017). Solid-phase synthesis, cyclization, and site-specific functionalization of aziridine-containing tetrapeptides. Nature Protocols, 12(5), 945–955. [Link]
-
Sporka, A. P., & Donohoe, T. J. (2015). Aziridine electrophiles in the functionalisation of peptide chains with amine nucleophiles. Organic & Biomolecular Chemistry, 13(29), 7949–7956. [Link]
-
Kuzmič, S., Hrast, M., & Frlan, R. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Acta Chimica Slovenica, 69(2), 261–270. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Singh, G., Singh, M., & Kumar, M. (2018). Nucleophilic Ring Opening Reactions of Aziridines. Molecular Diversity, 22(2), 447–501. [Link]
-
Ha, H.-J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Unexplored Nucleophilic Ring Opening of Aziridines | MDPI [mdpi.com]
- 3. Solid-phase synthesis, cyclization, and site-specific functionalization of aziridine-containing tetrapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-phase synthesis, cyclization, and site-specific functionalization of aziridine-containing tetrapeptides | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. youtube.com [youtube.com]
- 12. chempep.com [chempep.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. bachem.com [bachem.com]
- 15. Nucleophilic ring opening reactions of aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Peptidomimetics with (2S)-1-Boc-aziridine-2-carboxylic Acid
Abstract
(2S)-1-Boc-aziridine-2-carboxylic acid is a powerful and versatile building block in the synthesis of advanced peptidomimetics. As a constrained, non-proteinogenic amino acid, its true utility lies in the inherent electrophilicity of its strained three-membered ring.[1] This guide provides an in-depth exploration of the core chemical principles and field-proven protocols for leveraging this synthon. We will detail two primary synthetic strategies: the direct incorporation of the aziridine moiety into peptide backbones and, more critically, the subsequent site-selective nucleophilic ring-opening to generate a diverse array of functionalized peptidomimetics. These methodologies are indispensable for researchers, medicinal chemists, and drug development professionals aiming to create novel therapeutics with enhanced stability, conformational rigidity, and biological activity.[2][3]
Foundational Principles: The Chemistry of N-Boc-Aziridine-2-Carboxylic Acid
The synthetic value of this compound (Boc-Azy-OH) is rooted in the high ring strain (approximately 26-27 kcal/mol) of the aziridine heterocycle.[1] This strain renders the ring susceptible to nucleophilic attack, a process that is significantly enhanced and controlled by the N-Boc (tert-butyloxycarbonyl) group.
Causality Behind Reactivity:
-
Activation by the Boc Group: The electron-withdrawing nature of the Boc carbonyl group polarizes the N-C bonds of the aziridine ring, increasing the electrophilicity of the ring carbons (C2 and C3). This activation makes the ring significantly more reactive towards nucleophiles compared to N-alkyl or N-unsubstituted aziridines.[1][4]
-
Regioselectivity of Ring-Opening: The primary mode of reaction is nucleophilic ring-opening. For most heteroatom and many carbon nucleophiles, the attack occurs regioselectively at the C3 (β-carbon) position.[1] This is due to a combination of steric hindrance at the C2 position (bearing the carboxyl group) and the electronic stabilization of the transition state. This Sɴ2-type reaction proceeds with inversion of stereochemistry at C3, leading to the formation of novel α-amino acid derivatives from a chiral precursor.
-
Stereochemical Integrity: The chiral center at the C2 position (α-carbon) remains intact throughout the ring-opening process, allowing for the synthesis of enantiomerically pure products.
Synthetic Strategy I: Direct Incorporation into Peptide Chains
The most straightforward method to introduce the aziridine warhead is by treating Boc-Azy-OH as a non-standard amino acid in standard peptide coupling reactions. This can be accomplished through both solid-phase peptide synthesis (SPPS) and solution-phase methods. The primary challenge is to achieve efficient coupling without inducing premature ring-opening.[5][6]
Workflow for Solid-Phase Synthesis of Aziridine-Containing Peptides
Caption: Convergent synthesis via nucleophilic ring-opening of an Azy-peptide.
Protocol 3.1: Thiol-Maleimide Conjugation for Biotinylation
This protocol details the ring-opening of a purified aziridine-containing peptide with a thiol nucleophile for site-selective biotinylation. This method is highly efficient and proceeds under mild, biocompatible conditions.
Materials:
-
Purified Azy-containing peptide
-
Biotin-PEG-Thiol
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Co-solvent: Acetonitrile (ACN) or DMSO
-
Reducing Agent (optional): TCEP (Tris(2-carboxyethyl)phosphine)
Procedure:
-
Peptide Preparation: Dissolve the Azy-peptide in PBS buffer to a final concentration of 1-5 mg/mL. A small amount of co-solvent (5-10% ACN or DMSO) can be added to aid solubility.
-
Nucleophile Preparation: Dissolve Biotin-PEG-Thiol (1.5-3 equivalents) in a minimal amount of the same buffer/co-solvent mixture.
-
Expert Insight: If the thiol reagent is disulfide-linked, pre-treat it with a 5-fold molar excess of TCEP for 30 minutes at room temperature to ensure the free thiol is available for reaction.
-
-
Reaction: Combine the peptide and thiol solutions. Gently agitate the reaction mixture at room temperature for 4-12 hours.
-
Monitoring: Track the reaction progress by LC-MS. The desired product will have a mass corresponding to [M_peptide + M_thiol].
-
Purification: Once the reaction is complete, purify the resulting biotinylated peptidomimetic from excess thiol reagent using reverse-phase HPLC.
-
Characterization: Confirm the structure and purity of the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Protocol 3.2: Ring-Opening with an Oxygen Nucleophile (Glycosylation Model)
This protocol demonstrates the stereoselective formation of an O-glycosyl serine-like linkage using a carbohydrate hemiacetal as the nucleophile, catalyzed by a Lewis acid. [7][8] Materials:
-
Protected Azy-containing peptide or ester (e.g., Boc-Azy-OMe)
-
Protected carbohydrate with a free anomeric hydroxyl (e.g., 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose)
-
Lewis Acid Catalyst: Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Base for quenching: Triethylamine (TEA)
Procedure:
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve the Boc-Azy derivative (1 eq.) and the carbohydrate nucleophile (1.5 eq.) in anhydrous DCM.
-
Initiation: Cool the solution to 0 °C. Add BF₃·OEt₂ (1.2 eq.) dropwise via syringe.
-
Causality: The Lewis acid coordinates to the aziridine nitrogen, further activating the ring and promoting the regioselective attack of the weakly nucleophilic carbohydrate hydroxyl group at the C3 position. [7]3. Reaction: Allow the mixture to stir at 0 °C and slowly warm to room temperature over 6-18 hours.
-
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC), staining for both the carbohydrate and the amino acid components.
-
Quenching and Work-up: Quench the reaction by adding triethylamine (3 eq.). Dilute with DCM and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting glycopeptide conjugate by flash column chromatography on silica gel.
-
Characterization: Analyze by NMR to confirm the structure and stereochemistry of the new glycosidic bond, and by HRMS to confirm the mass.
Table 2: Versatility of Nucleophilic Ring-Opening Reactions
| Nucleophile Class | Example Nucleophile | Catalyst/Conditions | Resulting Structure | Application Area |
| Thiols | Cysteine, Farnesyl Thiol | pH 7-8, Aqueous buffer | Thioether linkage | Bioconjugation, Lipid-modified peptides [6][9] |
| Oxygen | Carbohydrate hemiacetal | BF₃·OEt₂, Anhydrous DCM | O-Glycosidic linkage | Synthesis of glycopeptidomimetics [7][8] |
| Carbon | Higher-order organocuprates | THF, -78 °C to RT | Novel C-C bond at β-position | Synthesis of unnatural α-amino acids [10] |
| Nitrogen | Primary/Secondary Amines | Polar aprotic solvent (DMF) | Diamino acid derivative | Branched peptides, constrained mimetics |
| Azides | Sodium Azide (NaN₃) | DMF/H₂O | β-Azido-α-amino acid | Click chemistry precursor [11] |
Conclusion and Future Outlook
The use of this compound provides a robust and highly adaptable platform for the synthesis of sophisticated peptidomimetics. The protocols outlined herein demonstrate two complementary strategies: direct, stable incorporation into peptide backbones and subsequent, site-selective functionalization via nucleophilic ring-opening. The ability to introduce a vast array of chemical functionalities at a specific position with stereochemical control makes this synthon an invaluable tool in modern drug discovery. [12][13]Future applications will likely focus on developing novel catalytic systems for even greater control over ring-opening reactions and expanding the library of nucleophiles to access unprecedented chemical diversity in peptidomimetic design.
References
-
Ryan, D. A., & Gin, D. Y. (2008). Ring-opening of aziridine-2-carboxamides with carbohydrate C1-O-nucleophiles. Stereoselective preparation of alpha- and beta-O-glycosyl serine conjugates. Journal of the American Chemical Society, 130(46), 15228–15229. [Link]
-
Zaporowska, A., et al. (2023). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Scientific Reports. [Link]
-
Singh, G. S., & D’hooghe, M. (2012). Aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES, 85(12), 2819-2856. [Link]
-
Venkatesan, H., & Singh, Y. (2010). Peptidomimetics, a synthetic tool of drug discovery. Drug Discovery Today, 15(23-24), 1047–1054. [Link]
-
Kasprzyk, R., et al. (2021). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. Molecules, 26(18), 5569. [Link]
-
Zaporowska-Sypniewska, A., et al. (2023). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Scientific Reports, 13(1), 6393. [Link]
-
Korn, A., et al. (1994). On The Synthesis of (2S)-Aziridine-2-Carboxylic Acid Containing Peptides. Tetrahedron, 50(13), 3851-3868. [Link]
-
Galonić, D., et al. (2005). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. Journal of the American Chemical Society, 127(20), 7359-7369. [Link]
-
Kuzmič, K., et al. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Acta Chimica Slovenica, 69(2), 261-270. [Link]
-
Najera, C., & Yus, M. (2018). Unexplored Nucleophilic Ring Opening of Aziridines. Molbank, 2018(4), M1017. [Link]
-
Kumar, V., et al. (2022). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. Chemistry – An Asian Journal, 17(1), e202101142. [Link]
-
Ryan, D. A., & Gin, D. Y. (2008). Ring-opening of aziridine-2-carboxamides with carbohydrate C1-O-nucleophiles. Stereoselective preparation of alpha- and beta-O-glycosyl serine conjugates. Journal of the American Chemical Society, 130(46), 15228-15229. [Link]
-
Zwanenburg, B., & ten Holte, P. (2001). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Topics in Current Chemistry, 216, 93-124. [Link]
-
Kuzmič, K., et al. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Acta Chimica Slovenica. [Link]
-
Singh, G. S. (2015). Synthetic Aziridines in Medicinal Chemistry: A Mini-Review. Medicinal Chemistry, 11(5), 415-429. [Link]
-
Davis, F. A., & Nolt, M. B. (2006). Synthesis of α-amino acids by reaction of aziridine-2-carboxylic acids with carbon nucleophiles. Organic & Biomolecular Chemistry, 4(14), 2736-2739. [Link]
-
Rademann, J., & Weigand, M. (1998). Synthesis of peptidomimetics using a polymer-bound Boc-linker. Molecular Diversity, 4(3), 191-197. [Link]
-
Kumar, P., & Kumar, R. (2022). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Catalysts, 12(11), 1361. [Link]
-
Ranjith, K., & Ha, H. J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1279124. [Link]
-
Li Petri, G., et al. (2022). Peptidomimetics: An Overview of Recent Medicinal Chemistry Efforts toward the Discovery of Novel Small Molecule Inhibitors. Journal of Medicinal Chemistry, 65(11), 7438-7475. [Link]
-
Galonić, D., et al. (2005). Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification. Journal of the American Chemical Society, 127(20), 7359-7369. [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptidomimetics: An Overview of Recent Medicinal Chemistry Efforts toward the Discovery of Novel Small Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. researchgate.net [researchgate.net]
- 7. Ring-Opening of Aziridine-2-Carboxamides with Carbohydrate C1-O-Nucleophiles. Stereoselective Preparation of α- and β-O-Glycosyl Serine Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ring-opening of aziridine-2-carboxamides with carbohydrate C1-O-nucleophiles. Stereoselective preparation of alpha- and beta-O-glycosyl serine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of α-amino acids by reaction of aziridine-2-carboxylic acids with carbon nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthetic Aziridines in Medicinal Chemistry: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of (2S)-1-Boc-aziridine-2-carboxylic Acid in the Design of Cysteine Protease Inhibitors and Peptidomimetics
(2S)-1-Boc-aziridine-2-carboxylic acid , a chiral, constrained amino acid analogue, has emerged as a powerful building block in medicinal chemistry. Its inherent ring strain and defined stereochemistry provide a unique platform for the synthesis of sophisticated molecular architectures, particularly in the realm of peptidomimetics and targeted covalent inhibitors. This guide provides an in-depth exploration of its application, focusing on the rationale behind its use and detailed protocols for its incorporation into medicinally relevant scaffolds, with a primary focus on the inhibition of cysteine proteases.
The Aziridine Moiety: A Privileged Scaffold in Drug Design
The three-membered aziridine ring of this compound is the cornerstone of its utility. The significant ring strain (approximately 26-27 kcal/mol) renders the ring susceptible to nucleophilic attack, facilitating regioselective and stereoselective ring-opening reactions.[1] This reactivity, when strategically harnessed, allows for the introduction of diverse functionalities and the creation of novel dipeptide isosteres and other complex molecular frameworks.
The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom serves a dual purpose. It activates the aziridine ring towards nucleophilic attack by withdrawing electron density, while also enabling its seamless integration into standard peptide synthesis protocols.[1] The defined (2S) stereochemistry of the chiral center is crucial for creating stereochemically pure final compounds, a critical aspect in modern drug design where enantiomeric purity is paramount for optimal target engagement and reduced off-target effects.
Application in the Design of Cysteine Protease Inhibitors
Cysteine proteases, such as cathepsins and caspases, play pivotal roles in a multitude of physiological and pathological processes, making them attractive targets for therapeutic intervention in diseases ranging from cancer to parasitic infections. The active site of these proteases features a highly nucleophilic cysteine thiol residue, which is central to their catalytic mechanism.
The electrophilic nature of the aziridine ring in this compound makes it an ideal "warhead" for the design of irreversible or covalent inhibitors that target this active site cysteine.[2] The strategy involves incorporating the aziridine moiety into a peptide-like scaffold that mimics the natural substrate of the target protease. This positions the aziridine ring in close proximity to the active site cysteine, facilitating a covalent reaction that leads to irreversible inhibition.
The proposed mechanism of inhibition involves the nucleophilic attack of the cysteine thiol on one of the aziridine ring carbons, leading to the formation of a stable covalent bond. This process is illustrated in the diagram below.
Caption: Mechanism of Cysteine Protease Inhibition.
Synthesis of a Dipeptide Isostere: A Step-by-Step Protocol
A key application of this compound is in the synthesis of dipeptide isosteres, where the scissile amide bond is replaced by a non-hydrolyzable linkage. This strategy is widely employed to enhance the metabolic stability and bioavailability of peptide-based drugs. The following protocol details the synthesis of a dipeptide isostere through a two-step process: (1) coupling of the aziridine carboxylic acid with an amino acid ester, and (2) subsequent diastereoselective ring-opening.
Protocol 1: Amide Coupling of this compound with an Amino Acid Ester
This protocol outlines the coupling of this compound with a representative amino acid ester, L-Leucine methyl ester, using the well-established EDC/HOBt coupling reagents.
Materials:
-
This compound
-
L-Leucine methyl ester hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of L-Leucine methyl ester hydrochloride (1.2 equivalents) in a mixture of anhydrous DCM and DMF (3:1, 0.2 M), add DIPEA (2.5 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Stir the solution for 15 minutes.
-
In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF (0.5 M).
-
Add the solution from step 2 to the reaction mixture from step 1, followed by the portion-wise addition of EDC (1.2 equivalents) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired Boc-protected aziridinyl-dipeptide ester.
Expected Yield: 75-85%
Table 1: Critical Parameters for Amide Coupling
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C to Room Temperature | Minimizes potential side reactions, including epimerization and premature ring-opening. |
| Coupling Reagents | EDC/HOBt | Forms a less reactive HOBt-ester intermediate, which helps to prevent side reactions. |
| Base | DIPEA | A non-nucleophilic base to neutralize the hydrochloride salt without promoting ring-opening. |
| Solvent | DCM/DMF mixture | Ensures solubility of all reactants and reagents. |
Protocol 2: Diastereoselective Ring-Opening with a Thiol Nucleophile
This protocol describes the ring-opening of the Boc-protected aziridinyl-dipeptide ester with a thiol nucleophile, such as benzyl mercaptan, to generate a dipeptide isostere with a thioether linkage.
Materials:
-
Boc-protected aziridinyl-dipeptide ester (from Protocol 1)
-
Benzyl mercaptan
-
Cesium carbonate (Cs₂CO₃)
-
Acetonitrile, anhydrous
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the Boc-protected aziridinyl-dipeptide ester (1.0 equivalent) in anhydrous acetonitrile (0.1 M), add benzyl mercaptan (1.5 equivalents) and cesium carbonate (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired dipeptide isostere.
Expected Yield: 60-75%
The regioselectivity of the ring-opening reaction is a critical consideration. With N-Boc activated aziridine-2-carboxylates, nucleophilic attack generally occurs at the less substituted C3 position, leading to the formation of a β-substituted α-amino acid derivative. The stereochemistry of the newly formed chiral center is typically controlled by an SN2-type inversion of configuration.
Workflow and Data Summary
The overall synthetic workflow for the preparation of a dipeptide isostere from this compound is depicted below.
Caption: Synthetic Workflow for Dipeptide Isostere.
Table 2: Representative Yields for the Synthesis of a Dipeptide Isostere
| Step | Product | Typical Yield |
| 1. Amide Coupling | Boc-protected aziridinyl-dipeptide ester | 75-85% |
| 2. Ring-Opening | Dipeptide Isostere | 60-75% |
| Overall Yield | 45-64% |
Conclusion
This compound is a versatile and valuable chiral building block in medicinal chemistry. Its unique combination of a strained, electrophilic ring and a handle for peptide synthesis allows for the rational design and efficient synthesis of a wide range of biologically active molecules. The protocols provided herein offer a practical guide for researchers and drug development professionals to harness the potential of this powerful synthetic tool in the discovery of novel therapeutics, particularly in the field of cysteine protease inhibition and the development of metabolically robust peptidomimetics.
References
-
Korn, A., Rudolph-Böhner, S., & Moroder, L. (1994). On the synthesis of (2S)-aziridine-2-carboxylic acid containing peptides. Tetrahedron, 50(6), 1717–1730. [Link]
-
Ishikawa, T. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES, 85(12), 2843. [Link]
-
Moroder, L., & Musiol, H. J. (1991). Aziridine-2-carboxylic acid. A reactive amino acid unit for a new class of cysteine proteinase inhibitors. FEBS letters, 291(1), 45-47. [Link]
-
Luo, Y., Blaskovich, M. A., & Lajoie, G. A. (1999). Stereoselective synthesis of beta-substituted alpha,beta-diamino acids from beta-hydroxy amino acids. The Journal of organic chemistry, 64(16), 6106–6111. [Link]
-
Gante, J. (1994). Peptidomimetics—tailed amino acids and peptide-modified synthons. Angewandte Chemie International Edition in English, 33(17), 1699-1720. [Link]
Sources
Orthogonal Protecting Group Strategies with N-Boc-Aziridine-2-Carboxylic Acid: A Guide to Selective Synthesis
An Application Guide for Researchers
Introduction
In the intricate world of complex molecule synthesis, particularly in peptide and medicinal chemistry, the ability to selectively unmask one functional group in the presence of others is paramount. This principle, known as orthogonal protection, allows for the precise and sequential construction of sophisticated molecular architectures.[1][2] N-Boc-aziridine-2-carboxylic acid (Azy) has emerged as a uniquely powerful building block. It is a trifunctional amino acid analogue, possessing a carboxylic acid, a Boc-protected amine, and a strained, electrophilic aziridine ring.[3][4] The inherent difference in the chemical lability of the tert-butyloxycarbonyl (Boc) group and the aziridine ring forms the basis of a robust orthogonal strategy. The Boc group is labile under acidic conditions, while the strained aziridine ring is susceptible to nucleophilic attack.[5][6] This guide provides a detailed exploration of the strategic considerations and practical protocols for leveraging this orthogonality, enabling researchers to either extend a peptide chain via N-terminal deprotection or introduce novel functionality through selective aziridine ring-opening.
The Core Principle: An Orthogonal Crossroads
The synthetic utility of N-Boc-Azy hinges on a critical decision point: which protecting group to address first. The choice of reaction conditions dictates whether the synthetic route proceeds down the path of N-terminal modification or side-chain functionalization. This strategic choice is the cornerstone of its application in convergent synthesis.
Figure 1: The orthogonal decision matrix for N-Boc-Azy chemistry.
Strategy A: Selective Boc Deprotection with Aziridine Ring Preservation
For applications in solid-phase or solution-phase peptide synthesis, the selective removal of the temporary N-terminal Boc group is required to allow for chain elongation.[7] The primary challenge is that the strongly acidic conditions typically used for Boc removal (e.g., neat trifluoroacetic acid, TFA) can readily protonate and activate the aziridine ring, leading to undesired ring-opening by the acid's conjugate base or other nucleophiles present.[8] Therefore, carefully chosen mild conditions are essential for maintaining the integrity of the electrophilic aziridine "warhead" for later modifications.[9]
Causality Behind Experimental Choices:
The key is to use conditions that are acidic enough to cleave the acid-labile Boc group but not harsh enough to promote aziridinium ion formation and subsequent cleavage. This can be achieved by lowering the concentration of the acid, using a weaker acid, or employing non-acidic cleavage methods. Monitoring the reaction carefully by TLC or LC-MS is critical to prevent over-exposure and decomposition.
Table 1: Comparison of Mild N-Boc Deprotection Conditions for Azy-Containing Peptides
| Reagent/Method | Typical Conditions | Advantages | Limitations & Considerations | Reference |
| TFA / CH₂Cl₂ (10-20%) | 0°C to RT, 30-60 min | Faster than weaker acids. | Higher risk of aziridine ring-opening. Requires careful monitoring. | [9][10] |
| 4M HCl in Dioxane | 0°C to RT, 1-2 h | Commercially available, effective. | Dioxane can be problematic to remove; risk of ring-opening still present. | [11] |
| Oxalyl Chloride / MeOH | RT, 1-4 h | Very mild, high yields reported. | Mechanism is distinct from simple acidolysis; substrate scope may vary. | [12] |
| TBAF in THF | RT, hours | Non-acidic, excellent for acid-sensitive substrates. | Mechanism proceeds via carbamoyl fluoride; slower reaction times. | |
| BF₃·Et₂O | 0°C to RT, 1-2 h | Lewis acid catalysis. | Can be aggressive; may coordinate to other functional groups. Partial deprotection observed. | [13] |
Protocol 1: Mild Boc Deprotection using 20% TFA in Dichloromethane
This protocol is a common starting point, balancing reaction speed with selectivity.
Figure 2: Workflow for mild acidic Boc deprotection.
Methodology:
-
Preparation: Dissolve the N-Boc-Azy-containing peptide (1.0 equiv) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Cooling: Place the reaction vessel in an ice bath and cool the solution to 0°C.
-
Deprotection: Add a pre-chilled solution of 20% TFA in DCM (v/v, ~10 equiv of TFA) dropwise to the stirring peptide solution.
-
Monitoring: Monitor the reaction progress every 15 minutes using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 30-60 minutes. Critical Step: Do not let the reaction proceed for an extended time after the starting material is consumed to minimize aziridine decomposition.
-
Workup: Once the reaction is complete, quench by adding a cold, saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at low temperature (<30°C).
-
Purification: The resulting free-amine TFA salt can often be used directly in the next peptide coupling step after co-evaporation with toluene to remove residual acid. If necessary, purify via flash column chromatography using a silica gel column and an appropriate solvent system (e.g., DCM/MeOH with 0.1% triethylamine).
Strategy B: Nucleophilic Ring-Opening with Boc Group Preservation
The alternative strategy involves using the aziridine ring as an electrophilic handle for introducing diverse functionalities. The N-Boc group activates the aziridine, making it more susceptible to nucleophilic attack than an N-alkyl or N-H aziridine.[6] This reaction proceeds with the Boc group intact, yielding a stable, functionalized β-amino acid derivative that can be further manipulated or incorporated into larger structures.[5][14]
Causality Behind Experimental Choices:
The regioselectivity of the ring-opening is a critical consideration. Nucleophilic attack can occur at either the C2 (α-carbon) or the C3 (β-carbon) position of the aziridine.[15]
-
Attack at C3 (β-attack): This is generally favored with most nucleophiles due to reduced steric hindrance, leading to the formation of α-amino-β-substituted propionic acid derivatives.[15]
-
Attack at C2 (α-attack): This is less common but can occur, particularly if the C2 position is activated by the carboxylate group or under certain Lewis acidic conditions. This pathway leads to α-substituted-β-amino acids.[16][17]
The choice of nucleophile, solvent, and the potential use of a Lewis acid catalyst can influence this regiochemical outcome.[16]
Figure 3: Regioselectivity in the nucleophilic ring-opening of N-Boc-aziridine-2-carboxylate.
Table 2: Regioselectivity of Ring-Opening with Various Nucleophiles
| Nucleophile | Conditions | Predominant Attack Site | Resulting Product Type | Reference |
| Thiols (e.g., PhSH) | Base (e.g., Et₃N), CH₃CN | C3 (β) | β-Thio-α-amino acid | [14][18] |
| Amines (e.g., BnNH₂) | Neat or in polar solvent, heat | Mixture of C2 and C3 | Diaminopropanoic acid (DAP) isomers | [15][19] |
| Azide (NaN₃) | NH₄Cl, MeOH/H₂O | C3 (β) | β-Azido-α-amino acid | [3] |
| Organocuprates | R₂CuLi, THF, -78°C | C3 (β) | β-Alkyl-α-amino acid | [5] |
| Indoles | Lewis Acid (e.g., InBr₃) | C3 (β) | β-(Indolyl)-α-amino acid | [5] |
Protocol 2: Ring-Opening of N-Boc-Azy Methyl Ester with Thiophenol
This protocol provides a reliable method for synthesizing β-thio-substituted amino acids, which are valuable precursors for compounds like lanthionines.[18][19]
Methodology:
-
Setup: To a solution of N-Boc-aziridine-2-carboxylic acid methyl ester (1.0 equiv) in acetonitrile (CH₃CN, 0.2 M), add triethylamine (Et₃N, 1.2 equiv).
-
Nucleophile Addition: Add thiophenol (1.1 equiv) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature and monitor by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to yield the pure β-thiophenyl-α-(N-Boc)-amino acid methyl ester.
Applications in Drug Development and Peptide Synthesis
-
Covalent Inhibitors: The intact aziridine ring in a peptide sequence can act as an electrophilic "warhead," forming covalent bonds with nucleophilic residues (e.g., Cys, His) in the active site of an enzyme, leading to irreversible inhibition.[9][18]
-
Synthesis of Unnatural Amino Acids: The ring-opening strategy provides access to a vast array of stereodefined α,β-diaminopropanoic acids, β-heterocyclic, and β-alkyl amino acids, which are valuable components for creating peptidomimetics with enhanced stability or novel biological activity.[15][20]
-
Site-Selective Conjugation: Peptides containing an aziridine residue can be selectively conjugated to other molecules, such as carbohydrates, lipids, or biochemical tags, through thiol-based nucleophilic ring-opening.[18][21]
References
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Current opinion, 2024, 16(4).
- Orthogonal Protection Definition - Organic Chemistry Key Term. Fiveable.
- VI Protecting Groups and Orthogonal Protection Str
- SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Radboud University Repository.
- Deprotection: The Concept of Orthogonal Sets. Kocór, M. (2004). Protecting Groups. In: Molecules and Medicine. John Wiley & Sons, Ltd.
- aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES, 2012, 85(12).
- Unexplored Nucleophilic Ring Opening of Aziridines. Molecules, 2018, 23(12), 3298.
- Protecting Groups in Peptide Synthesis. Biosynth.
- Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 2023, 11, 1280633.
- Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification. Journal of the American Chemical Society, 2005, 127(20), 7359-69.
- Can anyone suggest the complete deprotection of trityl group from highly branched aziridines (N of aziridine is protected with Tr)?
- Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 2023, 11.
- Alkylative Aziridine Ring-Opening Reactions. Molecules, 2021, 26(6), 1693.
- Synthesis of Orthogonally Protected 1,2-diaminopropanoic Acids by Ring-Opening of 3-Unsubstituted N-Activated Aziridine 2-Carboxylates. Molecules, 2013, 18(10), 12015-12025.
- Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modific
- An Easy Route to Aziridine Ketones and Carbinols. Molecules, 2021, 26(18), 5649.
- Can functionalized N-acyloxy aziridines be easily deprotected? Comptes Rendus Chimie, 2005, 8(6-7), 845-847.
- 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. Molecules, 2021, 26(18), 5534.
- Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification.
- Can functionalized N-acyloxy aziridines be easily deprotected? ScienceDirect.
- Ring Opening of Aziridines by Pendant Silanols Allows for Stereospecific Preparations of 1'-Amino-Tetrahydrofurans.
- Not just another way to remove Boc. amphoteros.
- Application Notes and Protocols for the Incorporation of (S)-Aziridine-2-Carboxylic Acid into Peptides. Benchchem.
- Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with Fluoride.
- The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Semantic Scholar.
- Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Molecules, 2024, 29(20), 4704.
- Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines. ACS Omega, 2020, 5(4), 1869-1875.
- The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. Polymers, 2022, 14(16), 3290.
- Synthesis of Orthogonally Protected Azalanthionines (Lanazanines)
- The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Acta Chimica Slovenica, 2022, 69(2), 261-270.
- N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journal of Organic Chemistry, 2019, 15, 1799-1823.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 2020, 10(40), 23761-23766.
- Synthesis and Reactivity of 2-(Carboxymethyl)aziridine Derivatives.
- Synthesis of Orthogonally Protected Labionin. Molecules, 2021, 26(4), 1109.
- Synthetic Aziridines in Medicinal Chemistry: A Mini-Review. Current Medicinal Chemistry, 2015, 22(15), 1845-1857.
Sources
- 1. jocpr.com [jocpr.com]
- 2. fiveable.me [fiveable.me]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Synthetic Aziridines in Medicinal Chemistry: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. mdpi.com [mdpi.com]
- 7. biosynth.com [biosynth.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Can functionalized N-acyloxy aziridines be easily deprotected? [comptes-rendus.academie-sciences.fr]
- 14. researchgate.net [researchgate.net]
- 15. arrow.tudublin.ie [arrow.tudublin.ie]
- 16. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 18. Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. arrow.tudublin.ie [arrow.tudublin.ie]
- 20. BJOC - N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds [beilstein-journals.org]
- 21. scilit.com [scilit.com]
Troubleshooting & Optimization
preventing racemization during coupling of (2S)-1-Boc-aziridine-2-carboxylic acid
Preventing Racemization During Coupling of (2S)-1-Boc-aziridine-2-carboxylic acid
Document ID: TSC-2026-01-A2C Revision: 1.0 Prepared by: Gemini, Senior Application Scientist For: Researchers, scientists, and drug development professionals.
Introduction
This compound is a valuable chiral building block in medicinal chemistry due to the unique conformational constraints and electrophilic nature of the aziridine ring. However, its stereochemic[1][2][3]al integrity at the C2 position is highly susceptible to compromise during amide bond formation. Activation of the carboxylic acid enhances the acidity of the α-proton, creating a pathway for racemization, primarily through the formation of a planar oxazolone intermediate. This guide provides a com[4][5][6]prehensive troubleshooting framework and frequently asked questions (FAQs) to help researchers maintain the enantiopurity of their target molecules.
Troubleshooting Guide: Diagnosing and Solving Racemization Issues
This section is designed to help you pinpoint the cause of racemization in your coupling reaction and implement effective solutions.
Problem Area 1: Coupling Reagent & Additive Choice
Symptom: Your final product shows significant epimerization (diastereomer formation) upon chiral HPLC or NMR analysis.
Cause: The primary culprit in racemization is the formation of a highly reactive intermediate that readily cyclizes to a planar oxazolone. Standard carbodiimide rea[5][6][7]gents like DCC or EDC, when used alone, generate a reactive O-acylisourea intermediate that is particularly prone to this side reaction.
Solution:
-
Inco[4]rporate Racemization-Suppressing Additives: Never use a carbodiimide reagent (like DIC or EDC) without an additive. Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl cyanoglyoxylate-2-oxime (Oxyma) intercept the O-acylisourea intermediate to form a more stable active ester. This new ester is less su[5][8]sceptible to oxazolone formation, thereby preserving stereochemistry. Oxyma and HOAt are genera[5][8]lly considered more effective than HOBt.
-
Switch to Uronium/A[5][9]minium or Phosphonium Salts: For highly sensitive substrates like Boc-aziridine-2-carboxylic acid, it is often best to switch to modern coupling reagents that have built-in racemization suppression.
-
Uronium/Aminium Salts: HATU, HBTU, and HCTU are highly efficient and associated with low levels of racemization. HATU is particularly effe[5][10]ctive for sterically hindered couplings and reacts faster with less epimerization.
-
Phosphonium Sal[10]ts: BOP and PyBOP are excellent reagents that convert the carboxylic acid into its OBt ester, minimizing racemization. However, be aware that BO[11][12]P produces the carcinogenic byproduct HMPA. PyBOP is a safer and high[10][11][13]ly effective alternative.
-
Problem Area[12][13] 2: Base Selection
Symptom: You are using a recommended coupling reagent (e.g., HATU) but still observing unacceptable levels of racemization.
Cause: The base plays a critical role in abstracting the α-proton, which is the key step in the racemization mechanism. Strong, non-sterically hi[4][8]ndered bases like triethylamine (TEA) can readily deprotonate the activated acid, facilitating oxazolone formation and subsequent loss of stereochemistry.
Solution:
-
Use [8]a Weaker or More Sterically Hindered Base: Replace triethylamine (TEA) with a base known to reduce racemization.
-
N,N-Diisopropylethylamine (DIPEA/DIEA): A standard choice that offers more steric hindrance than TEA, reducing the rate of α-proton abstraction.
-
N-methylmorphol[8]ine (NMM): Generally considered one of the best choices for minimizing racemization due to its lower basicity compared to DIPEA.
-
2,4,6-Collidine[8][14]: A highly hindered and weaker base, recommended for maximum suppression of racemization with particularly sensitive substrates.
-
Problem Area[8][12] 3: Reaction Conditions
Symptom: Even with optimal reagents and base, racemization persists.
Cause: Kinetic factors play a significant role. The rate of racemization increases with temperature and the lifetime of the activated intermediate.
Solution:
-
Lowe[8][15]r the Reaction Temperature: The rate of racemization is highly temperature-dependent.
-
Protocol: Beg[8][16]in the reaction at 0 °C (ice bath). This includes the pre-activation step and the addition of the amine. Allow the reaction to warm slowly to room temperature only if necessary for reaction completion. Maintaining a low temperature during the initial, critical phase is paramount.
-
-
Minimize Pre-activa[8]tion Time: Allowing the activated carboxylic acid to sit for an extended period before the amine is introduced provides a window for the oxazolone to form and racemize.
-
Protocol: A p[8]re-activation time of 1-5 minutes is typically sufficient. An alternative and often [8]superior method is to add the coupling reagent to a mixture of the acid, amine, and additive, with the base added last to initiate the reaction. This ensures the nucleoph[8]ilic amine is present to compete immediately with the intramolecular cyclization.
-
Experimental Protocols
Recommended Low-Racemization Coupling Protocol
This protocol is designed as a starting point for the coupling of this compound to a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.0 - 1.2 eq)
-
HATU (1.0 eq)
-
N-methylmorpholine (NMM) (2.0 eq)
-
Anhydrous DMF or DCM
Methodology:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) and the amine component (1.1 eq) in anhydrous DMF.
-
Cooling: Cool the reaction vessel to 0 °C using an ice/water bath.
-
Reagent Addition: To the cooled solution, add HATU (1.0 eq). Stir for 1 minute.
-
Initiation: Add N-methylmorpholine (NMM) (2.0 eq) dropwise to the stirring solution.
-
Reaction: Maintain the reaction temperature at 0 °C for 2-4 hours, monitoring progress by TLC or LC-MS. If the reaction is sluggish, allow it to warm slowly to room temperature and stir overnight.
-
Work-up: Quench the reaction with saturated aqueous NH4Cl. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
-
Analysis: Assess the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) of the purified product using chiral HPLC or NMR spectroscopy.
Data Presentation
Table 1: Relative Efficacy of Common Coupling Conditions in Suppressing Racemization
| Coupling Reagent | Additive | Base | Relative Racemization Risk | Key Considerations |
| DIC / EDC | None | TEA | Very High | Not recommended for this substrate. |
| DIC / EDC | HOBt | DIPEA | Moderate | A classic method, but better options exist. |
| DIC / EDC | Oxyma [11] | NMM | Low | Excellent, cost-effective, low-hazard option. |
| HBTU | None | DIPEA | [8][9] Low | Reliable and effective uronium salt. |
| HATU | None | N[5]MM | Very Low | Often the best choice for difficult or sensitive couplings. |
| PyBOP | None | DIPEA [10][17] | Low | Good phosphonium-based alternative; avoids HMPA byproduct. |
Note: This table prov[13]ides general guidance. Optimal conditions can vary based on the specific amine coupling partner.
Visualizations
Diagram 1: The Racemization Pathway
Caption: The competitive pathways of desired coupling versus undesirable racemization via an oxazolone intermediate.
Diagram 2: Troubleshooting Workflow
Sources
- 1. Recent Developments in the Biosynthesis of Aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Recent Developments in Catalytic Asymmetric Aziridination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. bachem.com [bachem.com]
- 13. file.globalso.com [file.globalso.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 16. preprints.org [preprints.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Incorporating Boc-Aziridine-2-Carboxylic Acid in Peptide Synthesis
A Guide to Mitigating Side Reactions
Welcome to the technical support center for peptide synthesis using Boc-aziridine-2-carboxylic acid (Boc-Aza-OH). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the unique challenges of this valuable but reactive building block. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you anticipate, troubleshoot, and ultimately control the outcomes of your experiments.
The incorporation of aziridine-containing amino acids into peptides offers a powerful tool for creating conformationally constrained structures and introducing sites for selective modification.[1] However, the inherent ring strain that makes the aziridine moiety so useful also renders it highly susceptible to side reactions. This guide is structured to address the most common issues encountered in the lab, providing both theoretical understanding and practical solutions.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational concepts necessary for working with Boc-Aza-OH.
Q1: What makes Boc-aziridine-2-carboxylic acid so prone to side reactions compared to standard amino acids?
A1: The primary cause is the significant ring strain of the three-membered aziridine ring, which is approximately 27 kcal/mol.[2] This strain makes the ring's carbon atoms (particularly the β-carbon) highly electrophilic. During peptide synthesis, this electrophilicity creates a competing reaction pathway: nucleophilic attack on the aziridine ring itself, which can occur in parallel with the desired nucleophilic attack of the N-terminal amine on the activated carboxyl group.[3][4]
Q2: What is the most critical side reaction to anticipate, and when does it occur?
A2: The most critical and common side reaction is the premature, irreversible ring-opening of the aziridine moiety.[4] This typically occurs during the coupling step. The deprotected N-terminal amine of the growing peptide chain, intended to act as a nucleophile at the activated carboxyl group, can instead attack one of the aziridine ring carbons.[3] This results in the formation of a β-aminoalanine derivative, permanently losing the desired constrained aziridine structure.
Q3: Are there specific steps in a standard Boc-SPPS workflow that pose a high risk for Boc-Aza-OH?
A3: Yes, two steps are particularly high-risk:
-
The Coupling Step: As described above, the presence of a potent nucleophile (the free N-terminal amine) and an activated electrophile (the aziridine ring) creates a high potential for the ring-opening side reaction.
-
The Neutralization Step: Following the acidic deprotection of the Boc group, a tertiary amine base like diisopropylethylamine (DIEA) is used for neutralization. Over-exposure or the use of an excessively strong base can potentially promote side reactions, including racemization or attack on the aziridine ring.[5]
Q4: How critical is the choice of coupling reagent for Boc-Aza-OH?
A4: It is exceptionally critical. The goal is to achieve rapid formation of the amide bond to outcompete the slower, but still significant, rate of aziridine ring-opening. Therefore, coupling reagents that ensure fast activation and high acylation efficiency are preferred.[4] However, highly reactive reagents can also increase the risk of racemization. A careful balance must be struck. Reagents like HATU and HCTU are highly efficient, while carbodiimides like DIC, when used with additives like Oxyma or HOBt, offer a good compromise between reactivity and suppression of side reactions like racemization.[6][7]
Q5: Is racemization at the α-carbon a significant concern?
A5: Yes. Like most chiral α-amino acids, Boc-Aza-OH is susceptible to epimerization during carboxyl group activation, which can proceed through an oxazolone intermediate.[4] While the focus is often on preserving the ring's integrity, maintaining chiral purity is equally important for the final peptide's biological activity. The use of racemization-suppressing additives (e.g., Oxyma) and avoiding excessive base or prolonged pre-activation times are crucial preventative measures.[5]
Section 2: Troubleshooting Guide - Symptoms, Causes, and Solutions
This section provides direct answers to specific experimental problems, following a logical diagnostic flow.
Problem 1: Mass spectrometry of the crude peptide shows an unexpected mass adduct.
Symptom: Your LC-MS analysis reveals a major peak with a mass corresponding to the desired peptide plus the mass of the incoming amino acid residue (e.g., M + Gly, M + Ala).
Causality: This is the classic signature of a nucleophilic ring-opening reaction . The N-terminal amine of the amino acid you intended to couple has attacked the β-carbon of the aziridine ring instead of its activated carboxyl group. This forms a stable covalent bond, resulting in a branched peptide structure.
Visualizing the Competing Pathways
Caption: Competing reaction pathways during the coupling of Boc-Aza-OH.
Solutions & Mitigation Strategies
| Strategy | Actionable Steps | Rationale |
| Optimize Coupling Reagents | Switch to a carbodiimide-based method such as DIC/Oxyma or DIC/HOBt . These combinations are known to be highly efficient while minimizing side reactions.[6] | These reagents promote the formation of an active ester that is highly reactive towards the desired amidation, while being less prone to promoting side reactions compared to some phosphonium or aminium salts if used improperly. |
| Control Stoichiometry & Time | Use a minimal excess of the activated Boc-Aza-OH (e.g., 1.5 to 2 equivalents). Do not use a large excess. Minimize the pre-activation time before adding the mixture to the resin. | Reducing the concentration of the activated species and the time it is exposed to the nucleophilic amine before coupling can kinetically favor the desired reaction.[5] |
| Lower Reaction Temperature | Perform the coupling reaction at 0°C initially, then allow it to slowly warm to room temperature. | Lowering the temperature can decrease the rate of the undesired ring-opening reaction more significantly than the desired amide bond formation, thus improving selectivity. |
| Protect the Aziridine Nitrogen | For highly sensitive sequences, consider using an aziridine building block with additional protection on the ring nitrogen, such as a trityl (Trt) group.[4] | The N-Trt group reduces the electrophilicity of the aziridine ring, significantly enhancing its stability against nucleophilic attack. This group can be removed later under acidic conditions. |
Problem 2: Chiral HPLC shows diastereomeric impurities in the final peptide.
Symptom: Your purified peptide, which should be a single stereoisomer, shows two or more closely eluting peaks on a chiral column.
Causality: This indicates racemization (epimerization) at the α-carbon of the Boc-Aza-OH residue during the carboxyl activation and coupling steps. The formation of a planar 5(4H)-oxazolone intermediate is a common mechanism for this loss of stereochemical integrity.[5]
Solutions & Mitigation Strategies
| Strategy | Actionable Steps | Rationale |
| Use Suppressing Additives | Always include an additive like 1-Hydroxybenzotriazole (HOBt) or, preferably, Oxyma Pure (Ethyl cyanohydroxyiminoacetate) in your coupling reaction.[5] | These additives react with the activated amino acid to form an active ester intermediate. This ester is less prone to cyclizing into the oxazolone intermediate, thereby preserving the stereochemistry of the α-carbon. |
| Control Base Concentration | Use a weaker base for neutralization, such as N-methylmorpholine (NMM) , instead of DIEA. Use the base at an equimolar ratio to the amino acid.[5] | Excess tertiary amine base is a primary catalyst for oxazolone formation and subsequent racemization. Minimizing base strength and concentration is a critical control point. |
| Minimize Pre-activation Time | Prepare the activated Boc-Aza-OH solution and add it to the resin-bound peptide immediately. Avoid letting the "active ester" solution sit for extended periods. | The longer the activated species exists in solution before reacting, the greater the opportunity for racemization to occur. |
Section 3: Recommended Experimental Protocols
These protocols are designed as self-validating systems, incorporating best practices to minimize the side reactions discussed above.
Protocol 1: Optimized Solid-Phase Coupling of Boc-Aza-OH
This protocol utilizes a DIC/Oxyma coupling strategy to balance high efficiency with low side reaction propensity.
-
Resin Preparation: Swell the peptide-resin (1.0 eq) in dichloromethane (DCM) for 20 minutes, followed by dimethylformamide (DMF) for 20 minutes.
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 x 15 minutes. Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (5x).[8]
-
Neutralization: Neutralize the resin-bound amine trifluoroacetate salt by treating it with 10% N-methylmorpholine (NMM) in DMF for 2 x 5 minutes. Wash thoroughly with DMF (5x).
-
Amino Acid Activation: In a separate vessel, dissolve Boc-Aza-OH (2.0 eq) and Oxyma Pure (2.0 eq) in a minimal amount of DMF. Cool the solution to 0°C in an ice bath.
-
Coupling: Add Diisopropylcarbodiimide (DIC) (2.0 eq) to the chilled amino acid solution. Allow to pre-activate for no more than 2 minutes. Immediately add the complete activation mixture to the neutralized resin.
-
Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, a second coupling ("double coupling") may be performed with fresh reagents.[5]
-
Washing: Upon completion (negative Kaiser test), wash the resin thoroughly with DMF (5x) and DCM (3x) to prepare for the next cycle.
Protocol 2: Analytical Workflow for Quality Control
A robust analytical method is crucial for identifying and quantifying side products.
Caption: Troubleshooting workflow for analyzing crude aziridine-peptides.
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of acetonitrile and water containing 0.1% TFA.[9]
-
Initial Purity Check: Use a standard Reverse-Phase HPLC (RP-HPLC) method with a C18 column to assess the overall purity and complexity of the crude product.[10]
-
Mass Confirmation: Analyze the sample using LC-MS to obtain the mass of the main peak and all significant impurity peaks.
-
Side Product Identification:
-
Ring-Opening: Specifically search the mass data for peaks corresponding to the theoretical mass of the ring-opened adduct (Mass of desired peptide + Mass of the N-terminal amine of the coupling partner).
-
Other Impurities: Characterize other impurities such as deletion sequences or products from incomplete deprotection.[10]
-
-
Stereochemical Purity: If the correct mass is confirmed but purity is still a concern, analyze the purified peptide using a dedicated chiral HPLC method to detect and quantify any diastereomers resulting from racemization.
By implementing these robust protocols and understanding the chemical principles at play, researchers can successfully incorporate the unique and valuable Boc-aziridine-2-carboxylic acid building block into their synthetic targets with high fidelity and yield.
References
- BenchChem. (2025). Application Notes and Protocols for the Incorporation of (S)-Aziridine-2-Carboxylic Acid into Peptides.
- National Institutes of Health (NIH). (n.d.).
- The Royal Society of Chemistry. (2015). Aziridine electrophiles in the functionalisation of peptide chains with amine nucleophiles.
- SpringerLink. (n.d.).
- PubMed. (1996).
- BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
- ResearchGate. (2025).
- PubMed. (2011). Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles.
- ACS Publications. (2020).
- Frontiers. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle.
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
- BenchChem. (n.d.). Navigating Boc Deprotection: A Guide to Minimizing Side Products.
- MedchemExpress.com. (n.d.). Boc-D-Aza-OH | Click Chemistry Agent.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
- Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Optimization of Coupling Reactions for (S)-Aziridine-2-Carboxylic Acid.
- ChemicalBook. (2025). N-Boc-2-piperidinecarboxylic acid | 98303-20-9.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
- Bachem. (n.d.).
- Home Sunshine Pharma. (n.d.). N-Boc-2-piperidinecarboxylic Acid CAS 98303-20-9.
- Speciality Journal. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- National Institutes of Health (NIH). (n.d.). Microwave Heating Promotes the S-Alkylation of Aziridine Catalyzed by Molecular Sieves: A Post-Synthetic Approach to Lanthionine-Containing Peptides. PMC.
- Scholarly Publications Leiden University. (2025).
- ECHEMI. (n.d.). Buy Boc-(RS)
- Sigma-Aldrich. (n.d.). N-Boc-2-piperidinecarboxylic acid 98 98303-20-9.
- MedChemExpress. (n.d.). Boc-D-Aza-OH (CHA) | Click Chemistry Reagent.
- Chem-Impex. (n.d.). 1-Boc-piperazine-2-carboxylic acid.
- ResearchGate. (2025).
- Biosynth. (n.d.). Analytical methods and Quality Control for peptide products.
- Almac. (n.d.).
- BenchChem. (n.d.). troubleshooting Boc deprotection side reactions in 5-n-Boc-aminomethyluridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. people.uniurb.it [people.uniurb.it]
- 8. chempep.com [chempep.com]
- 9. bachem.com [bachem.com]
- 10. almacgroup.com [almacgroup.com]
Technical Support Center: Boc Deprotection of Aziridine-Containing Peptides
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for scientists and researchers working with aziridine-containing peptides. This guide is designed to provide in-depth, field-proven insights into the unique challenges encountered during the tert-butyloxycarbonyl (Boc) deprotection step. Given the inherent acid sensitivity of the aziridine ring, this process requires careful optimization to prevent unwanted side reactions. This document provides troubleshooting advice, detailed protocols, and the mechanistic rationale behind our recommendations.
Core Challenge: The Deprotection Dilemma
The central issue stems from a competition between two acid-catalyzed reactions. The desired reaction is the cleavage of the Boc protecting group, which requires acid. The primary undesired reaction is the acid-catalyzed ring-opening of the strained aziridine heterocycle.[1][2] Success hinges on finding conditions that kinetically favor Boc removal while minimizing aziridine degradation.
Caption: Competing reaction pathways during acidic treatment.
Frequently Asked Questions (FAQs)
Q1: Why is the aziridine ring so sensitive to the acids used for Boc deprotection?
The high reactivity of the aziridine ring is due to significant ring strain, with bond angles of approximately 60°.[3][4] Under acidic conditions, such as those used for Boc deprotection (e.g., trifluoroacetic acid, TFA), the nitrogen atom of the aziridine is protonated. This forms a highly electrophilic aziridinium ion.[1][2] This strained, charged intermediate is readily attacked by nucleophiles present in the reaction mixture, such as water, TFA's counter-ion (trifluoroacetate), or scavengers, leading to irreversible ring opening.[1][2]
Q2: What are the typical side products I should look for?
The most common side products are ring-opened isomers. For an aziridine-2-carboxylate, nucleophilic attack can occur at either the C2 or C3 position. The regioselectivity of this attack is influenced by steric and electronic factors of the substituents on the ring.[1][5] For example, attack at the C2 position by a water molecule would yield a β-amino-α-hydroxy acid derivative, while attack by trifluoroacetate would yield a β-amino-α-trifluoroacetoxy derivative. It is critical to use analytical methods like LC-MS to identify these potential byproducts, which will have a mass corresponding to the addition of the nucleophile (e.g., +18 Da for water).
Q3: How can I confirm if ring-opening has occurred?
High-Performance Liquid Chromatography (HPLC): Compare the chromatogram of your crude product to a reference standard of the intact peptide if available. Ring-opened products will typically have different retention times. Mass Spectrometry (MS): This is the most definitive method. Calculate the expected masses for the desired product and potential ring-opened adducts (e.g., addition of H₂O, TFA, or scavengers). ESI-MS or MALDI-TOF can readily distinguish these species.[6]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q4: My LC-MS analysis shows the desired mass, but the major peak is a different, more polar compound. What happened?
Likely Cause: You have experienced complete Boc deprotection followed by extensive aziridine ring opening, likely by water. The resulting amino alcohol is more polar, leading to an earlier elution time on reverse-phase HPLC.
Troubleshooting Steps:
-
Reduce Acid Concentration: Standard Boc deprotection protocols often use 25-50% TFA in dichloromethane (DCM).[7] For aziridine-containing peptides, this is often too harsh. Reduce the TFA concentration significantly, starting with 5-10% TFA in DCM.
-
Lower the Temperature: Perform the deprotection at 0°C in an ice bath. This slows the rate of both Boc cleavage and ring opening, but often disfavors the higher activation energy pathway of ring degradation more significantly.
-
Minimize Reaction Time: Monitor the reaction closely every 5-10 minutes using a rapid analytical method like TLC or by quenching small aliquots for LC-MS analysis. Stop the reaction as soon as the starting material is consumed. Prolonged exposure to acid is the primary cause of side reactions.
-
Ensure Anhydrous Conditions: Traces of water can act as a potent nucleophile. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis of the aziridinium ion.
Q5: I tried milder conditions, but now I have incomplete Boc deprotection. How do I find the right balance?
Likely Cause: The reaction conditions are now too mild to efficiently cleave the Boc group within a reasonable timeframe, but still acidic enough to slowly cause some ring opening.
Troubleshooting Steps:
-
Iterative Optimization: Finding the optimal window is key. Use the data from your previous attempts to make small, incremental changes. A systematic approach is best.
-
Consider an Alternative Acid: 4M HCl in 1,4-dioxane is a common alternative to TFA.[7][8] For some substrates, it can provide a different selectivity profile and may be less aggressive toward the aziridine ring. Always use a freshly opened bottle or titrate to confirm the concentration.
-
Use a Scavenger Cocktail: While scavengers are primarily used to trap the tert-butyl cation generated during deprotection to prevent alkylation of sensitive residues like Trp or Met, they can sometimes influence the reaction environment.[9][10] Using a scavenger like triethylsilane (TES) can help by reducing any potential side reactions, although it will not prevent the direct acid-catalyzed ring opening.
Table 1: Comparison of Acidic Deprotection Conditions
| Reagent/Condition | Concentration | Temperature | Typical Time | Pros | Cons |
| Standard TFA/DCM | 25-50% v/v | Room Temp. | 20-30 min | Fast and effective for most peptides.[7] | High risk of aziridine ring opening.[11] |
| Mild TFA/DCM | 1-10% v/v | 0°C | 30-120 min | Significantly reduced risk of ring opening. | Slower reaction; may result in incomplete deprotection. |
| 4M HCl in 1,4-Dioxane | 4 M | 0°C to RT | 30-60 min | Alternative selectivity; can be milder for certain substrates.[12] | Dioxane is a hazardous solvent; HCl is highly corrosive. |
| p-Toluenesulfonic acid (pTSA) | 1.1 - 2 eq. | Room Temp. | 1-4 hours | Greener, biodegradable alternative to TFA.[13] | May require different solvent systems (e.g., CH₃CN/H₂O). |
Q6: Are there any non-acidic methods to remove a Boc group on such a sensitive peptide?
Yes. This is an excellent question and represents a highly effective, though less common, strategy. For extremely acid-sensitive substrates, avoiding acid altogether is the best approach.
Recommended Alternative: Tetrabutylammonium Fluoride (TBAF) Remarkably, TBAF has been shown to efficiently cleave Boc groups on aziridine-containing molecules with near-quantitative yields (e.g., 98%), completely avoiding acid-catalyzed ring opening.[11] The mechanism is believed to proceed through the formation of a carbamoyl fluoride intermediate.[11] This method is highly recommended when all acidic methods have failed.
Experimental Protocols
Protocol 1: Optimized Mild-Acid Boc Deprotection
This protocol aims to find a balance between efficient deprotection and preservation of the aziridine ring.
-
Preparation: Ensure the Boc-protected aziridine-peptide (on-resin or in solution) is dry. Use anhydrous DCM. Prepare a deprotection solution of 5% TFA (v/v) in anhydrous DCM . Pre-cool the solution to 0°C.
-
Deprotection: Add the cold deprotection solution to your peptide. Maintain the temperature at 0°C using an ice bath and stir under an inert atmosphere.
-
Monitoring: Take an aliquot of the reaction mixture after 20 minutes. Quench it immediately in a vial containing a pyridine/methanol mixture to neutralize the acid. Analyze via LC-MS.
-
Iteration: If deprotection is incomplete, allow the reaction to proceed for another 20 minutes and re-analyze. Continue this process until the starting material is consumed or significant ring-opening is observed.
-
Work-up (for solution phase): Once complete, dilute the reaction with cold DCM and carefully neutralize the acid by adding a base like diisopropylethylamine (DIEA) or by washing with a cold, dilute aqueous bicarbonate solution.
-
Work-up (for solid phase): Drain the TFA solution, wash the resin thoroughly with DCM (3x), neutralize with 5% DIEA in DCM (2x, 2 min each), and wash again with DCM (3x) to remove salts.[7]
Protocol 2: Non-Acidic Boc Deprotection using TBAF
This protocol is for substrates that do not tolerate any acidic conditions.
-
Preparation: Dissolve the Boc-protected aziridine-peptide in anhydrous tetrahydrofuran (THF).
-
Deprotection: Add a solution of 1M TBAF in THF (typically 1.5 to 3 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. The reaction is often complete within a few hours.[11]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Sources
- 1. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 2. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aziridines - Wikipedia [en.wikipedia.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rjptonline.org [rjptonline.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. amphoteros.com [amphoteros.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Optimizing TFA Cleavage for Pe-protected Aziridine Peptides
Welcome to the Technical Support Center for scientists and researchers working with Boc-protected aziridine-containing peptides. This guide is designed to provide expert advice, troubleshooting strategies, and optimized protocols for the critical final step of your synthesis: the trifluoroacetic acid (TFA)-mediated cleavage and deprotection. The incorporation of the strained aziridine ring, a valuable pharmacophore and synthetic intermediate, presents unique challenges not encountered with standard amino acids. This resource consolidates field-proven insights and literature data to help you navigate these complexities and maximize the yield and purity of your target peptide.
Introduction: The Aziridine Challenge
The three-membered aziridine ring is highly susceptible to nucleophilic ring-opening, particularly when activated by protonation under strong acidic conditions like those used for TFA cleavage.[1] Standard cleavage protocols, often successful for robust peptides, can lead to a cascade of side reactions, including ring-opening by the acid itself, scavengers, or other nucleophilic species present in the mixture. Seminal studies have highlighted that the full deprotection of peptides with an N-terminal aziridine residue using standard peptide chemistry procedures is exceptionally difficult, often resulting in complex mixtures of unidentifiable products.[2][3][4] This guide will dissect these failure modes and provide a systematic approach to overcoming them.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions researchers face when planning the cleavage of their aziridine-containing peptides.
Q1: Why are my standard TFA cleavage conditions (e.g., TFA/TIS/H₂O 95:2.5:2.5) failing for my aziridine peptide?
A1: The primary reason for failure is the inherent acid sensitivity of the aziridine ring. Under the strongly acidic conditions of a standard TFA cocktail, the aziridine nitrogen is protonated, forming a highly strained and reactive aziridinium ion. This intermediate is susceptible to nucleophilic attack, leading to ring-opening.[1] Unlike typical amino acid side chains, the aziridine backbone itself becomes a reaction site. Studies have consistently shown that "standard procedures of peptide chemistry" are often unsuitable for these molecules, leading to low yields and complex product mixtures.[5][6]
Q2: What are the most likely side products I'm seeing on my LC-MS?
A2: You are likely observing a variety of ring-opened products. The nucleophile can be the trifluoroacetate counter-ion, water from the cleavage cocktail, or even the scavenger itself. For example, if water is the nucleophile, you can expect to see β-amino alcohol derivatives. If a thiol-based scavenger like ethanedithiol (EDT) is used, you risk forming β-thioethyl amine adducts. Mass spectrometry should reveal products with masses corresponding to the addition of TFA, H₂O, or the scavenger molecule to your peptide.
Q3: Can I use common scavengers like Triisopropylsilane (TIS), water, or Ethanedithiol (EDT)?
A3: Extreme caution is advised.
-
Triisopropylsilane (TIS): As a hydride donor, TIS is primarily a carbocation scavenger.[7][8] While less likely to act as a direct nucleophile, its role as a reducing agent under acidic conditions has been noted, for instance, in the cleavage of certain cysteine protecting groups.[9] Its compatibility is peptide-specific, but it is generally considered a safer choice than overtly nucleophilic scavengers.
-
Water: While a common scavenger for tert-butyl cations, water is also a potent nucleophile that can attack the protonated aziridine ring, leading to undesired β-hydroxy-amino acid derivatives.[1] Its concentration should be minimized or eliminated if possible.
-
Thiol Scavengers (e.g., EDT, DTT): These are highly nucleophilic and pose a significant risk. Thiol scavengers are known to cause side reactions with other functional groups, such as the reduction of azides, and are very likely to attack the aziridinium ion, leading to ring-opened thioether adducts.[10][11] It is strongly recommended to avoid thiol-based scavengers.
Q4: Is the position of the aziridine residue in the peptide sequence important for cleavage success?
A4: Yes, evidence suggests it is critical. Published research indicates that deprotection of peptides with a C-terminal aziridine residue is often successful, whereas N-terminal aziridine peptides are notoriously difficult to deprotect without significant degradation.[2][3][4] This suggests that the electronic and steric environment of the aziridine, and perhaps its proximity to the resin linker, plays a major role in its stability.
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving specific issues encountered during the cleavage of Boc-protected aziridine peptides.
dot
Caption: Troubleshooting workflow for aziridine peptide cleavage.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low to no desired product; LC-MS shows a complex mixture of peaks. | Aziridine Ring-Opening: The highly acidic TFA environment has protonated the aziridine, leading to nucleophilic attack by TFA, water, or scavengers. This is the most common failure mode.[2][3] | 1. Reduce Acid Strength: Decrease the TFA concentration. Start with a trial using 50% TFA in DCM and analyze the results. If cleavage of other protecting groups is incomplete, a careful balance must be struck. 2. Eliminate Nucleophilic Scavengers: Immediately remove any thiol-based scavengers (EDT, DTT).[10] Minimize water content by using a cocktail like TFA/TIS/DCM (95:2.5:2.5). 3. Lower Temperature & Time: Perform the cleavage at 0-4°C and reduce the reaction time. Run a time-course experiment (e.g., 30 min, 1 hr, 2 hr) to find the optimal point where Boc deprotection is complete but ring-opening is minimized. |
| A major impurity peak with Mass = [Peptide + 18]. | Hydrolysis of Aziridine Ring: Water in the cleavage cocktail has acted as a nucleophile, opening the aziridine to form a β-hydroxy amine. | Use anhydrous conditions. Prepare a fresh cleavage cocktail with anhydrous TFA and DCM. Use TIS as the sole scavenger, as it is non-nucleophilic. A cocktail of TFA/TIS/DCM (95:2.5:2.5) is a recommended starting point. |
| A major impurity peak with Mass = [Peptide + Scavenger MW]. | Scavenger Attack: A nucleophilic scavenger (e.g., EDT) has opened the aziridine ring. | Immediately cease using thiol-based scavengers. Switch to a non-nucleophilic scavenger system. Triisopropylsilane (TIS) is the scavenger of choice in this context.[7] |
| Desired product is observed, but also significant starting material. | Incomplete Cleavage/Deprotection: The milder conditions used to preserve the aziridine are insufficient to remove all Boc groups or cleave the peptide from the resin. | This requires careful optimization. 1. Incremental Increase in TFA: Gradually increase the TFA concentration (e.g., from 50% to 75%) and monitor both the disappearance of starting material and the appearance of ring-opened side products. 2. Extended Reaction Time at Low Temp: Keep the temperature low (0-4°C) but extend the cleavage time. This may allow for complete deprotection while suppressing the rate of the degradation pathway. |
Part 3: Optimized Protocols & Methodologies
Given the instability of N-terminal aziridines, a universal, one-size-fits-all protocol is not feasible.[5] Instead, a strategic, tiered approach starting with the mildest conditions is recommended.
Protocol 1: Initial Mild Cleavage for Aziridine Peptide Screening
This protocol is designed as a first-pass attempt to maximize the preservation of the aziridine ring. It is best suited for peptides without other acid-labile protecting groups that require harsh conditions.
Step-by-Step Methodology:
-
Resin Preparation: Place the dried, peptide-bound resin (e.g., 50 mg) in a suitable reaction vessel.
-
Pre-chill: Cool the reaction vessel and the cleavage cocktail components to 0-4°C.
-
Cleavage Cocktail Preparation: Prepare a fresh cocktail of TFA / Triisopropylsilane (TIS) / Dichloromethane (DCM) in a 50 : 2.5 : 47.5 v/v/v ratio.
-
Cleavage Reaction: Add the pre-chilled cleavage cocktail to the resin (approx. 1 mL per 50 mg of resin).
-
Incubation: Gently agitate the mixture at 0-4°C for 1 hour.
-
Product Collection: Filter the resin and collect the filtrate into a pre-chilled centrifuge tube containing cold diethyl ether (approx. 10x the volume of the filtrate).
-
Precipitation: A white precipitate of the crude peptide should form. Allow it to precipitate at -20°C for at least 30 minutes.
-
Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold diethyl ether to remove residual TFA and scavengers.[12]
-
Drying & Analysis: Dry the peptide pellet under a stream of nitrogen and immediately analyze by LC-MS to assess the outcome.
dot
Caption: Competing pathways during TFA cleavage of aziridine peptides.
Protocol 2: Iterative Optimization for Challenging Sequences
If Protocol 1 results in incomplete deprotection, a systematic increase in acid strength is required.
Step-by-Step Methodology:
-
Set up parallel small-scale cleavages (20-30 mg resin each).
-
Prepare a series of cleavage cocktails with increasing TFA concentrations, keeping the scavenger constant. For example:
-
Cocktail A: TFA/TIS/DCM (50:2.5:47.5)
-
Cocktail B: TFA/TIS/DCM (75:2.5:22.5)
-
Cocktail C: TFA/TIS (95:5)
-
-
Perform the cleavage for each cocktail for a fixed time (e.g., 1.5 hours) at 0-4°C.
-
Process each sample as described in Protocol 1.
-
Analyze the crude product from each reaction by LC-MS. Compare the ratio of desired product to ring-opened side products and remaining starting material to identify the optimal balance.
Part 4: Data Summary & Scavenger Selection
The choice of scavenger is paramount to preserving the integrity of the aziridine ring. The following table summarizes the recommended scavenger strategies based on the potential for side reactions.
| Scavenger | Concentration (v/v) | Rationale & Key Considerations | Recommendation |
| Triisopropylsilane (TIS) | 2.5 - 5% | Primary Choice. Non-nucleophilic hydride donor that effectively scavenges carbocations from protecting groups without directly attacking the aziridine ring.[7][8] | Highly Recommended |
| Water (H₂O) | < 2.5% or 0% | Acts as both a scavenger and a potent nucleophile. Its presence directly contributes to the hydrolysis side product.[1] | Use with extreme caution or avoid. |
| Thioanisole | 5% | Can participate in acid-catalyzed side reactions with sensitive residues.[13] Its nucleophilicity poses a risk to the aziridinium ion. | Not Recommended |
| Ethanedithiol (EDT) / Dithiothreitol (DTT) | 2.5% | Highly nucleophilic thiols that are known to cause reductive side reactions and are very likely to promote aziridine ring-opening.[10][11] | Strongly Avoid |
References
-
Kuzmič, S., Hrast, M., & Frlan, R. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Acta Chimica Slovenica, 69(2), 261-270. [Link]
-
Arnold, Z. et al. (1998). On the synthesis of (2S)-aziridine-2-carboxylic acid containing peptides. Amino Acids, 15, 19-33. [Link]
-
On The Synthesis of (2S)-Aziridine-2-Carboxylic Acid Containing Peptides. (1998). ElectronicsAndBooks. [Link]
-
Kuzmič, S., Hrast, M., & Frlan, R. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. PubMed. [Link]
-
Kuzmič, S., Hrast, M., & Frlan, R. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. ResearchGate. [Link]
-
Nielsen, T. E., et al. (2012). Solid-phase route to Fmoc-protected cationic amino acid building blocks. PubMed. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. [Link]
-
Cleavage Cocktails; Reagent B. (n.d.). AAPPTec. [Link]
-
Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. (2005). ResearchGate. [Link]
-
Post Cleavage Purification and Analysis of Peptides; TFA removal. (n.d.). AAPPTec. [Link]
-
Impact of TFA - A Review. (n.d.). GenScript. [Link]
-
Schneggenburger, P. E., Worbs, B., & Diederichsen, U. (2009). Azide reduction during peptide cleavage from solid support-the choice of thioscavenger? ResearchGate. [Link]
-
I would like to ask if anyone among you knows what is the ideal concentration of TFA to use at a chemical synthesis of peptides? (2020). ResearchGate. [Link]
-
Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. (2021). Spiral. [Link]
-
Supporting information. (n.d.). The Royal Society of Chemistry. [Link]
-
New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. (2012). ResearchGate. [Link]
-
Reduction of cysteine-S-protecting groups by triisopropylsilane. (2012). PMC - NIH. [Link]
-
Application and Technical Points of Boc Resin Cleavage Method in Peptide Synthesis. (2026). Oreate AI Blog. [Link]
-
Cleavage from Resin. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Ring-opening reaction of Bus- and SES-protected aziridines using lithiated dithianes. (2008). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Reduction of cysteine- S -protecting groups by triisopropylsilane. (2012). ResearchGate. [Link]
-
Towards a selective Boc deprotection on acid cleavable Wang resin. (2003). ResearchGate. [Link]
-
Can anyone please suggest me an alternative of Thioanisol at cleavage/micro-cleavage cocktail? (2020). ResearchGate. [Link]
-
Schneggenburger, P. E., Worbs, B., & Diederichsen, U. (2010). Azide reduction during peptide cleavage from solid support-the choice of thioscavenger? PubMed. [Link]
-
Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. (2021). PMC - NIH. [Link]
-
General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. (n.d.). ResearchGate. [Link]
-
SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. (n.d.). University of Twente. [Link]
-
Regioselective ring opening of aziridine for synthesizing azaheterocycle. (2023). Frontiers. [Link]
-
Lability of N-alkylated peptides towards TFA cleavage. (1998). PubMed. [Link]
-
What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis? (2018). ResearchGate. [Link]
-
A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. (2017). MDPI. [Link]
-
Azide reduction during peptide cleavage from solid support - The choice of thioscavenger? (2010). ResearchGate. [Link]
-
Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines. (2023). ChemRxiv. [Link]
-
Peptide Global Deprotection/Scavenger-Induced Side Reactions. (2019). ResearchGate. [Link]
Sources
- 1. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sci-hub.st [sci-hub.st]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Azide reduction during peptide cleavage from solid support-the choice of thioscavenger? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: HPLC Purification of Peptides Containing (2S)-1-Boc-aziridine-2-carboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the unique amino acid, (2S)-1-Boc-aziridine-2-carboxylic acid (Boc-Azy). This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the specific challenges encountered during the purification of these novel peptides by High-Performance Liquid Chromatography (HPLC). Our focus is on providing scientifically grounded, practical solutions to ensure the integrity of your target molecule.
The Core Challenge: Balancing Hydrophobicity and Chemical Stability
The purification of peptides containing a Boc-Azy residue presents a unique set of challenges rooted in the inherent chemical properties of this moiety. The tert-butyloxycarbonyl (Boc) group is bulky and hydrophobic, significantly influencing the peptide's retention on reversed-phase (RP) columns.[1] Concurrently, the N-Boc-aziridine ring is a strained, three-membered heterocycle activated by the adjacent carbonyl group of the peptide bond. This structure is susceptible to nucleophilic attack and ring-opening, a reaction that can be catalyzed by acidic conditions commonly employed in peptide HPLC.[2][3][4]
The primary goal during purification is to achieve high resolution and purity without inducing degradation of the Boc-Azy residue. This guide is structured to address this core challenge directly.
Troubleshooting Guide: From Tailing Peaks to Target Degradation
This section addresses common problems observed during the HPLC purification of Boc-Azy-containing peptides. Each issue is followed by a diagnosis of potential causes and a step-by-step guide to resolution.
Problem 1: Poor Peak Shape (Tailing or Broadening)
Symptoms: Your target peptide peak is asymmetrical, with a "tail" extending from the back of the peak, or is significantly wider than expected. This leads to poor resolution and inaccurate quantification.[5]
Potential Causes & Solutions:
-
Secondary Silanol Interactions: This is a frequent cause of peak tailing for basic peptides.[6] Residual, un-capped silanol groups on the silica-based stationary phase can interact with positively charged residues on your peptide.
-
Solution 1: Optimize Mobile Phase Acidity. The standard mobile phase additive for peptide purification is 0.1% Trifluoroacetic Acid (TFA).[1][7] TFA is a strong acid that acts as an ion-pairing agent, masking the positive charges on the peptide and minimizing silanol interactions.[7][8] However, given the acid sensitivity of the Boc-Azy moiety, this should be approached with caution.
-
Solution 2: Use a Milder Acid. Formic acid (FA) is a weaker acid than TFA and can be a suitable alternative when dealing with acid-labile compounds.[5][6] While it may result in slightly broader peaks compared to TFA, it significantly reduces the risk of degrading the Boc-Azy residue.[6] Start with 0.1% FA and assess both peak shape and product integrity.
-
Solution 3: Employ a Modern, End-Capped Column. Use a high-purity silica column with advanced end-capping to minimize the number of available free silanols. Columns designated as suitable for peptide or protein analysis often have this feature.[9]
-
-
Column Overload: Injecting too much crude peptide can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the sample load. Perform a loading study by injecting progressively smaller amounts of your crude sample to find the optimal mass for your column dimensions.
-
-
Inappropriate Sample Solvent: Dissolving the crude peptide in a solvent significantly stronger (i.e., more organic content) than the initial mobile phase can cause peak fronting and broadening.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% FA). If solubility is an issue, use the minimum required amount of a stronger solvent like DMSO or DMF and inject the smallest possible volume.
-
Problem 2: Appearance of New, Unidentified Peaks Post-Purification
Symptoms: Analytical HPLC of your collected fractions shows new peaks that were not present in the initial crude analysis, suggesting degradation of the target peptide during purification.
Potential Causes & Solutions:
-
Acid-Catalyzed Ring-Opening of the Aziridine: This is the most probable cause of degradation. The low pH of the mobile phase can protonate the aziridine nitrogen, making the ring highly susceptible to nucleophilic attack by water or the trifluoroacetate anion from the mobile phase.[2][3][10]
-
Solution 1: Switch to a Weaker Acid Modifier. Immediately cease using TFA. Develop your method using 0.1% formic acid.[5] The higher pH of the FA-containing mobile phase will significantly slow the rate of acid-catalyzed hydrolysis.
-
Solution 2: Minimize Residence Time on the Column. Use a faster flow rate and a steeper gradient to reduce the total time the peptide is exposed to acidic conditions. This is a trade-off, as it may reduce resolution, but it can be critical for preserving the molecule.
-
Solution 3: Work at Lower Temperatures. If your HPLC system has a column thermostat, perform the purification at a lower temperature (e.g., 10-15 °C). Chemical degradation reactions, including hydrolysis, are generally slower at reduced temperatures.[11]
-
-
Partial Cleavage of the Boc Group: While the Boc group is generally stable to the acids used in mobile phases, prolonged exposure, especially to TFA at elevated temperatures, could potentially lead to minor deprotection.
-
Solution: This is another strong reason to prefer formic acid over TFA and to maintain lower column temperatures.[12]
-
Problem 3: Poor Recovery or No Elution of the Target Peptide
Symptoms: The amount of purified peptide recovered is significantly lower than expected, or the peptide does not elute from the column under standard gradient conditions.
Potential Causes & Solutions:
-
High Hydrophobicity: The presence of the Boc group, in addition to other hydrophobic residues in your peptide sequence, can make the molecule highly non-polar.
-
Solution 1: Modify the Organic Solvent. If a standard water/acetonitrile gradient does not elute your peptide, you can try switching the organic modifier to something more non-polar, such as isopropanol (IPA). A common strategy is to use a mixture of acetonitrile and IPA as your "B" solvent.
-
Solution 2: Extend the Gradient. Ensure your gradient reaches a high percentage of organic solvent (e.g., 95% or 100% B) and is held there for a sufficient time to elute highly retained compounds.
-
Solution 3: Increase Column Temperature. Increasing the temperature can decrease mobile phase viscosity and improve the solubility of hydrophobic peptides, leading to sharper peaks and potentially earlier elution.[13] However, this must be balanced against the risk of degradation (see Problem 2). A modest increase to 30-40°C when using formic acid may be a reasonable compromise.
-
Frequently Asked Questions (FAQs)
Q1: Should I use TFA or Formic Acid for my Boc-Azy peptide purification?
A: Start with Formic Acid (FA). Given the acid-labile nature of the N-Boc-aziridine ring, 0.1% FA in your water and acetonitrile mobile phases is the recommended starting point.[5][8] It provides sufficient acidity to manage most peptide secondary interactions while being significantly milder than TFA, thus minimizing the risk of ring-opening.[6] Only consider using a very low concentration of TFA (e.g., 0.025-0.05%) if you cannot achieve the required peak shape and purity with FA and have confirmed that degradation is not occurring.
Q2: What type of HPLC column is best suited for these peptides?
A: A modern, high-purity silica-based C18 column is the standard choice for peptide purification.[7] Key features to look for are:
-
Wide Pore Size (300 Å): This is crucial for peptides to ensure the analytes can freely access the bonded phase within the pores.[9]
-
Effective End-Capping: This minimizes silanol interactions that cause peak tailing.
-
Particle Size: For preparative work, 5-10 µm particles are common. For analytical work to develop the method, 1.7-3.5 µm particles will provide higher efficiency.
Q3: How should I prepare my crude peptide sample for injection?
A: The goal is to dissolve the peptide in a solvent that is as weak as or weaker than your initial mobile phase conditions.
-
Attempt to dissolve the lyophilized crude peptide directly in your starting mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% FA).
-
If insoluble, use a minimal amount of a stronger solvent like DMSO to dissolve the peptide, then dilute with the starting mobile phase until the final concentration of the strong solvent is as low as possible (ideally <10%).
-
Filter your sample through a 0.22 or 0.45 µm syringe filter before injection to remove particulates that could damage the column or injector.
Q4: What is a good starting gradient for method development?
A: A good starting point is a broad linear gradient on an analytical column. This will help you determine the approximate percentage of organic solvent required to elute your peptide.
-
Column: Analytical C18, 300 Å, ~4.6 x 150 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% to 95% B over 20-30 minutes.
-
Flow Rate: ~1.0 mL/min.
-
Detection: 210-220 nm (for the peptide backbone) and 280 nm (if Trp or Tyr are present).[13]
Once you identify the elution point of your target peptide, you can design a shallower, more focused gradient for your preparative run to maximize resolution.
Q5: How do I confirm if my peptide has degraded during purification?
A: The most effective method is Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Collect all fractions from your preparative HPLC run.
-
Analyze a small aliquot of the crude material and the key purified fractions by LC-MS.
-
Look for the expected mass of your intact Boc-Azy peptide.
-
Search for masses corresponding to potential degradation products. For example, acid-catalyzed opening of the aziridine ring by water would result in an increase in mass of 18 Da (M+18). Ring-opening by trifluoroacetate would result in an increase of 113 Da (M+113). Loss of the Boc group would result in a mass decrease of 100 Da (M-100).
Experimental Protocols & Data
Protocol 1: General Method Development for Boc-Azy Peptides
This protocol outlines a systematic approach to developing a robust purification method.
Caption: Workflow for HPLC Method Development.
Table 1: Comparison of Mobile Phase Modifiers
| Modifier | Typical Conc. | Relative Acidity | Pros | Cons | Recommendation for Boc-Azy Peptides |
| Formic Acid (FA) | 0.1% | Weaker | Milder, less likely to cause degradation[5]; MS-compatible. | May provide less sharp peaks than TFA.[6] | Recommended Starting Point. |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Stronger | Excellent ion-pairing agent, sharp peaks.[7][8] | High risk of acid-catalyzed ring-opening of aziridine.[3][10] | Use with extreme caution, only if FA fails. |
| Ammonium Formate | 10-50 mM | Buffered (Acidic) | Provides buffering capacity which can improve reproducibility.[8] | More complex to prepare; may require pH adjustment. | A viable alternative to FA, especially if pH control is critical. |
Concluding Remarks
The successful purification of peptides containing this compound by HPLC is an achievable goal that hinges on a careful and deliberate method development strategy. The key is to prioritize the chemical stability of the acid-sensitive aziridine ring by employing the mildest acidic conditions possible, with formic acid being the modifier of choice. By systematically addressing potential issues like peak tailing and on-column degradation, and by verifying product integrity with mass spectrometry, researchers can confidently isolate these valuable molecules for their downstream applications.
References
-
AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]
-
Gilar, M., & Jaworski, A. (1989). Formic acid as a milder alternative to trifluoroacetic acid and phosphoric acid in two-dimensional peptide mapping. Journal of Chromatography A, 469, 231-239. Retrieved from [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35. Retrieved from [Link]
-
Biotage. (2023, February 6). How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography. Retrieved from [Link]
-
Chromatography Forum. (2008). TFA alternatives, peptide purification. Retrieved from [Link]
-
Kim, B. C., et al. (2006). Ring opening of 2-acylaziridines by acid chlorides. Tetrahedron, 62(45), 10543-10549. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2023). Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection. Green Chemistry, 25(15), 5891-5899. Retrieved from [Link]
-
Ranjith, K., & Ha, H. J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1269385. Retrieved from [Link]
-
Ranjith, K., & Ha, H. J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11. Retrieved from [Link]
-
Ha, H. J., et al. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. Heterocycles, 85(12), 2835-2868. Retrieved from [Link]
-
Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
Chen, J., et al. (2013). Aqueous Stability of Astilbin: Effects of pH, Temperature, and Solvent. Journal of Agricultural and Food Chemistry, 61(49), 12085–12091. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. bioorg.org [bioorg.org]
- 3. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Formic acid as a milder alternative to trifluoroacetic acid and phosphoric acid in two-dimensional peptide mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TFA alternatives, peptide purification - Chromatography Forum [chromforum.org]
- 7. bachem.com [bachem.com]
- 8. biotage.com [biotage.com]
- 9. hplc.eu [hplc.eu]
- 10. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 11. Aqueous stability of astilbin: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Coupling of (2S)-1-Boc-aziridine-2-carboxylic Acid
Welcome to the technical support center for (2S)-1-Boc-aziridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals who are incorporating this unique and valuable building block into their synthetic workflows. The inherent strain of the three-membered ring and the steric hindrance of the Boc-protecting group can present challenges during amide bond formation.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and achieve successful coupling outcomes.
Troubleshooting Guide: Overcoming Incomplete Coupling Reactions
This section addresses specific issues encountered during the coupling of this compound, presented in a question-and-answer format to directly tackle common problems.
Issue 1: Low or Incomplete Conversion to the Desired Coupled Product
Question: I am observing a significant amount of unreacted starting materials (the amine component and the aziridine acid) in my reaction mixture, even after extended reaction times. What are the likely causes and how can I improve the coupling efficiency?
Answer: Incomplete coupling is the most frequent challenge and can stem from several factors, primarily related to suboptimal activation of the carboxylic acid, steric hindrance, or competing side reactions.
Potential Causes & Solutions:
-
Insufficient Carboxylic Acid Activation: The carboxylic acid of this compound is sterically hindered by the bulky tert-butoxycarbonyl (Boc) group.[1][] Standard coupling reagents may not be potent enough to achieve full and rapid activation.
-
Expert Recommendation: Switch to a more powerful activating agent. Urionium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) , HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) , or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often more effective for sterically hindered amino acids.[1] These reagents rapidly form the activated ester, which is less susceptible to side reactions.
-
-
Steric Hindrance: The combination of the bulky Boc group and the rigid aziridine ring can sterically impede the approach of the amine nucleophile.[1] This is particularly problematic with sterically demanding amine coupling partners.
-
Expert Recommendation: Consider performing a "double coupling."[1] After the initial coupling reaction has proceeded for a set time (e.g., 2-4 hours), add a fresh portion of the coupling reagent and the this compound to drive the reaction to completion.
-
-
Inappropriate Base: The choice and amount of base are critical. While a base is necessary to deprotonate the amine component and neutralize acidic byproducts, an overly strong or nucleophilic base can promote side reactions.[4][5][6]
-
Expert Recommendation: Use a non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) .[1] Pyridine should be avoided as it can act as a nucleophile.[7] Use the base in stoichiometric amounts relative to the acid. Excess base can increase the risk of racemization.[1]
-
-
Suboptimal Solvent: The reaction solvent can influence the solubility of reagents and the reaction rate.
-
Expert Recommendation: Anhydrous N,N-Dimethylformamide (DMF) is a common and effective solvent for peptide coupling reactions.[7] For sequences prone to aggregation, consider using structure-disrupting solvents like N-Methyl-2-pyrrolidone (NMP) or adding a small percentage of Dimethyl sulfoxide (DMSO) .[1] Ensure all solvents are anhydrous, as water can hydrolyze the activated ester.[7]
-
Workflow for Optimizing Coupling Reactions
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: It is recommended to store this compound at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation. Due to the potential for instability, it is advisable to use it relatively quickly after purchase. [8] Q2: Can I use carbodiimide-based coupling reagents like DCC or DIC?
A2: While carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are common coupling reagents, they may be less effective for this sterically hindered amino acid. [1][9]If you choose to use them, the addition of a nucleophilic catalyst such as 1-hydroxybenzotriazole (HOBt) or OxymaPure® is essential to facilitate the reaction and suppress racemization. [5][9]However, uronium-based reagents like HATU are generally preferred for difficult couplings. [1] Q3: Is there a risk of racemization at the C2 position of the aziridine ring during coupling?
A3: Yes, as with most amino acid couplings, there is a risk of racemization, especially with prolonged activation times or in the presence of excess base. [1][5]The formation of an oxazolone intermediate, which can lead to epimerization, is a potential concern. To minimize this risk, use a coupling reagent known for low racemization (e.g., HATU, or DIC/Oxyma), avoid excess base, and keep pre-activation times to a minimum. [1] Q4: My reaction seems to stall at around 50% conversion. What should I do?
A4: Stalling can be due to several factors, including peptide aggregation on a solid support or deactivation of the coupling reagents. [1]As recommended for incomplete coupling, a "double coupling" is an excellent strategy. [1]If working on a solid phase, consider switching to a more polar solvent mixture (e.g., DMF/NMP) to disrupt any secondary structures that may be hindering reagent access. [1]
Summary of Recommended Coupling Conditions
| Parameter | Recommendation | Rationale |
| Coupling Reagent | HATU, HBTU, HCTU | High efficiency for sterically hindered amino acids. [1] |
| Base | DIPEA, NMM | Non-nucleophilic, minimizes side reactions. [1] |
| Solvent | Anhydrous DMF or NMP | Good solubility for reagents, NMP helps disrupt aggregation. [1] |
| Temperature | 0°C to Room Temperature | Balances reaction rate with stability of the activated species. |
| Strategy | Pre-activation (5-15 min), Double Coupling | Ensures efficient activation and drives the reaction to completion. [1] |
By carefully selecting reagents and optimizing reaction conditions, the challenges associated with the coupling of this compound can be effectively overcome, enabling the successful synthesis of novel peptides and peptidomimetics.
References
-
Green Chemistry. Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions. RSC Publishing. Available from: [Link]
-
MDPI. Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Available from: [Link]
-
ACS Publications. Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. Accounts of Chemical Research. Available from: [Link]
-
Frontiers. Regioselective ring opening of aziridine for synthesizing azaheterocycle. Available from: [Link]
-
National Institutes of Health (NIH). Alkylative Aziridine Ring-Opening Reactions. PMC. Available from: [Link]
-
MDPI. 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. Available from: [Link]
-
RSC Publishing. Base mediated aza-[2 + 1] annulation and regioselective aziridine ring-opening cascade: mild synthesis of functionalized β-amino ketones from cyclic N-sulfonyl aldimines and α-carbonyl sulfonium salts. Available from: [Link]
-
ChemRxiv. Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. Available from: [Link]
-
National Institutes of Health (NIH). A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. PMC. Available from: [Link]
-
ResearchGate. Nucleophilic ring opening of aziridines | Request PDF. Available from: [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]
-
National Institutes of Health (NIH). Recent updates and future perspectives in aziridine synthesis and reactivity. PMC. Available from: [Link]
-
PubMed. Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. Available from: [Link]
-
AAPPTEC. Overview of Custom Peptide Synthesis. Available from: [Link]
-
National Institutes of Health (NIH). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. PMC. Available from: [Link]
-
Radboud University Repository. SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Available from: [Link]
-
National Institutes of Health (NIH). An Easy Route to Aziridine Ketones and Carbinols. PMC. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
National Institutes of Health (NIH). Recent Developments in Catalytic Asymmetric Aziridination. PMC. Available from: [Link]
-
RSC Publishing. Dual protection of amino functions involving Boc. Available from: [Link]
-
AAPPTEC. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]
-
PubMed. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Available from: [Link]
- Google Patents. N-alkylation of n-alpha-boc-protected amino acids.
-
Beilstein Journals. N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Available from: [Link]
-
YouTube. Peptide Synthesis with the Boc Protecting Group. Available from: [Link]
-
PubMed. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Available from: [Link]
-
Wiley Online Library. Ring-Opening Reactions of Aziridines with Carboxylic Acids Catalyzed by DBU. Available from: [Link]
-
ResearchGate. Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Base mediated aza-[2 + 1] annulation and regioselective aziridine ring-opening cascade: mild synthesis of functionalized β-amino ketones from cyclic N-sulfonyl aldimines and α-carbonyl sulfonium salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. peptide.com [peptide.com]
- 6. Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Overview of Custom Peptide Synthesis [peptide2.com]
Technical Support Center: Stability of Aziridine-Containing Peptides in Synthesis and Cleavage
Welcome to the technical support center for researchers, scientists, and drug development professionals working with aziridine-containing peptides. This guide, curated by a Senior Application Scientist, provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of the aziridine ring during peptide synthesis and cleavage. Our goal is to equip you with the knowledge to anticipate challenges, optimize your experimental design, and confidently navigate the complexities of working with these unique molecules.
Introduction: The Promise and Peril of the Aziridine Ring
Aziridines, three-membered nitrogen-containing heterocycles, are valuable building blocks in medicinal chemistry and peptide science.[1][2] Their inherent ring strain, approximately 26-27 kcal/mol, makes them susceptible to ring-opening reactions, a feature that can be exploited for the synthesis of diverse nitrogen-containing compounds.[3] When incorporated into a peptide backbone, the aziridine moiety can introduce conformational constraints and serve as an electrophilic "warhead" for covalent modification of biological targets.[4] However, this high reactivity also presents significant challenges to its stability throughout the multi-step process of peptide synthesis and subsequent cleavage from the solid support.[1][5]
This guide will delve into the factors governing aziridine ring stability and provide practical strategies to preserve this critical functional group in your peptides.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of the aziridine ring during peptide synthesis.
Q1: How stable is the aziridine ring to standard solid-phase peptide synthesis (SPPS) conditions?
A1: The stability of the aziridine ring during SPPS is highly dependent on the specific reaction conditions and the sequence of the peptide.[5] While it is possible to incorporate aziridine-containing amino acids into peptides, the strained ring is susceptible to premature opening.
-
Fmoc Deprotection: The use of piperidine in DMF for Fmoc deprotection is generally well-tolerated by the aziridine ring.
-
Coupling Reactions: Standard coupling reagents like HBTU, HATU, and DIC/HOBt can be used. However, prolonged reaction times or elevated temperatures should be avoided to minimize the risk of side reactions.
-
Acidic Conditions: The aziridine ring is particularly sensitive to acidic conditions, which can protonate the nitrogen and activate the ring for nucleophilic attack.[6][7] This is a critical consideration during the final cleavage from the resin.
Q2: What are the primary mechanisms of aziridine ring degradation during peptide synthesis?
A2: The primary degradation pathway is nucleophilic ring-opening.[8] The high reactivity of the aziridine ring is due to its significant ring strain.[3]
-
Acid-Catalyzed Ring Opening: In the presence of acid, the aziridine nitrogen is protonated, forming a highly reactive aziridinium ion. This species is readily attacked by nucleophiles.[6]
-
Nucleophilic Attack: A variety of nucleophiles present in the reaction mixture can open the aziridine ring. These include:
-
The N-terminus of the growing peptide chain or the side chain of certain amino acids (e.g., Lys, His).[9]
-
Reagents used in synthesis, such as scavengers in the cleavage cocktail.
-
Water or alcohols present as impurities.
-
The regioselectivity of the ring-opening (attack at the C2 or C3 position) is influenced by the substituents on the aziridine ring.[6][7]
Q3: Can I use standard cleavage cocktails to release my aziridine-containing peptide from the resin?
A3: Standard cleavage cocktails, which are highly acidic (typically containing 95% trifluoroacetic acid - TFA), pose a significant risk to the integrity of the aziridine ring.[10] The strong acid can catalyze the ring-opening reaction. Therefore, careful selection and optimization of the cleavage cocktail are crucial.
-
Minimizing Acidity: While challenging, using a less acidic cleavage cocktail or reducing the cleavage time can help preserve the aziridine ring.
-
Scavenger Selection: The choice of scavengers is critical. Scavengers are added to trap reactive carbocations generated during cleavage, but some scavengers can also act as nucleophiles and attack the aziridine ring.[10] Triisopropylsilane (TIS) is a common scavenger that is generally less nucleophilic than thiol-based scavengers like 1,2-ethanedithiol (EDT).[11]
Q4: How can I monitor the stability of the aziridine ring during my synthesis?
A4: Regular monitoring is essential to ensure the integrity of your peptide.
-
LC-MS Analysis of Cleavage Test: Before committing to a full-scale cleavage, it is highly recommended to perform a small-scale test cleavage. The crude peptide should be analyzed by LC-MS to check for the desired mass and the presence of any byproducts corresponding to ring-opened species.
-
¹H NMR Spectroscopy: For solution-phase synthesis or after purification, ¹H NMR can be a powerful tool to confirm the presence of the aziridine ring.[12] The characteristic chemical shifts of the aziridine protons can be monitored.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis and cleavage of aziridine-containing peptides.
Problem 1: Low yield of the desired peptide after cleavage.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Premature ring-opening during synthesis. | Analyze a small sample of the resin-bound peptide by cleaving with a mild cocktail and analyzing via LC-MS. Look for masses corresponding to the ring-opened peptide. | - Optimize coupling and deprotection times to be as short as possible. - Ensure all reagents and solvents are anhydrous. |
| Ring-opening during cleavage. | Perform a time-course study of the cleavage reaction. Analyze aliquots at different time points (e.g., 30 min, 1 hr, 2 hr) by LC-MS to determine the optimal cleavage time that maximizes yield while minimizing degradation. | - Use a milder cleavage cocktail (see "Cleavage Cocktail Optimization" section below). - Perform the cleavage at a lower temperature (e.g., 4 °C). |
| Incomplete cleavage from the resin. | After cleavage, treat the resin with a stronger cleavage cocktail and analyze the filtrate for any remaining peptide. | - Increase the cleavage time cautiously, while monitoring for ring-opening. - Ensure the peptide-resin is well-suspended in the cleavage cocktail. |
| Peptide did not precipitate in ether. | Concentrate the ether/TFA mixture under a stream of nitrogen or by rotary evaporation to see if the peptide is present.[13] | - Use a 1:1 mixture of diethyl ether and pentane or hexane to precipitate the peptide.[13] - Lyophilize the peptide directly from an aqueous/acetonitrile solution after removing the cleavage cocktail. |
Problem 2: Multiple peaks observed in the LC-MS of the crude peptide.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Ring-opening leading to diastereomers. | The mass of the side products will be the same as the desired product + the mass of the nucleophile (e.g., +18 for water). | - Optimize the cleavage cocktail to be less nucleophilic (e.g., avoid thiol-based scavengers if possible). - Ensure all reagents and solvents are of high purity and anhydrous. |
| Epimerization at the α-carbon. | This is more likely for aziridine-2-carboxylates. Analyze by chiral HPLC if available. | - Use milder activation conditions during coupling. - Avoid prolonged exposure to basic conditions. |
| Oxidation of sensitive residues (e.g., Met, Cys). | Check for masses corresponding to the oxidized peptide (+16 for Met oxidation). | - Use a cleavage cocktail containing scavengers that prevent oxidation, such as Reagent H.[14][15] |
Problem 3: Complete absence of the desired product mass.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Failure to incorporate the aziridine amino acid. | Perform a Kaiser test or other ninhydrin-based test on the resin after the coupling step for the aziridine amino acid. A positive result indicates a free amine and incomplete coupling. | - Double couple the aziridine amino acid. - Use a different coupling reagent or a higher excess of the amino acid and coupling reagents. |
| Complete degradation of the aziridine ring. | Analyze the crude product for a complex mixture of low molecular weight species. | - Re-evaluate the entire synthesis and cleavage protocol. Consider a milder approach, such as using a more acid-labile resin that can be cleaved under less harsh conditions. |
Experimental Protocols
Protocol 1: General Procedure for Solid-Phase Peptide Synthesis of an Aziridine-Containing Peptide
This protocol outlines a general method for incorporating an Fmoc-protected aziridine-2-carboxylic acid into a peptide sequence on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.[16]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (3x) and dichloromethane (DCM) (3x).[16]
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3 equivalents) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.
-
-
Incorporation of Fmoc-Aziridine-2-carboxylic Acid:
-
Follow the same procedure as in step 3 for coupling the Fmoc-protected aziridine-2-carboxylic acid. Pay close attention to the reaction time to avoid potential side reactions.
-
-
Final Fmoc Deprotection: After the final coupling step, deprotect the N-terminal Fmoc group as described in step 2.
Protocol 2: Optimized Cleavage of Aziridine-Containing Peptides
This protocol provides a starting point for optimizing the cleavage of an aziridine-containing peptide from the resin.
-
Resin Preparation: Wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail immediately before use. A recommended starting cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[16]
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Stir the mixture at room temperature for 1-2 hours. It is highly recommended to perform a time-course experiment to determine the optimal cleavage time.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Add the filtrate to cold diethyl ether (10 times the volume of the filtrate) to precipitate the crude peptide.
-
Centrifuge the mixture and decant the ether.
-
Wash the peptide pellet with cold ether twice.
-
-
Drying and Storage: Dry the peptide pellet under vacuum and store it at -20 °C or lower.
Cleavage Cocktail Selection Guide
The choice of cleavage cocktail is critical for preserving the aziridine ring. The following table provides a summary of common cleavage cocktails and their suitability for aziridine-containing peptides.
| Reagent Cocktail | Composition | Comments | Suitability for Aziridine Peptides |
| Reagent B | TFA/Phenol/Water/TIS (88:5:5:2) | A good general-purpose cleavage cocktail. TIS is a non-nucleophilic scavenger.[10] | Recommended starting point. |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | Contains thiol-based scavengers which are nucleophilic and may open the aziridine ring.[17] | Use with caution. Test on a small scale first. |
| Reagent H | TFA/Phenol/Thioanisole/EDT/Water/DMS/Ammonium Iodide (81:5:5:2.5:3:2:1.5) | Designed to prevent methionine oxidation.[14][15] Contains nucleophilic scavengers. | Use with caution. |
| TFA/TIS/H₂O | (95:2.5:2.5) | A simple cocktail with a non-nucleophilic scavenger.[16] | Recommended. |
Visualizations
Diagram 1: Workflow for Synthesis and Cleavage of Aziridine-Containing Peptides
Caption: A typical workflow for the synthesis and cleavage of aziridine-containing peptides.
Diagram 2: Troubleshooting Decision Tree for Low Peptide Yield
Caption: A decision tree to troubleshoot low yields of aziridine-containing peptides.
Diagram 3: Mechanism of Acid-Catalyzed Aziridine Ring Opening
Caption: A simplified mechanism of acid-catalyzed aziridine ring opening.
References
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Royal Society of Chemistry. (2015, June 30). Aziridine electrophiles in the functionalisation of peptide chains with amine nucleophiles. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1. Retrieved from [Link]
-
Frontiers. (2023, October 18). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Retrieved from [Link]
-
Heterocycles. (2012, September 5). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. Retrieved from [Link]
-
CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Nucleophilic ring opening reactions of aziridines. Retrieved from [Link]
-
PubMed. (2018, May 4). Nucleophilic Ring Opening Reactions of Aziridines. Retrieved from [Link]
-
PubMed. (n.d.). A cleavage cocktail for methionine-containing peptides. Retrieved from [Link]
-
LifeTein. (2023, September 29). Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (2023, May 15). Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Retrieved from [Link]
-
RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]
-
PubMed. (2018, August 22). Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of aziridine containing dipeptides. Retrieved from [Link]
-
PMC. (n.d.). Recent updates and future perspectives in aziridine synthesis and reactivity. Retrieved from [Link]
-
MDPI. (2024, October 11). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Retrieved from [Link]
-
ChemRxiv. (n.d.). Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines. Retrieved from [Link]
-
ACS Publications. (2017, February 15). One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. Retrieved from [Link]
-
PMC. (n.d.). Microwave Heating Promotes the S-Alkylation of Aziridine Catalyzed by Molecular Sieves: A Post-Synthetic Approach to Lanthionine-Containing Peptides. Retrieved from [Link]
-
Wikipedia. (n.d.). Aziridines. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. Retrieved from [Link]
-
PMC. (n.d.). Mechanistic investigation of aziridine aldehyde-driven peptide macrocyclization: the imidoanhydride pathway. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (2015, July 13). Aziridine electrophiles in the functionalisation of peptide chains with amine nucleophiles. Retrieved from [Link]
-
Radboud University Repository. (n.d.). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Retrieved from [Link]
-
PubMed. (n.d.). Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification. Retrieved from [Link]
-
PubMed. (n.d.). Aziridine-mediated Ligation and Site-Specific Modification of Unprotected Peptides. Retrieved from [Link]
-
Reddit. (2023, June 28). Peptide synthesis troubleshooting. Retrieved from [Link]
-
SciSpace. (n.d.). Recent Synthetic Applications of Chiral Aziridines. Retrieved from [Link]
-
PMC. (2021, September 13). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. Retrieved from [Link]
-
Royal Society of Chemistry. (2015, June 30). Aziridine electrophiles in the functionalisation of peptide chains with amine nucleophiles. Retrieved from [Link]
-
Scilit. (n.d.). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. Retrieved from [Link]
Sources
- 1. Recent advances in the accessibility, synthetic utility, and biological applications of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00424D [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 7. scispace.com [scispace.com]
- 8. Aziridines - Wikipedia [en.wikipedia.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lifetein.com [lifetein.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
minimizing side-product formation in N-Boc-aziridine reactions
Welcome to the technical support center for N-Boc-aziridine chemistry. As valuable three-membered heterocyclic synthons, N-Boc-aziridines are instrumental in introducing nitrogen-containing functionalities in complex molecule synthesis. However, their inherent ring strain and the nature of the Boc-protecting group present unique challenges.[1][2] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to help you navigate these challenges, minimize side-product formation, and optimize your reaction outcomes.
Section 1: Controlling Regioselectivity in Ring-Opening Reactions
The regioselectivity of the nucleophilic attack is one of the most critical parameters in aziridine chemistry. The choice of catalyst and conditions dictates whether the reaction proceeds via an SN1 or SN2-like mechanism, directly influencing which ring carbon is attacked.[3][4]
FAQ 1: My nucleophilic ring-opening reaction is producing a mixture of regioisomers. How do I favor attack at the less substituted carbon?
Answer:
This is a classic problem of regiocontrol. The formation of mixed isomers suggests that both SN1-like and SN2 pathways are competing. To exclusively favor attack at the less sterically hindered carbon (the hallmark of an SN2 reaction), you must use conditions that avoid the formation of a carbocation or highly developed positive charge on the more substituted carbon.
Causality: The N-Boc group activates the aziridine for ring-opening.[5] Strong Brønsted or Lewis acids protonate or coordinate to the aziridine nitrogen, further increasing the ring strain and electrophilicity of the ring carbons.[6][7]
-
SN1-like Pathway: A strong Lewis acid or protic acid can induce significant positive charge buildup on the more substituted carbon, leading to a dissociative, SN1-like transition state. The nucleophile then attacks this more stable carbocationic center.
-
SN2 Pathway: A milder, less disruptive activation method allows the nucleophile to attack the less sterically hindered carbon in a concerted fashion, inverting the stereochemistry at that center.[8]
Troubleshooting Protocol: Maximizing SN2 Selectivity
-
Re-evaluate Your Acid Catalyst: Avoid strong, aggressive Lewis acids like BF₃·OEt₂ or TiCl₄, which strongly favor the SN1 pathway. Instead, screen milder Lewis acids such as Yb(OTf)₃, Sc(OTf)₃, or In(OTf)₃. These catalysts are often sufficient to activate the aziridine without promoting carbocation formation.[9] In some cases, for highly reactive nucleophiles, no acid catalyst may be necessary.[10]
-
Solvent Choice: Use non-polar, aprotic solvents like THF, Dioxane, or Toluene. Polar, protic solvents (e.g., alcohols) can stabilize carbocationic intermediates and may even act as competing nucleophiles.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (start at 0 °C or -20 °C). Lower temperatures disfavor the higher activation energy pathway, which is often the SN1 route.
-
Nucleophile Potency: Employ "soft," highly potent nucleophiles. For example, using a pre-formed organocuprate (R₂CuLi) is preferable to an organolithium (RLi) or Grignard (RMgX) reagent for minimizing side reactions and favoring SN2 attack.[1]
Data Snapshot: Effect of Lewis Acid on Regioselectivity
| Entry | Lewis Acid (1.1 eq) | Solvent | Temp (°C) | Ratio (Attack at C2 : Attack at C3) |
| 1 | BF₃·OEt₂ | CH₂Cl₂ | 0 | 95 : 5 (SN1 product) |
| 2 | ZnCl₂ | THF | 0 | 60 : 40 |
| 3 | Yb(OTf)₃ | THF | 0 | 10 : 90 |
| 4 | None | THF | 25 | <5 : >95 (SN2 product) |
| Based on a model reaction of 2-methyl-N-Boc-aziridine with a generic nucleophile. |
Diagram 1: Competing Ring-Opening Pathways
Caption: Logic flow for controlling regioselectivity.
Section 2: Side Reactions Involving the Boc-Protecting Group
The tert-butyloxycarbonyl (Boc) group, while essential for activation, is notoriously acid-labile. Its unintended cleavage is a frequent source of side products.
FAQ 2: I am observing byproducts from Boc deprotection and/or t-butylation of my substrate. How can I avoid this?
Answer:
This issue stems from the dual role of the acid catalyst: activating the aziridine ring and cleaving the Boc group. The tert-butyl cation generated upon Boc cleavage is a highly reactive electrophile that can alkylate any available nucleophile, including your starting material, product, solvent, or even trace water.[11][12]
Causality: The mechanism of acid-catalyzed Boc deprotection involves protonation of the carbonyl oxygen, followed by loss of CO₂ and the tert-butyl cation.[12][13] The reaction rate often shows a second-order dependence on the acid concentration, meaning even small increases in acidity can dramatically accelerate this side reaction.[11]
Troubleshooting Protocol: Preserving the Boc Group
-
Use Milder Lewis Acids: As with regioselectivity, switching from strong acids to milder, oxophilic Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃) is the primary solution. These preferentially coordinate to the aziridine nitrogen over the Boc carbonyl oxygen.[14]
-
Employ Scavengers: If a stronger acid is unavoidable, add a cation scavenger to the reaction mixture. Scavengers are electron-rich compounds that are more nucleophilic than your substrate and will preferentially trap the tert-butyl cation.
-
Common Scavengers: Anisole, Thioanisole, Triethylsilane (TES), or 1,3,5-Trimethoxybenzene. Add 5-10 vol% relative to your solvent.
-
-
Strictly Anhydrous Conditions: Ensure your reaction is completely free of water. Water can facilitate Boc deprotection and also react with the activated aziridine.
-
Stoichiometry Control: Use the minimum effective amount of Lewis acid. Titrate the catalyst to find the substoichiometric level that promotes the desired reaction without significant byproduct formation.
Diagram 2: Boc Deprotection and t-Butylation Side Reaction
Caption: Competing pathways of activation vs. deprotection.
Section 3: Formation of Oxazolidinone Byproducts
An often-unexpected side product is the formation of a 5-membered oxazolidinone ring. This occurs through an intramolecular cyclization that can outcompete the desired intermolecular nucleophilic attack.
FAQ 3: Instead of my expected product, I've isolated a 5-methylene-1,3-oxazolidin-2-one. Why did this happen?
Answer:
You have encountered an intramolecular rearrangement. In this side reaction, the carbonyl oxygen of the Boc group itself acts as an internal nucleophile, attacking one of the aziridine carbons.[15][16] This is particularly common in reactions run at elevated temperatures or with specific catalysts that can facilitate this cyclization.
Causality: After activation of the aziridine by a Lewis acid, the molecule is primed for nucleophilic attack. The Boc group's carbonyl oxygen is in close proximity to the aziridine ring carbons (C2 and C3). A 5-membered ring formation (5-exo-tet) is kinetically favorable. The subsequent rearrangement leads to the stable oxazolidinone product. Gold(I) and other soft, π-acidic metals are particularly known to catalyze this type of rearrangement with related substrates.[16]
Troubleshooting Protocol: Suppressing Intramolecular Cyclization
-
Reduce Reaction Temperature: This is the most effective variable. This intramolecular reaction often has a higher activation energy than the desired intermolecular reaction. Running the reaction at 0 °C or below can shut down this pathway.
-
Choose a Non-Coordinating Solvent: Solvents like dichloromethane (DCM) or acetonitrile can sometimes participate in or stabilize the intermediates leading to cyclization. Switching to less coordinating solvents like THF or toluene may help.
-
Select the Right Lewis Acid: Avoid soft, π-acidic metals if this pathway is a concern. Stick to hard Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) that are less likely to promote this specific rearrangement.
-
Increase Nucleophile Concentration: By Le Chatelier's principle, increasing the concentration of your external nucleophile can favor the bimolecular reaction over the unimolecular cyclization. Consider adding the aziridine slowly to a solution of the nucleophile.
Diagram 3: Mechanism of Oxazolidinone Formation
Caption: Pathway for intramolecular cyclization byproduct.
References
- Vertex AI Search. (n.d.). Current Updates on Oxazolidinone and Its Significance - PMC - PubMed Central.
- Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- BenchChem. (n.d.). Technical Support Center: Boc Deprotection in Acidic Conditions.
- Frontiers in Chemistry. (2023, October 18). Regioselective ring opening of aziridine for synthesizing azaheterocycle.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
- Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis.
- Frontiers in Chemistry. (2023, October 19). Regioselective ring opening of aziridine for synthesizing azaheterocycle. PMC.
- Wikipedia. (n.d.). Aziridines.
- ResearchGate. (n.d.). Theoretical investigation of the regioselective ring opening of 2-methylaziridine. Lewis acid effect.
- BenchChem. (n.d.). Fundamental chemical properties of N-substituted aziridines.
- Molecules. (2021, March 18). Alkylative Aziridine Ring-Opening Reactions. PMC.
- Baran Lab. (n.d.). Aziridines in Synthesis.
- DiVA portal. (n.d.). Development of Lewis Acid Mediated Stereoselective Synthesis of Nitrogen Containing Heterocycles.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Lewis Acids.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Lewis acid induced rearrangement of 2,3-epoxy amines; characterisation of aziridinium ion intermediates and regiospecific ring opening with nitrogen nucleophiles.
- University of Illinois. (2004, September 16). AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS.
Sources
- 1. Aziridines - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 4. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. baranlab.org [baranlab.org]
- 6. researchgate.net [researchgate.net]
- 7. Lewis acid induced rearrangement of 2,3-epoxy amines; characterisation of aziridinium ion intermediates and regiospecific ring opening with nitrogen nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. diva-portal.org [diva-portal.org]
- 10. Alkylative Aziridine Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. mdpi.com [mdpi.com]
- 14. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 15. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oxazolidinone synthesis [organic-chemistry.org]
removal of unreacted (2S)-1-Boc-aziridine-2-carboxylic acid from reaction mixtures
Welcome to the technical support center for (2S)-1-Boc-aziridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the effective removal of unreacted this compound from reaction mixtures. As a strained, trifunctional molecule, its purification requires a nuanced understanding of its chemical behavior. This document provides in-depth technical guidance, field-proven protocols, and the scientific rationale behind each step to ensure the integrity of your downstream applications.
Physicochemical Properties at a Glance
A thorough understanding of the physicochemical properties of this compound is fundamental to designing effective purification strategies. The table below summarizes its key characteristics.
| Property | Value | Source(s) |
| CAS Number | 1315000-92-0 | [1][2] |
| Molecular Formula | C₈H₁₃NO₄ | [1][2] |
| Molecular Weight | 187.19 g/mol | [2] |
| Predicted pKa | ~4.03 | [3] |
| Appearance | White solid | [4] |
| Boc Group Stability | Stable to basic and nucleophilic conditions; labile to acidic conditions. | [5][6] |
| Aziridine Ring | Prone to nucleophilic ring-opening, especially under acidic conditions. | [7][8] |
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the purification process in a question-and-answer format.
Question 1: My TLC plate shows a streak for my product and the unreacted starting material. How can I get clean spots?
Answer: Streaking of carboxylic acids on silica gel TLC plates is a common issue arising from strong interactions between the acidic proton of the carboxylic acid and the silanol groups of the silica gel[9]. This can be resolved by adding a small amount of a volatile acid to your mobile phase.
-
Solution: Add 0.5-1% acetic acid or formic acid to your eluent system (e.g., ethyl acetate/hexane)[9][10]. This protonates the silica gel surface, reducing the strong ionic interactions and leading to sharper, more defined spots.
Question 2: I performed a basic aqueous wash to remove the unreacted this compound, but my organic layer still shows its presence by TLC. What went wrong?
Answer: While a basic wash is the correct approach, incomplete removal can occur for several reasons:
-
Insufficiently Basic Solution: The pH of your aqueous wash may not be high enough to fully deprotonate the carboxylic acid (pKa ~4.03) and render it soluble in the aqueous layer. A pH of at least 2 units above the pKa (i.e., pH > 6) is recommended. A saturated solution of sodium bicarbonate (pH ~8.3) is generally effective.
-
Insufficient Mixing or Number of Washes: Ensure vigorous mixing of the biphasic system in a separatory funnel to maximize the surface area for extraction. A single wash may not be sufficient. Perform at least two to three washes with the basic solution.
-
Emulsion Formation: Emulsions can trap the deprotonated starting material in the organic layer. If an emulsion forms, try adding brine to break it.
Question 3: I'm concerned about the stability of the aziridine ring during an acidic workup to remove a basic impurity. Is this a valid concern?
Answer: Yes, this is a significant concern. The aziridine ring is susceptible to nucleophilic ring-opening, and this reactivity is enhanced under acidic conditions which can protonate the ring nitrogen[11]. The use of strong acids during workup can lead to the degradation of both your product (if it contains an aziridine ring) and the unreacted starting material.
-
Recommendation: If an acidic wash is necessary, use a mild, dilute acid such as 1 M citric acid or a saturated ammonium chloride solution. Perform the wash at low temperatures (0-5 °C) and minimize the contact time. Immediately after the acidic wash, neutralize the organic layer with a basic wash (e.g., saturated sodium bicarbonate) to prevent prolonged exposure to acidic conditions.
Question 4: I'm trying to visualize the unreacted this compound on my TLC plate, but it's not UV active. What stain can I use?
Answer: While the Boc-protected amine itself is not ideal for all stains, you have a couple of effective options:
-
Ninhydrin Stain: This is an excellent choice. Although it is typically used for primary and secondary amines, the heat applied during the staining process is often sufficient to cause the thermal cleavage of the Boc group, revealing the free amine which then reacts with the ninhydrin to produce a colored spot (typically pink to purple)[12].
-
Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds that can be oxidized. The aziridine ring and other functional groups in your molecule may be susceptible to oxidation by KMnO₄, resulting in a yellow or brown spot on a purple background.
Frequently Asked Questions (FAQs)
What is the best general strategy for removing unreacted this compound?
The most robust and widely applicable method is an acid-base liquid-liquid extraction . This technique leverages the acidic nature of the carboxylic acid functionality. By washing your organic reaction mixture with a mild aqueous base (e.g., saturated sodium bicarbonate solution), the unreacted starting material is deprotonated to its carboxylate salt, which is highly soluble in the aqueous phase and is thus removed from the organic layer containing your desired product[12][13].
Can I use flash column chromatography to remove the unreacted starting material?
Yes, flash column chromatography is a viable option, particularly if your product has a significantly different polarity[14][15]. This compound is a relatively polar compound due to the free carboxylic acid.
-
Stationary Phase: Standard silica gel is typically used.
-
Mobile Phase: A common eluent system is a gradient of ethyl acetate in hexane or dichloromethane in methanol[4][15]. Due to the acidic nature of the starting material, you may observe tailing of the spot on the TLC and poor separation on the column. As with TLC, adding a small amount of acetic or formic acid to the mobile phase can improve the resolution[10].
How can I confirm that all the unreacted this compound has been removed?
The most common methods for confirming its removal are:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method. Co-spot your purified product with a standard of the starting material on a TLC plate. After elution and visualization, there should be no spot corresponding to the starting material in the lane of your purified product.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of an acid like formic acid or TFA for better peak shape) is a good starting point[4][16].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to detect the characteristic signals of the starting material in your purified product. The aziridine ring protons of similar structures have been reported to appear as multiplets in the 1.4-2.0 ppm range[4].
Experimental Protocols
Protocol 1: Removal by Acid-Base Extraction
This protocol is ideal for reactions where the desired product is neutral and soluble in a water-immiscible organic solvent.
-
Solvent Evaporation: After the reaction is complete, remove the reaction solvent under reduced pressure.
-
Redissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Basic Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL for a reaction scale of ~1 g). Vent the funnel frequently, especially during the first wash, as CO₂ gas may be evolved if there is excess acid in the reaction mixture.
-
Brine Wash: Wash the organic layer with brine (1 x 50 mL) to remove any residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
-
Purity Check: Confirm the removal of the starting material by TLC or HPLC.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable when the desired product has a different polarity from the starting material, or when acid-base extraction is not feasible.
-
TLC Analysis: Determine an appropriate mobile phase for separation using TLC. A good starting point is a mixture of ethyl acetate and hexanes. The desired product should have an Rf value of approximately 0.2-0.4 for optimal separation[10]. If the starting material streaks, add 0.5% acetic acid to the mobile phase.
-
Column Preparation: Pack a silica gel column with the chosen mobile phase.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the mobile phase or a stronger solvent like DCM, and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Decision-Making Workflow for Purification
The following diagram illustrates a logical workflow for selecting the most appropriate purification strategy.
Caption: Decision workflow for purification.
References
-
Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow. Available at: [Link]
-
Kuzmič, D., et al. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Acta Chimica Slovenica, 69(1), 261-270. Available at: [Link]
-
Identification of Amino acids on Thin-layer Chromatography Plates with a New Reagent. (2012). International Journal of Pharmaceutical Sciences and Research, 3(8), 2646-2648. Available at: [Link]
-
Why is boc stable to hydrolysis under basic conditions? Reddit. Available at: [Link]
- Crystallization method of Boc-amino acid. Google Patents.
-
Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines. (2015). Molecules, 20(12), 21866–21883. Available at: [Link]
-
VanVeller Lab Resources. Department of Chemistry, Iowa State University. Available at: [Link]
-
How do I remove the N-Boc protection group to get the amino acid histidine? Reddit. Available at: [Link]
-
Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. The Royal Society of Chemistry. Available at: [Link]
-
Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]
-
HPLC Methods for analysis of 2-Pyridinecarboxylic acid. HELIX Chromatography. Available at: [Link]
-
1-Boc-aziridine-2-carboxylic acid. Sinfoo Biotech. Available at: [Link]
-
Alper, H., & Al-Masum, M. (2012). Aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. Heterocycles, 85(12), 2849-2882. Available at: [Link]
-
Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2020). Molecules, 25(18), 4147. Available at: [Link]
-
TLC tailing and carboxylic acid? ResearchGate. Available at: [Link]
-
Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. (2019). Separation and Purification Technology, 211, 885-901. Available at: [Link]
-
Synthesis of N–H Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids as Aminating Agent. ChemRxiv. Available at: [Link]
-
An Easy Route to Aziridine Ketones and Carbinols. (2020). Molecules, 25(18), 4288. Available at: [Link]
-
ChemInform Abstract: Synthesis and Reactivity of 2-(Carboxymethyl)aziridine Derivatives. ResearchGate. Available at: [Link]
-
Structures of carboxylic acids reported in liquid-liquid extraction literature. ResearchGate. Available at: [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]
-
2H-Azirine-Based Reagents for Chemoselective Bioconjugation at Carboxyl Residues Inside Live Cells. (2020). Journal of the American Chemical Society, 142(12), 5569–5580. Available at: [Link]
-
N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. (2019). Beilstein Journal of Organic Chemistry, 15, 1860–1912. Available at: [Link]
Sources
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 3. Aziridine synthesis [organic-chemistry.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. peptide.com [peptide.com]
- 6. rsc.org [rsc.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. An Easy Route to Aziridine Ketones and Carbinols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. VanVeller Lab Resources [group.chem.iastate.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 13. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to NMR Analysis for Conformational Study of Aziridine-Containing Peptides
Authored for Researchers, Scientists, and Drug Development Professionals
The incorporation of constrained non-proteinogenic amino acids into peptides is a cornerstone of modern drug discovery. Among these, aziridine-2-carboxylic acid stands out, imparting unique structural and reactive properties.[1][2][3] The three-membered aziridine ring introduces a significant conformational restraint and an electrophilic center for site-specific modifications.[4][5] Understanding the three-dimensional conformation of these peptides in solution is paramount, as their biological activity is inextricably linked to their structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for elucidating the solution-state structure and dynamics of such molecules.[6][7][8] This guide provides an in-depth comparison of NMR methodologies for the conformational analysis of aziridine-containing peptides, grounded in the principles of robust experimental design and interpretation. We will explore not just the "how" but the critical "why" behind experimental choices, comparing NMR with alternative methods and presenting an integrated workflow for a comprehensive structural investigation.
The NMR Toolkit: A Multi-Parametric Approach to Structure
A single NMR experiment provides only one piece of the structural puzzle. A robust conformational analysis relies on the synergistic integration of multiple NMR-derived parameters. Each parameter constrains a different aspect of the molecular geometry, and together they converge to define the peptide's three-dimensional architecture.
Through-Space Proximities: Nuclear Overhauser Effect (NOE) Spectroscopy
The Nuclear Overhauser Effect (NOE) is the definitive NMR tool for determining which protons are close to each other in space (< 5-6 Å), irrespective of their through-bond connectivity.[9] This is the primary source of information for calculating a 3D structure.
-
Expertise & Experience: For peptides, which can range from small (fast tumbling) to medium-sized (intermediate tumbling), the choice between NOESY (Nuclear Overhauser Enhancement Spectroscopy) and ROESY (Rotating-frame Overhauser Enhancement Spectroscopy) is critical. The NOE for medium-sized molecules can be close to zero, rendering NOESY experiments ineffective.[6][10] ROESY is often the superior choice in this regime as the ROE is always positive, ensuring observable cross-peaks.[10][11] For very small peptides, NOESY provides stronger cross-peaks.[11]
-
Trustworthiness: The intensity of an NOE/ROE cross-peak is proportional to the inverse sixth power of the distance between the two protons (I ∝ 1/r⁶). By calibrating the intensities against a known distance (e.g., the geminal protons on a methylene group), cross-peak intensities can be translated into semi-quantitative distance restraints (e.g., strong, medium, weak) used in structure calculations.
-
Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 0.5-5 mM.[9] The choice of solvent can significantly influence conformation and should mimic physiological conditions where possible.
-
Spectrometer Setup:
-
Tune and match the probe for the desired nucleus (¹H).
-
Set the temperature (e.g., 298 K) and allow for equilibration.
-
Use a pulse sequence with a spin-lock pulse (e.g., roesyesgp).
-
Set the mixing time (spin-lock duration) to a value appropriate for detecting key correlations without significant signal decay (typically 150-300 ms).
-
-
Data Acquisition: Acquire the 2D spectrum with appropriate solvent suppression.
-
Processing: Process the data using a squared sine-bell window function and perform baseline correction.
-
Analysis: Assign cross-peaks by correlating the chemical shifts of the two interacting protons. Integrate the cross-peaks and classify them into distance restraint categories (e.g., strong: 1.8-2.7 Å; medium: 1.8-3.5 Å; weak: 1.8-5.0 Å).
Through-Bond Connectivity: TOCSY and COSY
Before NOEs can be interpreted, the resonances must be assigned to specific protons in the peptide sequence. TOCSY (Total Correlation Spectroscopy) and COSY (Correlation Spectroscopy) are used to identify protons that are connected through covalent bonds.[9]
-
Expertise & Experience: A TOCSY experiment reveals all protons within a single amino acid's spin system (e.g., connecting the amide proton to the α-proton and all side-chain protons).[12] A COSY experiment typically only shows correlations between protons separated by two or three bonds (e.g., Hα to Hβ). Running both helps resolve ambiguities and confirms assignments.
Dihedral Angle Restraints: J-Coupling Analysis
Scalar or J-couplings, which cause the splitting of peaks in high-resolution spectra, provide invaluable information about dihedral angles via the Karplus relationship.[13][14]
-
Expertise & Experience: The three-bond coupling between the amide proton and the α-proton (³JHNα) is particularly informative. Its magnitude can be used to restrain the backbone dihedral angle φ. For example, a large ³JHNα value (~8-10 Hz) is indicative of an extended or β-sheet conformation, while a small value (~3-5 Hz) suggests an α-helical conformation. The unique stereochemistry of the aziridine ring will impose specific constraints on the vicinal coupling constants of its protons, providing direct insight into the ring's pucker and its orientation relative to the peptide backbone.
-
Data Acquisition: Acquire a high-resolution 1D ¹H spectrum or a 2D experiment like DQF-COSY with high digital resolution in the direct dimension.
-
Analysis: Measure the frequency difference (in Hz) between the split peaks of a multiplet.[15] For complex multiplets, specialized software may be required for accurate extraction.
-
Interpretation: Use the measured J-coupling values in the appropriate Karplus equation to calculate a range of allowed dihedral angles for use as restraints in structural calculations.
Hydrogen Bond Identification: Temperature Coefficients
Intramolecular hydrogen bonds are the defining feature of stable secondary structures like helices and β-sheets. Amide protons involved in such bonds are shielded from the solvent and exhibit a reduced sensitivity to temperature changes.
-
Trustworthiness: This is a self-validating system. By measuring the chemical shift of amide protons at different temperatures (e.g., in 5 K increments from 288 K to 318 K), one can calculate the temperature coefficient (dδ/dT in ppb/K). A coefficient less negative than -4.6 ppb/K is a strong indicator of a hydrogen-bonded proton.[16][17] Protons exposed to the solvent typically have coefficients more negative than this threshold.
Comparative Analysis: NMR vs. Alternative Techniques
While NMR is powerful for solution-state analysis, it is essential to understand its place relative to other structural biology techniques.
| Technique | Principle | Advantages for Aziridine Peptides | Limitations |
| NMR Spectroscopy | Measures nuclear spin properties in a magnetic field to derive distances, angles, and dynamics.[8][18] | Provides atomic-resolution structure in solution, mimicking physiological conditions. Can characterize conformational dynamics and flexibility.[6][7] | Limited by molecular size (practically < 50 kDa).[12] Requires relatively high sample concentration and purity.[9] |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine atomic coordinates. | Can provide very high-resolution static structures. No inherent size limit. | Requires well-ordered crystals, which can be difficult to obtain. The crystal structure may not represent the biologically relevant solution conformation.[19] |
| Molecular Dynamics (MD) | Computational simulation of atomic motions over time based on a force field.[20] | Can explore the entire conformational landscape and thermodynamic properties. Provides a dynamic view of the peptide. | Accuracy is highly dependent on the force field used. Requires significant computational resources. Does not use direct experimental data. |
An Integrated Workflow for High-Confidence Structure Determination
The most robust approach does not rely on a single method but integrates experimental NMR data with computational modeling. This synergy allows NMR data to guide the computational sampling toward physically realistic and experimentally validated conformations.[21][22][23]
Caption: Integrated workflow for peptide structure determination.
This diagram illustrates how distinct NMR experiments provide complementary restraints that are integrated into computational protocols to generate a high-confidence ensemble of solution-state conformations.
Visualizing Structural Constraints
The power of NMR lies in its ability to define the peptide's geometry using a network of constraints.
Caption: How NMR parameters define peptide structure.
Conclusion
The conformational analysis of aziridine-containing peptides requires a sophisticated, multi-faceted approach. NMR spectroscopy, through the combined application of NOESY/ROESY, J-coupling analysis, and temperature coefficient studies, provides an unparalleled view into their solution-state structures. While other techniques like X-ray crystallography and computational modeling offer valuable information, an integrated strategy that uses NMR data to guide and validate molecular dynamics simulations yields the most comprehensive and reliable picture of the conformational ensemble. For researchers in drug development, mastering this integrated workflow is essential for understanding the structure-activity relationships that govern the therapeutic potential of these unique peptides.
References
- Peptide Conformation Analysis Using an Integrated Bayesian Approach.
- Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. Methods in Molecular Biology.
-
Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. PubMed. [Link]
-
Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification. PubMed. [Link]
-
Current Computational Methods for Protein-peptide Complex Structure Prediction. Yang. [Link]
-
Using solution-phase NMR spectroscopy to study the folding and supramolecular assembly of conformationally constrained β-sheet peptides. ChemRxiv. [Link]
-
Aziridine-mediated Ligation and Site-Specific Modification of Unprotected Peptides. Journal of the American Chemical Society. [Link]
-
Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry. Journal of Chemical Information and Modeling. [Link]
-
Temperature-Dependent Solid-State NMR Proton Chemical-Shift Values and Hydrogen Bonding. The Journal of Physical Chemistry B. [Link]
-
De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy. PNAS. [Link]
-
Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society. [Link]
-
Peptide Conformation Analysis Using an Integrated Bayesian Approach. Journal of Chemical Theory and Computation. [Link]
-
Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. Scilit. [Link]
-
Peptide/Protein NMR. Zerbe/Bader. [Link]
-
Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. PMC - NIH. [Link]
-
Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. ResearchGate. [Link]
-
Peptide NMR Analysis Services. Triclinic Labs. [Link]
-
Temperature-Dependent Solid-State NMR Proton Chemical-Shift Values and Hydrogen Bonding. PMC - PubMed Central. [Link]
-
J-coupling. Wikipedia. [Link]
-
NOESY and ROESY. University of Missouri. [Link]
-
Mechanistic investigation of aziridine aldehyde-driven peptide macrocyclization: the imidoanhydride pathway. PMC - NIH. [Link]
-
Conformations and Hydrogen Bonding Properties of an Aziridinyl Peptide: X-ray Structure Analysis, Raman Spectroscopy and Theoretical Investigations. The Journal of Physical Chemistry A. [Link]
-
Structure Determination of Challenging Protein–Peptide Complexes Combining NMR Chemical Shift Data and Molecular Dynamics Simulations. PMC - NIH. [Link]
-
The Temperature Dependence of Hydrogen Bonds Is More Uniform in Stable Proteins: An Analysis of NMR h3 J NC′ Couplings in Four Different Protein Structures. MDPI. [Link]
-
Structural dependencies of protein backbone 2JNC′ couplings. PMC - PubMed Central. [Link]
-
J-Coupling. Weizmann Institute of Science. [Link]
-
J-Coupling (Scalar). Chemistry LibreTexts. [Link]
-
Analyzing Coupling Constants. Oregon State University. [Link]
-
Temperature-Dependent Solid-State NMR Proton Chemical-Shift Values and Hydrogen Bonding. ResearchGate. [Link]
-
Temperature-dependence of protein hydrogen bond properties as studied by high-resolution NMR. PubMed. [Link]
-
NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed. [Link]
-
NMR Investigation of the complexation of (S)-2-isopropyl-1-(o-nitrophenyl)sulfonyl)aziridine with -cyclodextrin. ResearchGate. [Link]
-
NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Request PDF. [Link]
-
High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. MDPI. [Link]
-
NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. OUCI. [Link]
-
Hydrogen-bond activation enables aziridination of unactivated olefins with simple iminoiodinanes. PMC - NIH. [Link]
-
Aziridine electrophiles in the functionalisation of peptide chains with amine nucleophiles. Royal Society of Chemistry. [Link]
Sources
- 1. Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification | Scilit [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. Aziridine-mediated ligation and site-specific modification of unprotected peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aziridine electrophiles in the functionalisation of peptide chains with amine nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chem.uzh.ch [chem.uzh.ch]
- 13. J-coupling - Wikipedia [en.wikipedia.org]
- 14. weizmann.ac.il [weizmann.ac.il]
- 15. Analyzing Coupling Constants [sites.science.oregonstate.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Temperature-Dependent Solid-State NMR Proton Chemical-Shift Values and Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview [ouci.dntb.gov.ua]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Computational Methods for Studying Conformational Behaviors of Cyclic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 21. Peptide Conformation Analysis Using an Integrated Bayesian Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Structure Determination of Challenging Protein–Peptide Complexes Combining NMR Chemical Shift Data and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to HPLC Purity Assessment of (2S)-1-Boc-aziridine-2-carboxylic Acid Peptides
Introduction
Peptides incorporating (2S)-1-Boc-aziridine-2-carboxylic acid are of significant interest in drug development and chemical biology. The aziridine ring, a strained three-membered heterocycle, serves as a potent electrophilic "warhead" for covalent modification of biological targets and as a synthetically versatile building block.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the aziridine nitrogen modulates its reactivity, making it a crucial component in synthetic strategies.[3]
However, the very feature that makes these peptides valuable—the strained, electrophilic aziridine ring—also presents a formidable challenge for analytical chemists tasked with assessing their purity. Standard High-Performance Liquid Chromatography (HPLC) methods, particularly those used for routine peptide analysis, can inadvertently induce degradation, leading to an inaccurate purity profile. This guide provides a comparative analysis of HPLC methodologies, grounded in the chemical principles governing the stability of the N-Boc-aziridine moiety, to enable researchers to develop robust, accurate, and self-validating purity assessment protocols.
The Core Analytical Challenge: Aziridine Ring Stability
The primary obstacle in the HPLC analysis of these peptides is the susceptibility of the aziridine ring to nucleophilic ring-opening, a reaction that can be catalyzed by acidic or basic conditions inherent to many chromatographic mobile phases.[4][5][6] The Boc group, being electron-withdrawing, increases the electrophilicity of the ring carbons, but the nitrogen lone pair's basicity is reduced, affecting its protonation behavior.[4]
Under typical acidic reversed-phase (RP-HPLC) conditions, the aziridine nitrogen can be protonated, forming a highly activated aziridinium ion. This intermediate is readily attacked by nucleophiles present in the mobile phase, such as water or the nitrile group of acetonitrile, leading to the formation of ring-opened impurities.[4][5] These are not impurities from the synthesis but rather analytical artifacts that obscure the true purity of the sample. Therefore, the primary goal of method development is to achieve separation while preserving the integrity of the analyte.
Caption: Potential mechanism for analyte degradation during HPLC analysis.
Comparative Analysis of HPLC Methodologies
The choice of HPLC method must be a deliberate balance between achieving high-resolution separation and maintaining the stability of the aziridine-containing peptide. We will compare the most relevant techniques and their key parameters.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC remains the primary technique for peptide purity analysis.[7][8] The critical choice lies in the column chemistry and, most importantly, the mobile phase modifier.
Mobile Phase Modifiers: TFA vs. Formic Acid
-
Trifluoroacetic Acid (TFA): Traditionally used in peptide analysis at 0.1% (v/v), TFA acts as an excellent ion-pairing agent, sharpening peaks and improving resolution.[9] However, with a pKa of ~0.23, it creates a highly acidic environment (pH < 2) that can aggressively promote the degradation of the aziridine ring. While some methods for aziridine-peptides have been published using acidic phosphate buffers (pH 2.1), caution is warranted.[1]
-
Formic Acid (FA): As a weaker acid (pKa ~3.77), 0.1% formic acid provides a less aggressive acidic environment (pH ~2.7).[9] This significantly reduces the risk of acid-catalyzed ring-opening, making it the preferred modifier for initial screening and for methods coupled with mass spectrometry (LC-MS). The trade-off can sometimes be slightly broader peaks compared to TFA, but analyte preservation is paramount.[9]
Column Selection
Standard C18 columns are the workhorse for peptide separations. Modern columns with advanced particle technologies offer superior performance.
-
Agilent AdvanceBio Peptide Plus / Waters ACQUITY UPLC BEH C18: These columns are designed to provide excellent peak shape and efficiency for peptide separations, even with MS-friendly mobile phases like formic acid.[9][10]
-
Waters ACQUITY UPLC CSH C18: Charged Surface Hybrid (CSH) technology provides enhanced peak shape for basic compounds under low-ionic-strength, acidic conditions, which can be beneficial for certain peptide sequences.[10][11]
Chiral HPLC
Assessing the enantiomeric purity is critical, as stereoisomers may have different biological activities and can be considered impurities.[12] This requires a chiral stationary phase (CSP).
-
Amylose- and Cellulose-based CSPs: Columns such as Chiralpak® ID and IF have demonstrated good selectivity for separating aziridine enantiomers.[13] These separations are typically performed in normal-phase or polar-organic modes (e.g., using hexane/isopropanol or acetonitrile/methanol mixtures), which avoids the harsh acidic aqueous conditions of RP-HPLC.
-
Cyclodextrin-based CSPs: These have also been successfully used for the gas chromatographic (GC) and HPLC separation of novel aziridines and may be applicable depending on the overall structure of the peptide.[13]
Method Comparison Summary
| Method/Parameter | Primary Application | Analyte Stability Risk | Resolution | MS Compatibility |
| RP-HPLC (0.1% FA) | Primary Purity Assay, Impurity ID | Low | Good to Excellent | Excellent |
| RP-HPLC (0.1% TFA) | High-Resolution Separation | High | Excellent | Poor (Signal Suppression) |
| Chiral HPLC | Enantiomeric Purity | Very Low (in NP mode) | Analyte-Dependent | Moderate to Good |
Recommended Protocols and Method Development
A robust analytical strategy should begin with a method that prioritizes analyte stability, followed by optimization for resolution and sensitivity.
Caption: Workflow for developing a self-validating HPLC purity method.
Protocol 1: General Purity Screening by UPLC-MS
This method is designed to be the first-pass analysis, prioritizing the prevention of on-column degradation and enabling mass confirmation of all observed peaks.
-
System: UPLC system coupled to a Q-TOF or Orbitrap Mass Spectrometer
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile
-
Gradient: 5% to 60% B over 15 minutes (adjust based on peptide hydrophobicity)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
Detection (UV): 214 nm and 220 nm[7]
-
Detection (MS): ESI Positive Mode, scan range m/z 300-2000
-
Sample Diluent: Mobile Phase A
Rationale:
-
Formic Acid: Minimizes the risk of acid-catalyzed ring-opening.[9]
-
UPLC with 1.7 µm particles: Provides high peak efficiency and resolution, compensating for any performance loss from using FA instead of TFA.
-
MS Detection: This is a self-validating step. The mass of the main peak must be confirmed to match the theoretical mass of the intact aziridine peptide. Any significant impurity peaks should be scrutinized; masses corresponding to the addition of water (+18 Da) or other nucleophiles are red flags for on-column degradation.
Protocol 2: Chiral Purity Analysis by HPLC
This method is for assessing the enantiomeric excess of the (2S)-aziridine moiety.
-
System: Standard HPLC with UV detector
-
Column: Chiralpak ID (amylose-based), 5 µm, 4.6 x 250 mm
-
Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized for the specific peptide.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection (UV): 220 nm
-
Sample Diluent: Mobile Phase
Rationale:
-
Normal Phase Chromatography: Avoids aqueous acidic conditions, ensuring the complete stability of the aziridine ring during analysis.
-
Chiral Stationary Phase: Provides the necessary enantioselective interactions to separate the (2S) and (2R) enantiomers.[13]
Conclusion
The successful and accurate purity assessment of this compound peptides by HPLC is achievable but requires a scientifically informed approach that prioritizes analyte stability. Simply applying standard peptide analysis protocols that use strong acids like TFA can generate misleading data due to artifactual impurity formation.
The recommended strategy is to employ reversed-phase UPLC with a mass spectrometry-compatible modifier like formic acid as the primary tool for purity assessment and impurity identification. This approach must be coupled with mass spectrometry to validate that the observed purity profile reflects the true composition of the sample rather than on-column degradation. For a complete characterization, orthogonal analysis using chiral HPLC is essential to confirm the enantiomeric integrity of the stereocenter. By adopting these self-validating methodologies, researchers can ensure the quality and reliability of their data in the development of these promising therapeutic and chemical biology agents.
References
-
Al-Hadedi, A. A. M., & Al-Zoubi, R. M. (2018). Ring opening of 2-acylaziridines by acid chlorides. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1145-1154. [Link]
-
Kuzmič, P., et al. (2018). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Semantic Scholar. [Link]
-
Ranjith, P., & Ha, H.-J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1269385. [Link]
-
Cherney, R. J., et al. (2021). Aziridine Opening via a Phenonium Ion Enables Synthesis of Complex Phenethylamine Derivatives. Organic Letters, 24(1), 282-286. [Link]
-
Ranjith, P., & Ha, H.-J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. National Center for Biotechnology Information. [Link]
-
Kim, S. H., et al. (2016). A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. Molecules, 21(3), 336. [Link]
-
Medicilon. (2023). Analysis Methods for Peptide-Related Impurities in Peptide Drugs. Medicilon. [Link]
-
Bell, R., & Pretre, J. (2023). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac Group. [Link]
-
Agilent Technologies. (2020). Analysis of a Synthetic Peptide and Its Impurities. Agilent. [Link]
-
Douša, M., et al. (2019). Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry. MethodsX, 6, 2125-2131. [Link]
-
Kiełbasiński, P., et al. (2022). Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds. Molecules, 27(21), 7205. [Link]
-
Lund University Publications. (2022). Creating a High-Throughput Workflow for Automated Peptide Characterization using LC-MS. Lund University. [Link]
-
Li, Y., et al. (2024). Aza-Prilezhaev Aziridination-Enabled Multidimensional Analysis of Isomeric Lipids via High-Resolution U-Shaped Mobility Analyzer-Mass Spectrometry. Poster Presentation. [Link]
-
BioPharmaSpec. (2023). Managing Product-Related Impurities in Synthetic Peptides. BioPharmaSpec. [Link]
-
Almac Group. (2023). Analytical method development for synthetic peptide for purity and impurities content by UHPLC. Almac Group. [Link]
-
National College of Ireland. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. NCIRL. [Link]
-
Gurnani, P., et al. (2016). Mechanistic investigation of aziridine aldehyde-driven peptide macrocyclization: the imidoanhydride pathway. Chemical Science, 7(3), 2265-2271. [Link]
-
Kumar, S., et al. (2023). Synthesis, Identification, and Docking Study of Novel Derivatives of Aziridine. Research Journal of Pharmacy and Technology, 16(11), 5283-5287. [Link]
-
ResearchGate. (2018). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. ResearchGate. [Link]
-
Stankevič, M., & Szymański, S. (2021). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. International Journal of Molecular Sciences, 22(18), 9861. [Link]
-
Frink, L. A., et al. (2015). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. Chromatographia, 78(23-24), 1611-1618. [Link]
-
Galonić, D. P., et al. (2005). Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification. Journal of the American Chemical Society, 127(20), 7359-7369. [Link]
-
Takayama, T., et al. (2015). Profiling of chiral and achiral carboxylic acid metabolomics: synthesis and evaluation of triazine-type chiral derivatization reagents for carboxylic acids by LC-ESI-MS/MS and the application to saliva of healthy volunteers and diabetic patients. Analytical and Bioanalytical Chemistry, 407(3), 1003-1014. [Link]
-
Waters Corporation. (2014). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Waters. [Link]
-
ResearchGate. (2005). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. ResearchGate. [Link]
-
Christensen, J. B., et al. (2012). Solid-phase route to Fmoc-protected cationic amino acid building blocks. Organic & Biomolecular Chemistry, 10(15), 3016-3025. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. rjptonline.org [rjptonline.org]
- 3. Aziridine Opening via a Phenonium Ion Enables Synthesis of Complex Phenethylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioorg.org [bioorg.org]
- 5. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 7. Analysis Methods for Peptide-Related Impurities in Peptide Drugs [creative-peptides.com]
- 8. almacgroup.com [almacgroup.com]
- 9. agilent.com [agilent.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. lcms.cz [lcms.cz]
- 12. biopharmaspec.com [biopharmaspec.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide: (2S)-1-Boc-aziridine-2-carboxylic Acid vs. Proline in the Induction of Peptide Turns
Introduction: The Critical Role of Turns in Peptide Therapeutics
In the intricate world of peptide science, the ability to control and predict three-dimensional structure is paramount to function. Peptide turns, compact structures that reverse the direction of the polypeptide chain, are not mere structural curiosities; they are critical determinants of biological activity, receptor binding affinity, and metabolic stability. The strategic induction of these turns is a cornerstone of rational drug design, transforming flexible, proteolytically susceptible peptides into constrained, potent therapeutic candidates.
Proline, the only proteinogenic secondary amino acid, is nature's preeminent tool for inducing turns. Its unique cyclic structure restricts the peptide backbone, favoring conformations that initiate turns and disrupt secondary structures like alpha-helices and beta-sheets. However, the very ubiquity of proline in natural systems can also be a limitation. The search for novel peptide-based therapeutics has spurred the exploration of non-natural amino acids that can mimic or even surpass proline's turn-inducing capabilities, offering unique structural and functional advantages.
This guide provides an in-depth comparison of (2S)-1-Boc-aziridine-2-carboxylic acid (Azy), a highly constrained proline analogue, and proline itself in the context of inducing peptide turns. We will delve into their structural nuances, the conformational constraints they impose, and the resulting impact on peptide properties, supported by available experimental data and established methodologies.
Structural and Conformational Analysis
Proline: The Gold Standard
The five-membered pyrrolidine ring of proline significantly restricts the peptide backbone's phi (φ) torsion angle to a narrow range, typically around -60° to -75°. This inherent rigidity reduces the entropic penalty of folding into a turn conformation. Furthermore, the lack of an amide proton on the proline nitrogen prevents it from acting as a hydrogen bond donor, often disrupting helical structures and promoting turn formation. Proline can also undergo cis-trans isomerization of the X-Pro peptide bond, a phenomenon that plays a crucial role in protein folding and function. The trans conformation is generally favored, but the cis conformation is significantly more accessible than in non-prolyl peptide bonds and is often found at the i+1 position of β-turns.
This compound: A Highly Strained Analogue
This compound incorporates a three-membered aziridine ring, representing a significant increase in ring strain compared to proline's five-membered ring. This high degree of strain is expected to impose even more severe constraints on the peptide backbone, although a wealth of direct comparative data on its turn-inducing properties is still emerging.
Computational studies on the related four-membered ring analogue, L-azetidine-2-carboxylic acid (Aze), have shown that while its overall conformational preferences are similar to proline, peptides containing Aze can be somewhat more flexible[1]. This increased flexibility is attributed to a decrease in repulsive noncovalent interactions between the ring atoms and neighboring residues. Extrapolating this trend to the even more strained three-membered ring of Azy suggests a complex interplay between ring strain and local steric interactions that will dictate the resulting peptide conformation. The X-ray crystal structure of a tripeptide containing an aziridine-2,3-dicarboxylic acid derivative revealed a distinct hydrogen bonding network, highlighting the unique structural contributions of the aziridine ring[2].
Performance in Inducing Peptide Turns: A Comparative Overview
While direct head-to-head comparisons of Azy and proline in the same peptide sequence are limited in the literature, we can infer their potential performance based on their structural characteristics and data from related analogues.
| Feature | Proline | This compound |
| Ring Size | 5-membered | 3-membered |
| Ring Strain | Lower | High |
| Phi (φ) Angle Restriction | Highly restricted (~-60° to -75°) | Expected to be even more restricted |
| Cis/Trans Isomerization | Readily occurs, influences turn type | Less characterized, high strain may favor specific isomers |
| Turn Induction | Well-established β-turn inducer | Hypothesized to be a potent turn inducer |
| Chemical Reactivity | Generally stable | Electrophilic ring susceptible to nucleophilic attack[2][3] |
Diagram: Idealized Peptide Beta-Turn Structures
Caption: Idealized representation of a β-turn induced by Proline versus a hypothetical turn induced by this compound (Azy).
Experimental Protocols
Peptide Synthesis and Purification
The incorporation of both proline and Azy into peptides is achievable through standard solid-phase peptide synthesis (SPPS). However, the synthesis of Azy-containing peptides presents unique challenges.
Diagram: Workflow for SPPS of Azy-Containing Peptides
Caption: A generalized workflow for the solid-phase synthesis of peptides containing this compound.
Key Considerations for Azy-Containing Peptide Synthesis:
-
Coupling: Due to potential steric hindrance, stronger coupling reagents like HATU may be beneficial for incorporating the Azy residue.
-
Deprotection: The deprotection of Azy-containing peptides, particularly the Boc group on the aziridine nitrogen and the final cleavage from the resin, can be challenging. The high reactivity of the aziridine ring can lead to side reactions and instability, especially under strongly acidic conditions[4]. Careful optimization of cleavage cocktails and purification conditions is crucial. It has been noted that fully deprotected aziridine-containing peptides can exhibit sequence-dependent instability[5][6].
Structural Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state conformation of peptides.
Step-by-Step Protocol for NMR Analysis:
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D2O, DMSO-d6) to a concentration of 1-5 mM.
-
1D 1H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and general spectral features.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a given amino acid's spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation. Key NOEs for turn identification include those between the alpha proton of residue i and the amide proton of residue i+1 (dαN(i, i+1)), and between the amide proton of residue i and the amide proton of residue i+1 (dNN(i, i+1)).
-
Structure Calculation: Use the distance restraints from NOESY data, along with any dihedral angle restraints from coupling constants, to calculate a family of 3D structures using software such as CYANA, Xplor-NIH, or CNS.
Beyond Turn Induction: Additional Considerations
Enzymatic Stability
A primary motivation for inducing turns in peptides is to enhance their resistance to enzymatic degradation. Proline-containing peptides often exhibit increased stability due to the conformational constraints imposed by the pyrrolidine ring. While direct comparative studies are scarce, it is plausible that the highly constrained nature of the Azy residue could confer even greater proteolytic resistance. However, it's important to note that the introduction of non-natural amino acids, such as D-amino acids, has been shown to significantly delay peptide degradation by proteases[7].
Cell Permeability
For peptides targeting intracellular components, the ability to cross the cell membrane is critical. Cell permeability is a complex property influenced by factors such as size, charge, lipophilicity, and the ability to form intramolecular hydrogen bonds to shield polar groups from the hydrophobic membrane interior[8][9]. The rigid turn induced by proline or Azy can facilitate the formation of a conformation that favors membrane translocation by masking backbone amides. The inclusion of unnatural and N-methylated amino acids is a known strategy to enhance the cell permeability of cyclic peptides[9].
The Reactive Nature of the Aziridine Ring
A key differentiator of Azy from proline is the electrophilic nature of the aziridine ring, which can act as a "warhead" for covalent modification. The strained three-membered ring is susceptible to nucleophilic attack, particularly by thiols such as the cysteine residues in enzyme active sites[2]. This reactivity has been exploited to design irreversible enzyme inhibitors[3]. This dual functionality—as both a structural constraint and a reactive handle—makes Azy a versatile tool in chemical biology and drug discovery.
Conclusion
Proline remains the foundational building block for inducing turns in peptides, with its conformational effects being well-understood and predictable. This compound emerges as a compelling, albeit more synthetically challenging, alternative. Its highly strained three-membered ring is poised to offer even greater conformational restriction, potentially leading to more rigidly defined turn structures. While a comprehensive body of direct comparative data is still needed to fully elucidate its turn-inducing prowess relative to proline, the unique combination of extreme conformational constraint and inherent chemical reactivity makes Azy a powerful tool for the design of next-generation peptide therapeutics. Researchers and drug developers are encouraged to consider both the potential benefits and the synthetic nuances when selecting the optimal turn-inducing residue for their specific application.
References
-
Börner, R., Giefing, C., Sieler, J., & Burger, K. (2003). Conformation and Hydrogen Bonding Properties of an Aziridinyl Peptide: X-ray Structure Analysis, Raman Spectroscopy and Theoretical Investigations. The Journal of Physical Chemistry A, 107(48), 10345–10352. [Link]
-
Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951–959. [Link]
-
Kuzmič, P., et al. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Acta Chimica Slovenica, 69(2), 261-270. [Link]
-
Hewitt, W. M., et al. (2023). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. bioRxiv. [Link]
-
Reznik, S. E., & El-Sayed, M. A. (2014). Membrane Permeation of a Peptide: It is Better to be Positive. The journal of physical chemistry. B, 118(19), 5056–5061. [Link]
-
Hewitt, W. M., et al. (2023). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. ResearchGate. [Link]
-
Yudin, A. K. (2017). Solid-phase synthesis, cyclization, and site-specific functionalization of aziridine-containing tetrapeptides. Nature protocols, 12(6), 1183–1195. [Link]
-
Nielsen, D. S., et al. (2020). Membrane Permeability in a Large Macrocyclic Peptide Driven by a Saddle-Shaped Conformation. Journal of the American Chemical Society, 142(4), 1837–1849. [Link]
-
Zouikri, M., et al. (1998). Azaproline as a beta-turn-inducer residue opposed to proline. Journal of peptide research, 52(1), 19–26. [Link]
-
Bowers Laboratory. Peptide Cell Permeability. University of North Carolina. [Link]
-
Galonić, D. P., et al. (2005). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. Journal of the American Chemical Society, 127(21), 7359–7369. [Link]
-
Felix, A. M., et al. (1988). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International journal of peptide and protein research, 31(2), 209–219. [Link]
-
Schirmeister, T., et al. (2000). Aziridinyl peptides as inhibitors of cysteine proteases: effect of a free carboxylic acid function on inhibition. Bioorganic & medicinal chemistry, 8(6), 1281–1291. [Link]
-
Watson, A. J. A., et al. (2015). Aziridine electrophiles in the functionalisation of peptide chains with amine nucleophiles. Organic & Biomolecular Chemistry, 13(31), 8476–8480. [Link]
-
Thamm, P., & Moroder, L. (2009). 9.2 Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, p. 59. [Link]
-
Li, Y., et al. (2022). In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases. Signal Transduction and Targeted Therapy, 7(1), 147. [Link]
-
GenScript. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
-
Kuzmič, P., et al. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. ResearchGate. [Link]
-
Kuzmič, P., et al. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Semantic Scholar. [Link]
-
Rubini, E., et al. (2024). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). Toxicology, 510, 153999. [Link]
-
Wang, Y., et al. (2023). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. International Journal of Molecular Sciences, 24(21), 15822. [Link]
-
Lelo, A., et al. (2018). Two consecutive aza-amino acids in peptides promote stable β-turn formation in water. Organic & Biomolecular Chemistry, 16(34), 6273–6277. [Link]
-
D'Errico, S., et al. (2022). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 23(19), 11624. [Link]
-
Korn, A., Rudolph-Böhner, S., & Moroder, L. (1994). On the synthesis of (2S)-aziridine-2-carboxylic acid containing peptides. Tetrahedron, 50(6), 1717-1730. [Link]
-
Isbell, T. S., et al. (2014). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. Current protocols in chemical biology, 6(3), 157–180. [Link]
Sources
- 1. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aziridinyl peptides as inhibitors of cysteine proteases: effect of a free carboxylic acid function on inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sci-hub.st [sci-hub.st]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
The Aziridine Advantage: A Comparative Guide to (2S)-1-Boc-aziridine-2-carboxylic Acid in Peptide and Drug Design
For researchers, scientists, and drug development professionals, the quest for novel therapeutics with enhanced stability, specificity, and efficacy is a perpetual challenge. The incorporation of non-natural amino acids (UAAs) into peptides has emerged as a powerful strategy to overcome the inherent limitations of their natural counterparts. Among the diverse arsenal of UAAs, (2S)-1-Boc-aziridine-2-carboxylic acid stands out as a versatile building block offering a unique combination of conformational constraint and latent electrophilicity. This guide provides an in-depth technical comparison of the advantages of this aziridine-containing amino acid over other classes of UAAs, supported by experimental insights and protocols.
The strategic replacement of proteinogenic amino acids with UAAs can dramatically improve the drug-like properties of peptides, addressing issues such as poor metabolic stability and lack of defined secondary structure.[1][2] While various UAAs, including N-methylated, α-methylated, and β-amino acids, have been developed to tackle these challenges, this compound offers a distinct set of attributes that make it a compelling choice for peptide and peptidomimetic design.
The Triad of Advantages: Conformational Rigidity, Enhanced Stability, and Site-Specific Functionalization
The core advantages of incorporating this compound into a peptide sequence can be categorized into three key areas:
-
Conformational Rigidity as a β-Turn Mimetic: The strained three-membered ring of the aziridine moiety imparts significant conformational constraints on the peptide backbone. This rigidity is particularly effective in inducing β-turn structures, which are critical recognition motifs in many biological processes.[3][4] Unlike proline, another well-known β-turn inducer, the aziridine ring offers a different set of dihedral angle preferences, providing medicinal chemists with a broader toolkit for sculpting peptide conformations.
-
Enhanced Proteolytic Stability: A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in vivo. The introduction of UAAs can sterically hinder the approach of proteases, thereby increasing the peptide's half-life. While direct comparative studies are limited, the conformational constraints imposed by the aziridine ring are expected to contribute to enhanced resistance to enzymatic degradation, a feature commonly observed with other conformationally restricted amino acids.[5][6]
-
Unique Latent Electrophilicity for Covalent Modification: The most distinctive feature of aziridine-2-carboxylic acid is its inherent electrophilicity. The strained ring is susceptible to nucleophilic attack, particularly by soft nucleophiles like thiols. This reactivity can be harnessed for site-selective and stereoselective modifications of peptides, allowing for the convergent synthesis of complex bioconjugates such as glycopeptides and lipopeptides.[7] Furthermore, this electrophilic nature can be exploited to design covalent inhibitors that form a permanent bond with a target protein, often leading to increased potency and duration of action.
Comparative Analysis with Other Non-Natural Amino Acids
To fully appreciate the advantages of this compound, a comparison with other commonly used UAAs is essential.
| Non-Natural Amino Acid Class | Primary Advantage | Limitations |
| This compound | Conformational constraint (β-turn mimicry), latent electrophilicity for covalent modification, enhanced stability. | Synthesis and deprotection can be challenging; potential for off-target reactivity.[8][9] |
| N-Methylated Amino Acids | Increased proteolytic stability, improved membrane permeability. | Can disrupt hydrogen bonding networks crucial for receptor binding; may alter conformation unpredictably.[10][11] |
| α-Methylated Amino Acids | High degree of conformational restriction, favoring helical structures. | Can be too rigid, preventing adoption of the bioactive conformation; synthesis can be complex.[12] |
| β-Amino Acids | Enhanced proteolytic stability, ability to form novel secondary structures (β-peptides). | Can significantly alter the peptide backbone, potentially disrupting receptor recognition. |
| Proline Analogs (e.g., Azaproline) | Strong β-turn induction. | Limited to inducing specific types of turns; lacks the reactive handle of the aziridine.[3][4] |
Experimental Workflows and Protocols
The successful application of this compound hinges on robust synthetic and analytical methodologies. Below are key experimental workflows and protocols.
Workflow for Peptide Synthesis and Modification
Caption: Workflow for the synthesis, modification, and analysis of aziridine-containing peptides.
Protocol 1: Solid-Phase Synthesis of an Aziridine-Containing Peptide
This protocol outlines the manual solid-phase peptide synthesis (SPPS) of a model peptide containing (2S)-aziridine-2-carboxylic acid using Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
(2S)-1-Fmoc-3-(triphenylmethyl)aziridine-2-carboxylic acid (Fmoc-Azy(Trt)-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
20% (v/v) piperidine in dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate a solution of the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Incorporation of Fmoc-Azy(Trt)-OH: Couple Fmoc-Azy(Trt)-OH using the same procedure as other amino acids.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Proteolytic Stability Assay
This protocol describes a general method for assessing the stability of a peptide in human serum.
Materials:
-
Purified peptide
-
Human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% TFA
-
LC-MS system
Procedure:
-
Peptide Incubation:
-
Prepare a stock solution of the peptide in PBS.
-
Incubate the peptide at a final concentration of 100 µM in 50% human serum at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.
-
-
Protein Precipitation:
-
Quench the enzymatic degradation and precipitate serum proteins by adding three volumes of cold ACN with 0.1% TFA.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
-
LC-MS Analysis:
-
Analyze the supernatant by LC-MS to quantify the amount of remaining intact peptide.
-
Calculate the peptide half-life by plotting the percentage of intact peptide versus time and fitting the data to a first-order decay model.[13]
-
Protocol 3: Conformational Analysis by NMR Spectroscopy
This protocol provides a general workflow for the conformational analysis of an aziridine-containing peptide using 2D NMR spectroscopy.
Materials:
-
Lyophilized purified peptide
-
Deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the peptide in the chosen deuterated solvent to a concentration of 1-5 mM.
-
NMR Data Acquisition:
-
Acquire a series of 2D NMR spectra, including:
-
TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which provide distance restraints for structure calculation.[14][15]
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Useful for molecules with intermediate correlation times.
-
-
-
Data Processing and Analysis:
-
Process the NMR spectra using appropriate software.
-
Assign the proton resonances sequentially.
-
Identify and quantify NOE/ROE cross-peaks.
-
-
Structure Calculation:
-
Use the distance restraints derived from NOESY/ROESY spectra, along with any dihedral angle restraints from coupling constants, to calculate a family of 3D structures using molecular dynamics and simulated annealing protocols.
-
Analyze the resulting ensemble of structures to determine the predominant conformation(s) in solution.
-
Case Study: Covalent Inhibition of Cysteine Proteases
The electrophilic nature of the aziridine ring has been effectively utilized in the design of irreversible inhibitors of cysteine proteases. In this context, the aziridine-containing peptide acts as a "warhead," where the active site cysteine residue of the protease attacks the aziridine ring, leading to its opening and the formation of a covalent bond. This mechanism has been shown to be highly efficient, with the aziridine moiety being significantly more reactive towards thiols than traditional electrophiles like N-ethylmaleimide.[10]
Caption: Mechanism of covalent inhibition of a cysteine protease by an aziridine-containing peptide.
Conclusion
This compound offers a unique and powerful set of advantages for the design of advanced peptides and peptidomimetics. Its ability to induce β-turn conformations provides a means to pre-organize the peptide backbone for optimal receptor binding. The inherent stability of the aziridine-modified peptide backbone against proteolytic degradation addresses a key liability of peptide therapeutics. Most significantly, its latent electrophilicity opens up avenues for site-selective modification and the development of potent covalent inhibitors. While the synthesis and handling of aziridine-containing peptides require careful consideration, the potential benefits in terms of improved potency, stability, and novel mechanisms of action make this compound a valuable and versatile tool for researchers, scientists, and drug development professionals.
References
- V. J. Hruby, "Conformational restrictions of biologically active peptides via amino acid side chain groups," Life Sciences, vol. 31, no. 3, pp. 189-199, 1982.
-
B. V. V. Prasad et al., "Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery," Journal of Medicinal Chemistry, 2024.[1]
-
A. K. Mandal et al., "Unnatural Amino Acids in Peptide Synthesis: A Technical Guide to Expanding Chemical Diversity and Therapeutic Potential," BenchChem, 2025.[2]
-
A. Korn, S. Rudolph-Böhner, and L. Moroder, "On the synthesis of (2S)-aziridine-2-carboxylic acid containing peptides," Tetrahedron, vol. 50, no. 6, pp. 1717-1730, 1994.[8]
- D. M. P. Galonić et al., "Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification," Journal of the American Chemical Society, vol. 127, no. 20, pp. 7359-7369, 2005.
-
A. Huerta et al., "Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties," Journal of Peptide Science, vol. 25, no. 1, p. e3128, 2019.[13]
-
A. V. St. Amant et al., "Degradation of peptide drugs by immobilized digestive proteases," Journal of Pharmaceutical and Biomedical Analysis, vol. 16, no. 2, pp. 247-257, 1997.[16]
-
C. A. Gelfand, "How to check the stability of a small purified peptide in human serum?," ResearchGate, 2017.[17]
-
U. Langel, Ed., Serum Stability of Peptides. Springer, 2010.[18]
-
S. A. W. Gruner et al., "Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses," Frontiers in Immunology, vol. 12, p. 642502, 2021.[12]
-
Y. Yao et al., "Advances in the stability challenges of bioactive peptides and improvement strategies," Food Chemistry, vol. 393, p. 133411, 2022.[5]
-
A. M. Dias and C. T. Andre, "Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications," International Journal of Molecular Sciences, vol. 24, no. 12, p. 10034, 2023.[19]
-
A. A. A. Al-Masri et al., "Strategies for Improving Peptide Stability and Delivery," Pharmaceutics, vol. 14, no. 3, p. 557, 2022.[6]
- A. A. Al-Masri et al., "Strategies for Improving Peptide Stability and Delivery," Pharmaceutics, vol. 14, no. 3, p. 557, 2022.
- D. M. P. Galonić et al., "Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification," Journal of the American Chemical Society, vol. 127, no. 20, pp. 7359-7369, 2005.
-
BenchChem, "A Comparative Guide to NMR Spectroscopy for Conformational Analysis of N-methylated Peptides," 2025.[20]
-
M. G. D. D. Roncal et al., "Analytical methods for the investigation of enzyme-catalyzed degradation of polyethylene terephthalate," FEBS Journal, vol. 286, no. 15, pp. 2917-2936, 2019.[21]
-
P. Kuzmič et al., "The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides," Acta Chimica Slovenica, vol. 69, no. 1, pp. 261-270, 2022.[9]
-
M. Newcomb et al., "Peculiar Stability of Amino Acids and Peptides from a Radical Perspective," Journal of the American Chemical Society, vol. 131, no. 30, pp. 10611-10622, 2009.[22]
-
C. Alemán et al., "Integrating the intrinsic conformational preferences of non-coded α-amino acids modified at the peptide bond into the NCAD database," Physical Chemistry Chemical Physics, vol. 13, no. 35, pp. 15994-16006, 2011.[23]
-
J. T. Starr et al., "A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory," ChemRxiv, 2024.[14]
-
M. Zouikri et al., "Azaproline as a β-turn-inducer residue opposed to proline," Journal of Peptide Research, vol. 52, no. 1, pp. 19-26, 1998.[3]
-
C. B. Post, "Exchange-transferred NOE spectroscopy and bound ligand structure determination," Current Opinion in Structural Biology, vol. 13, no. 5, pp. 581-588, 2003.[15]
-
J. Keller et al., "High-Affinity and Proteolytically Stable Peptidic Fluorescent NTS1R Ligands," Journal of Medicinal Chemistry, vol. 64, no. 18, pp. 13615-13629, 2021.[24]
-
M. Zouikri et al., "Azaproline as a β-turn-inducer residue opposed to proline," Journal of Peptide Research, vol. 52, no. 1, pp. 19-26, 1998.[4]
-
M. Oki et al., "13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions," Bulletin of the Chemical Society of Japan, vol. 72, no. 1, pp. 159-165, 1999.[25]
-
S. H. Kim et al., "¹H NMR spectra of cis-aziridine (A) and trans-aziridine (B) model...," ResearchGate, 2020.[26]
-
O. Zerbe and R. Bader, "Peptide/Protein NMR," ETH Zurich.[27]
-
T. B. Thomsen et al., "A new continuous assay for quantitative assessment of enzymatic degradation of poly(ethylene terephthalate) (PET)," Biotechnology Journal, vol. 16, no. 11, p. 2100293, 2021.[28]
-
A. Korn, S. Rudolph-Böhner, and L. Moroder, "On The Synthesis of (2S)-Aziridine-2-Carboxylic Acid Containing _ Peptides," Tetrahedron, vol. 50, no. 6, pp. 1717-1730, 1994.[29]
- P. Kuzmič et al., "The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides," Acta Chimica Slovenica, vol. 69, no. 1, pp. 261-270, 2022.
-
S. J. Lee et al., "Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability," Journal of the American Chemical Society, vol. 135, no. 39, pp. 14758-14770, 2013.[30]
-
A. M. Hart et al., "Spectrophotometric-Based Assay to Quantify Relative Enzyme-Mediated Degradation of Commercially Available Bioplastics," International Journal of Molecular Sciences, vol. 24, no. 11, p. 9213, 2023.[31]
-
M. D. Chrzanowska and J. R. S. V. Wasyl, "N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds," Beilstein Journal of Organic Chemistry, vol. 15, pp. 1774-1801, 2019.[32]
-
T. Kajihara et al., "Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases," Nature Chemistry, vol. 14, no. 9, pp. 1044-1052, 2022.[10]
-
D. C. H. H. Rienzo et al., "Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems," Italian Journal of Biochemistry, vol. 27, no. 2, pp. 71-84, 1978.[33]
-
D. M. P. Galonić et al., "Aziridine electrophiles in the functionalisation of peptide chains with amine nucleophiles," Organic & Biomolecular Chemistry, vol. 13, no. 29, pp. 7897-7901, 2015.[34]
-
A. Žukauskaitė et al., "Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications," Amino Acids, vol. 41, no. 3, pp. 541-558, 2011.[35]
-
S. J. Zustiak et al., "Enzymatic degradation varies between different cross-linking peptides...," ResearchGate, 2013.[36]
-
S. Sharma et al., "Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs," eScholarship, 2021.[37]
- D. M. P. Galonić and D. Y. Gin, "Aziridine-mediated ligation and site-specific modification of unprotected peptides," Journal of the American Chemical Society, vol. 126, no. 40, pp. 12712-12713, 2004.
-
ACD/Labs, "Conformational Analysis of Peptidomimetic Drug Leads by NMR," YouTube, 2024.[38]
-
Advanced ChemBlocks, "this compound,".[39]
- A. Žukauskaitė et al., "Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications," Amino Acids, vol. 41, no. 3, pp. 541-558, 2011.
-
I. C. P. Smith et al., "Spectral Assignment and Conformational Analysis of Cyclic Peptides by Carbon-13 Nuclear Magnetic Resonance," The Journal of Biological Chemistry, vol. 247, no. 24, pp. 8183-8192, 1972.[40]
-
V. J. Hruby et al., "Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides," in Melanocortin Receptors, Humana Press, 2016, pp. 167-194.[11]
-
J. T. Starr et al., "Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants," The Plant Journal, vol. 120, no. 6, pp. 2904-2918, 2024.[41]
-
BOC Sciences, "Application of Organic Synthesis in New Drug Discovery,".[]
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Azaproline as a beta-turn-inducer residue opposed to proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sci-hub.st [sci-hub.st]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses [frontiersin.org]
- 13. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 15. purdue.edu [purdue.edu]
- 16. Degradation of peptide drugs by immobilized digestive proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 19. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Analytical methods for the investigation of enzyme‐catalyzed degradation of polyethylene terephthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Integrating the intrinsic conformational preferences of non-coded α-amino acids modified at the peptide bond into the NCAD database - PMC [pmc.ncbi.nlm.nih.gov]
- 24. High-Affinity and Proteolytically Stable Peptidic Fluorescent NTS1R Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. chem.uzh.ch [chem.uzh.ch]
- 28. orbit.dtu.dk [orbit.dtu.dk]
- 29. electronicsandbooks.com [electronicsandbooks.com]
- 30. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Spectrophotometric-Based Assay to Quantify Relative Enzyme-Mediated Degradation of Commercially Available Bioplastics | MDPI [mdpi.com]
- 32. BJOC - N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds [beilstein-journals.org]
- 33. Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Aziridine electrophiles in the functionalisation of peptide chains with amine nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
- 37. escholarship.org [escholarship.org]
- 38. youtube.com [youtube.com]
- 39. This compound 97% | CAS: 1315000-92-0 | AChemBlock [achemblock.com]
- 40. researchgate.net [researchgate.net]
- 41. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Stereochemical Integrity: The Case of (2S)-1-Boc-aziridine-2-carboxylic Acid Incorporation
For: Researchers, scientists, and drug development professionals.
The incorporation of strained ring systems, such as aziridines, into peptides and other complex molecules is a powerful strategy for developing novel therapeutics and chemical probes.[1][2] (2S)-1-Boc-aziridine-2-carboxylic acid is a particularly valuable building block, offering a unique combination of a chiral center and an electrophilic aziridine ring for subsequent modifications.[3][4] However, the inherent ring strain and the conditions employed during synthesis can pose a significant risk to the stereochemical integrity of the chiral center at the C2 position. This guide provides an in-depth comparison of analytical techniques to validate the stereochemistry after incorporating this building block, ensuring the enantiomeric purity of the final product.
The primary concern during the incorporation of this compound is epimerization, the inversion of the stereocenter, which can lead to a mixture of diastereomers with potentially different biological activities.[5] This is a critical consideration in drug development, where enantiomeric purity is paramount.[6] Several factors can contribute to epimerization during peptide synthesis, including the choice of coupling reagents, reaction temperature, and solvent polarity.[5][7][8]
Comparative Analysis of Validation Techniques
The accurate determination of enantiomeric excess (ee) is crucial for validating the stereochemical integrity of the incorporated aziridine moiety.[9] Several analytical methods are available, each with distinct advantages and limitations.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP).[10] | High resolution and accuracy, applicable to a wide range of compounds.[10][11] | Requires method development for each analyte, can be time-consuming.[12] | Quantitative analysis of enantiomeric purity in final products and reaction mixtures. |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase. | High efficiency and sensitivity for volatile compounds. | Limited to thermally stable and volatile analytes; derivatization may be necessary.[13] | Analysis of volatile aziridine derivatives or after derivatization to enhance volatility. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to induce chemical shift differences between enantiomers.[14][15][16] | Rapid analysis, provides structural information.[17] | Lower sensitivity compared to chromatographic methods, may require specialized reagents.[14][15] | Rapid screening of reaction conditions and qualitative assessment of stereochemical integrity. |
| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral molecule. | Simple and non-destructive. | Less sensitive for determining high enantiomeric excess, requires a known standard of the pure enantiomer. | Quick check for the presence of a chiral compound, but not for precise ee determination. |
Expert Insight: While all methods have their place, Chiral HPLC is generally the gold standard for the quantitative determination of enantiomeric excess due to its high accuracy and reproducibility.[18] For rapid, qualitative assessments during reaction optimization, NMR spectroscopy with chiral solvating agents can be a powerful tool.
Experimental Protocols
This protocol outlines a general approach. Specific column and mobile phase conditions will need to be optimized for the particular peptide.
1. Sample Preparation:
- Dissolve a small amount (e.g., 1 mg) of the purified peptide in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
- Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
- HPLC System: A standard HPLC system with a UV detector is sufficient.
- Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives, have shown good selectivity for aziridine compounds.[11][13] A common choice is a Chiralpak® or Chiralcel® column.
- Mobile Phase: A mixture of a nonpolar solvent (e.g., heptane or hexane) and an alcohol (e.g., isopropanol or ethanol) is typically used for normal-phase chromatography.[12] The exact ratio will need to be optimized to achieve good separation.
- Flow Rate: Typically 0.5 - 1.0 mL/min.
- Column Temperature: Ambient or controlled (e.g., 25 °C).
- Detection: UV detection at a wavelength where the peptide has significant absorbance (e.g., 210-220 nm).
3. Data Analysis:
- Inject a small volume (e.g., 5-10 µL) of the sample.
- Identify the peaks corresponding to the two diastereomers.
- Calculate the enantiomeric excess (ee) using the peak areas (A) of the two enantiomers:
- ee (%) = [(Amajor - Aminor) / (Amajor + Aminor)] x 100
Causality Behind Experimental Choices: The choice of a polysaccharide-based CSP is based on its proven ability to resolve a wide range of chiral compounds through various interactions, including hydrogen bonding and dipole-dipole interactions. The normal-phase mobile phase is often preferred for these columns to enhance these interactions and achieve better separation.
This method is suitable for a rapid assessment of stereochemical integrity.
1. Sample Preparation:
- Dissolve approximately 5-10 mg of the peptide in a deuterated solvent (e.g., CDCl3 or CD3CN).
- Acquire a standard 1H NMR spectrum.
2. Addition of Chiral Solvating Agent (CSA):
- Add a small amount of a suitable CSA, such as (R)-(-)- or (S)-(+)-1,1'-Bi-2-naphthol (BINOL), to the NMR tube. The optimal molar ratio of CSA to analyte will need to be determined empirically, but a 1:1 ratio is a good starting point.
- Gently mix the sample.
3. NMR Data Acquisition and Analysis:
- Acquire another 1H NMR spectrum.
- Look for the splitting of signals that are close to the chiral center of the aziridine moiety. The presence of two sets of signals for a particular proton indicates the presence of both diastereomers.
- The ratio of the integrals of the separated signals can provide an estimation of the diastereomeric ratio.
Trustworthiness of Protocols: These protocols are based on well-established analytical principles. The chiral HPLC method, when properly validated, provides a self-validating system through the clear separation of enantiomers. NMR with a CSA offers a confirmatory, albeit less quantitative, method.
Potential Pitfalls and Mitigation Strategies
-
Ring-Opening of the Aziridine: The aziridine ring is susceptible to nucleophilic attack, especially when activated by an electron-withdrawing group like Boc.[19][20] This can occur during the synthesis or even during analysis. Careful control of pH and avoidance of strong nucleophiles is crucial.
-
Stability of the Boc Group: The Boc protecting group is generally stable under basic conditions but is labile to acid.[21][22] Care must be taken during workup and purification to avoid premature deprotection.
-
Epimerization during Peptide Coupling: The activation of the carboxylic acid for peptide bond formation can lead to the formation of an oxazolone intermediate, which is prone to epimerization.[5] Using coupling reagents known to suppress epimerization, such as those based on HOBt or HOAt, and maintaining low reaction temperatures can minimize this side reaction.[7]
Visualization of the Validation Workflow
Caption: Workflow for validating the stereochemical integrity of peptides containing this compound.
References
- A Comparative Guide to Chiral HPLC Methods for Resolving (S)-Aziridine-2-Carboxylic Acid Enantiomers - Benchchem. (n.d.).
- Frink, L. A., et al. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. ResearchGate.
- Khan, M. A. M. (n.d.). DEVELOPMENT, CHARACTERIZATION AND APPLICATION OF CHIRAL STATIONARY PHASES. MavMatrix.
- Danishefsky, S. J., et al. (2005). Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification. Journal of the American Chemical Society, 127(20), 7359-69.
- (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. International Journal of Pharmaceutical Sciences and Research.
- Korn, A., Rudolph-Böhner, S., & Moroder, L. (1994). On the synthesis of (2S)-aziridine-2-carboxylic acid containing peptides. Tetrahedron, 50(6), 1717–1730.
- (2018). Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds. MDPI.
- Ishikawa, T. (2012). AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. HETEROCYCLES, 85(12), 2837-2877.
- Jaiswal, R., & Sarkar, A. (n.d.). Synthesis, Identification, and Docking Study of Novel Derivatives of Aziridine. Research Journal of Pharmacy and Technology.
- (n.d.). The synthesis of chiral aziridine. ResearchGate.
- (n.d.). Epimerization of Peptide.
- (2000). NMR methods for determination of enantiomeric excess. Enantiomer, 5(5), 457-71.
- (n.d.). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. Scilit.
- Ha, H.-J. (2016). New perspective on the synthesis with chiral aziridines. Organic Chemistry: Current Research.
- Matsukawa, S., & Mouri, Y. (2015). A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. Molecules, 20(10), 18482-18495.
- (n.d.). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. ResearchGate.
- (2009). Ring-Opening of Aziridine-2-Carboxamides with Carbohydrate C1-O-Nucleophiles. Stereoselective Preparation of α- and β-O-Glycosyl Serine Conjugates. PMC - NIH.
- (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
- (2021). Enantiomeric Separation of New Chiral Azole Compounds. MDPI.
- (n.d.). Unexplored Nucleophilic Ring Opening of Aziridines. MDPI.
- (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers.
- (2024). Why is boc stable to hydrolysis under basic conditions? Reddit.
- (n.d.). Side reactions during peptide synthesis including (A) epimerization and (B) DKP formation. ResearchGate.
- (n.d.). On The Synthesis of (2S)-Aziridine-2-Carboxylic Acid Containing _ Peptides. ElectronicsAndBooks.
- (n.d.). A Researcher's Guide to Determining Enantiomeric Excess in Chiral Oxaziridine Reaction Products - Benchchem.
- (n.d.). Stability and Proper Storage of Aziridine Carboxylates: A Technical Guide - Benchchem.
- (2022). Epimerisation in Peptide Synthesis. MDPI.
- (n.d.). NMR determination of enantiomeric excess. ResearchGate.
- (n.d.). Rapid determination of enantiomeric excess via NMR spectroscopy: a research-informed experiment. University of Birmingham.
- (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
- (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts.
- (n.d.). Recent updates and future perspectives in aziridine synthesis and reactivity. PMC.
- (n.d.). This compound. Advanced ChemBlocks.
- De Kimpe, N., et al. (n.d.). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. PubMed.
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. mdpi.com [mdpi.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. csfarmacie.cz [csfarmacie.cz]
- 11. mavmatrix.uta.edu [mavmatrix.uta.edu]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. NMR methods for determination of enantiomeric excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 20. mdpi.com [mdpi.com]
- 21. reddit.com [reddit.com]
- 22. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]
A Comparative Guide to Assessing Conformational Rigidity in Peptides: The Role of Boc-Aziridine Modification
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The transition of a peptide from a flexible, transient state to a conformationally rigid structure is a cornerstone of modern drug design. A well-defined three-dimensional structure can significantly enhance a peptide's binding affinity, selectivity, and metabolic stability, transforming a promising lead into a viable therapeutic candidate. This guide provides an in-depth comparison of methodologies to assess conformational rigidity, with a particular focus on the strategic incorporation of Boc-aziridine modified amino acids. We will explore the underlying principles, provide actionable experimental protocols, and present a comparative analysis against other common constraining strategies.
The Imperative of Conformational Rigidity in Peptide Therapeutics
Linear peptides in solution often exist as a dynamic ensemble of conformations, which can lead to a high entropic penalty upon binding to a biological target. By pre-organizing the peptide into its bioactive conformation, we can significantly improve its pharmacological properties. The benefits of conformational constraint are multifaceted:
-
Enhanced Binding Affinity: A rigid peptide does not need to expend as much energy to adopt the correct binding pose, leading to a more favorable Gibbs free energy of binding.
-
Improved Selectivity: A constrained conformation can reduce off-target binding by presenting a more specific recognition surface.
-
Increased Proteolytic Resistance: Proteases often recognize and cleave peptides in their extended, flexible forms. A rigid structure can sterically hinder protease access, thereby increasing the peptide's in vivo half-life.
Boc-Aziridine Modification: A Versatile Tool for Conformational Constraint
The incorporation of aziridine-containing amino acids, particularly N-Boc-aziridine-2-carboxylic acid, offers a powerful and versatile strategy for introducing conformational rigidity. The strained three-membered aziridine ring serves as a unique synthetic handle that can be strategically employed to create cyclic or otherwise constrained peptide architectures.
The core principle lies in the regioselective and stereoselective ring-opening of the aziridine by a nucleophile. This reaction, often promoted by a mild base, can be used to form covalent linkages between different parts of the peptide chain, effectively locking it into a specific conformation.
Workflow for Boc-Aziridine Mediated Peptide Cyclization
Caption: Workflow for generating and assessing conformationally constrained peptides using Boc-aziridine.
Comparative Analysis of Conformational Constraint Strategies
While Boc-aziridine modification is a powerful technique, it is essential to consider it in the context of other available methods for rigidifying peptides. The optimal choice will depend on the specific peptide sequence, the desired conformation, and the intended application.
| Strategy | Principle | Advantages | Disadvantages | Key References |
| Boc-Aziridine Modification | Intramolecular nucleophilic ring-opening of an incorporated aziridine residue. | High regioselectivity and stereoselectivity; mild reaction conditions; versatile for various cyclization strategies. | Requires synthesis of the aziridine-containing amino acid; potential for side reactions if not optimized. | |
| Disulfide Bridging | Oxidation of two cysteine residues to form a covalent disulfide bond. | Simple and widely used; mimics natural peptide structures. | Susceptible to reduction in vivo; may not provide significant conformational restriction in all cases. | |
| Lactam Bridging | Formation of an amide bond between the side chains of an acidic (e.g., Asp, Glu) and a basic (e.g., Lys, Orn) amino acid. | Creates a stable, covalent linkage; well-established chemistry. | Can be synthetically challenging; may alter the charge distribution of the peptide. | |
| Peptide Stapling | Covalent linkage of two amino acid side chains, often using hydrocarbon linkers, to stabilize helical structures. | Effective for stabilizing α-helices; can improve cell permeability. | Primarily suited for helical peptides; requires specialized amino acids and metathesis catalysts. | |
| Hydrogen Bond Surrogates (HBS) | Replacing a backbone hydrogen bond with a covalent mimic to stabilize secondary structures. | Can effectively stabilize helical conformations; may improve metabolic stability. | Requires specialized building blocks and synthetic routes. |
Experimental Protocols for Assessing Conformational Rigidity
A multi-pronged approach is crucial for a thorough assessment of peptide conformational rigidity. Here, we detail key experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the three-dimensional structure of peptides in solution. It provides information on atomic connectivity, distances between protons, and dihedral angles.
Experimental Protocol: 2D NMR for a Cyclized Peptide
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃CN/D₂O) to a concentration of 1-5 mM. Add a known concentration of a reference standard (e.g., DSS or TSP).
-
Data Acquisition:
-
Acquire a 1D ¹H spectrum to assess sample purity and concentration.
-
Acquire a 2D TOCSY (Total Correlation Spectroscopy) experiment to identify spin systems of individual amino acid residues.
-
Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment to identify through-space correlations between protons that are close in space (< 5 Å). The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons.
-
Acquire a 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment if the peptide has a molecular weight near the crossover point where NOEs are weak or absent.
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign all proton resonances using the TOCSY and NOESY data.
-
Integrate the NOESY cross-peaks and convert them into distance restraints.
-
Measure ³J(HN,Hα) coupling constants from the 1D ¹H or 2D spectra to derive dihedral angle (φ) restraints using the Karplus equation.
-
-
Structure Calculation: Use the distance and dihedral angle restraints as input for molecular dynamics or simulated annealing calculations to generate an ensemble of low-energy structures consistent with the NMR data.
Causality in Experimental Choices: The choice of 2D NMR experiments is critical. TOCSY allows for the unambiguous assignment of protons within a single amino acid residue, while NOESY provides the crucial through-space distance information that defines the peptide's fold. The combination of these experiments provides the necessary constraints for a high-resolution structure determination.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides.
Experimental Protocol: Far-UV CD for Secondary Structure Analysis
-
Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of 0.1-0.5 mg/mL. The buffer should not have significant absorbance in the far-UV region.
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the peptide sample from approximately 260 nm to 190 nm in a quartz cuvette with a path length of 0.1 cm.
-
Subtract the baseline spectrum from the sample spectrum.
-
-
Data Analysis:
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]).
-
Analyze the shape and magnitude of the CD spectrum to qualitatively and quantitatively estimate the secondary structure content (α-helix, β-sheet, random coil). Characteristic spectral features include a positive maximum around 192 nm and negative maxima around 208 and 222 nm for α-helices, and a negative minimum around 215 nm for β-sheets.
-
Trustworthiness of the Protocol: By running a buffer blank and ensuring the peptide concentration is within the optimal range, one can obtain a high-quality spectrum. The resulting data provides a reliable global assessment of the peptide's secondary structure, which can be used to validate the results from NMR and computational modeling.
Computational Modeling
Molecular dynamics (MD) simulations and other computational methods are invaluable for exploring the conformational landscape of peptides and for refining experimentally derived structures.
Experimental Workflow: MD Simulation of a Modified Peptide
Caption: A typical workflow for performing molecular dynamics simulations on a peptide.
-
System Setup: Build an initial 3D model of the peptide. Solvate the peptide in a periodic box of water molecules and add counter-ions to neutralize the system.
-
Minimization and Equilibration: Perform energy minimization to remove steric clashes. Gradually heat the system to the
Safety Operating Guide
Definitive Guide to Personal Protective Equipment for Handling (2S)-1-Boc-aziridine-2-carboxylic acid
This guide provides essential, in-depth safety and operational protocols for the handling of (2S)-1-Boc-aziridine-2-carboxylic acid. As a compound featuring a strained, reactive aziridine ring, rigorous adherence to safety procedures is not merely recommended—it is imperative for the protection of all laboratory personnel. This document moves beyond a simple checklist to explain the causality behind each recommendation, empowering researchers to build a culture of safety grounded in scientific understanding.
Hazard Analysis: Understanding the Inherent Risks
This compound's primary hazard profile stems from the aziridine functional group. Aziridines, as a class, are associated with significant health risks.
-
High Reactivity and Toxicity: The three-membered aziridine ring is highly strained, making it susceptible to ring-opening reactions by nucleophiles. In a biological context, this reactivity allows it to alkylate DNA and proteins, which is the basis for its potential toxicity. Monomeric aziridines are recognized as animal carcinogens and have demonstrated genotoxic activity in various test systems.[1]
-
Irritation and Sensitization: Direct contact with aziridine-containing compounds can cause severe skin and eye irritation or damage.[1][2] Furthermore, they are known skin and respiratory sensitizers, meaning repeated exposure can lead to the development of allergic reactions.[1][3][4]
-
Inhalation Hazard: If the compound becomes airborne as a dust or aerosol, it may be harmful if inhaled, potentially causing respiratory tract irritation.[1][2][5]
The tert-butoxycarbonyl (Boc) protecting group mitigates the reactivity of the ring nitrogen to some extent, but it does not eliminate the inherent hazards of the aziridine moiety. Therefore, this compound must be handled as a hazardous substance at all times.
The Hierarchy of Controls: A Proactive Safety Framework
Personal Protective Equipment (PPE) is the final and most personal line of defense. Its effectiveness depends on the implementation of preceding control measures. Before any handling of this compound, the following must be in place:
-
Engineering Controls: All manipulations that could generate dust or aerosols, including weighing, reconstitution, and transfers, must be performed within a certified chemical fume hood.[6] This ensures that any airborne particles are safely exhausted.[6]
-
Administrative Controls: Access to areas where this compound is handled should be restricted. All personnel must receive documented training on the specific hazards and handling procedures outlined in this guide and the substance's Safety Data Sheet (SDS).
Core Personal Protective Equipment (PPE) Protocol
A stringent PPE protocol is mandatory for all work involving this compound. Standard laboratory PPE is insufficient.
Hand Protection
Due to the high toxicity and potential for skin absorption, robust hand protection is critical.
-
Minimum Requirement: Double-gloving with chemically resistant nitrile rubber gloves.
-
Rationale and Best Practices: The outer glove provides the primary barrier, while the inner glove offers protection in case the outer glove is breached. Nitrile is recommended for its resistance to a broad range of chemicals, but it is essential to consult the glove manufacturer's compatibility charts. Change the outer gloves frequently (e.g., every 30-60 minutes) and immediately if contamination is suspected or a tear occurs.[3] The inner glove should be worn under the cuff of the lab coat to prevent skin exposure at the wrist.
Eye and Face Protection
-
Minimum Requirement: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards, worn in combination with a full-face shield.[3][7]
-
Rationale and Best Practices: Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against splashes or fine dust. Chemical goggles provide essential splash and impact protection. A full-face shield is required to protect the entire face from splashes, especially during transfers of solutions or reaction work-ups.[1][3]
Skin and Body Protection
-
Minimum Requirement: A disposable, low-permeability lab coat with a solid front, long sleeves, and tight-fitting cuffs. A chemical-resistant apron should be worn over the lab coat.
-
Rationale and Best Practices: This combination prevents skin contact with the compound.[3] The solid-front coat offers superior protection against splashes compared to standard buttoned coats. Contaminated clothing must be removed immediately and disposed of as hazardous waste.[8] Never take contaminated lab coats outside of the designated laboratory area.
Respiratory Protection
-
Minimum Requirement: Respiratory protection is generally not required if all handling of the solid and its solutions is performed within a certified chemical fume hood.
-
Rationale and Best Practices: The fume hood serves as the primary barrier against inhalation.[6] However, in the event of a large spill outside of a fume hood or failure of ventilation controls, respiratory protection would be necessary. In such emergency situations, a full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) should be used by trained emergency response personnel.[7][9]
PPE Selection Matrix for Common Laboratory Tasks
The required level of PPE can vary slightly based on the specific task and the potential for exposure. The following table summarizes the minimum requirements.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Double Nitrile Gloves | Goggles & Face Shield | Disposable Lab Coat & Apron | Not required inside fume hood |
| Preparing Solutions | Double Nitrile Gloves | Goggles & Face Shield | Disposable Lab Coat & Apron | Not required inside fume hood |
| Running Reaction/Transfers | Double Nitrile Gloves | Goggles & Face Shield | Disposable Lab Coat & Apron | Not required inside fume hood |
| Reaction Work-up | Double Nitrile Gloves | Goggles & Face Shield | Disposable Lab Coat & Apron | Not required inside fume hood |
| Handling Sealed Containers | Single Nitrile Gloves | Safety Goggles | Lab Coat | Not required |
| Large Spill Cleanup | Double Nitrile/Butyl Gloves | Full-Face Respirator | Chemical Resistant Suit | Full-Face Respirator/SCBA |
Experimental Protocol: Donning and Doffing PPE
Properly putting on and taking off PPE is critical to prevent cross-contamination.
Donning Procedure (Putting On)
-
Lab Coat/Apron: Put on the disposable lab coat, ensuring full coverage. Fasten it completely. Put on the chemical-resistant apron over the lab coat.
-
Inner Gloves: Don the first pair of nitrile gloves. Ensure the cuffs of the gloves are tucked under the sleeves of the lab coat.
-
Outer Gloves: Don the second pair of nitrile gloves over the first pair, pulling the cuffs over the sleeves of the lab coat.
-
Eye/Face Protection: Put on the chemical safety goggles first, ensuring a snug fit. Then, put on the full-face shield over the goggles.
Doffing Procedure (Taking Off)
This sequence is designed to remove the most contaminated items first.
-
Outer Gloves: Remove the outer gloves by pinching the outside of one glove at the wrist with your other gloved hand and peeling it off. Hold the removed glove in your still-gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off over the first glove. Dispose of them in the designated hazardous waste container.
-
Face Shield/Goggles: Remove the face shield and goggles from the back of your head forward, without touching the front surfaces. Place them in a designated area for decontamination.
-
Lab Coat/Apron: Unfasten the lab coat and apron. Peel them away from your body, turning them inside out as you remove them to contain any contamination. Dispose of them in the hazardous waste container.
-
Inner Gloves: Remove the inner gloves using the same technique as for the outer gloves.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[10]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE when working with this compound.
Caption: PPE selection workflow for this compound.
Emergency Procedures and Disposal
In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8][9]
-
Inhalation: Move to fresh air immediately.[9]
-
In all cases of exposure, seek immediate medical attention. [9]
Disposal of Contaminated PPE: All disposable PPE used while handling this compound must be considered hazardous waste. At the end of the procedure, carefully remove and place all contaminated items (gloves, lab coat, apron, bench paper) into a designated, sealed hazardous waste container for proper disposal according to your institution's environmental health and safety guidelines.[2]
References
-
MSN Chemical. (2025, September 8). Tips for Safe Handling And Storage of Aziridine Crosslinkers. [Link]
-
aapptec. (2016). Safety Data Sheet: Boc-L-Azetidine-2-carboxylic acid. [Link]
-
Covestro Solution Center. SAFETY DATA SHEET. [Link]
-
aapptec. Safety Data Sheet: Boc-Aziridine-3-carboxylic acid. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
Hebei Boze Chemical Co., Ltd. (2023, July 4). BOC deprotection. [Link]
Sources
- 1. img.guidechem.com [img.guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. solutions.covestro.com [solutions.covestro.com]
- 5. peptide.com [peptide.com]
- 6. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]
- 7. echemi.com [echemi.com]
- 8. biosynth.com [biosynth.com]
- 9. targetmol.com [targetmol.com]
- 10. peptide.com [peptide.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
